molecular formula C12H11NO3 B083345 Ethyl 3-phenylisoxazole-5-carboxylate CAS No. 13599-24-1

Ethyl 3-phenylisoxazole-5-carboxylate

Cat. No.: B083345
CAS No.: 13599-24-1
M. Wt: 217.22 g/mol
InChI Key: XYKADOXYAZEDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 5-phenylisoxazole scaffold, which has been identified as a privileged structure for developing potent enzyme inhibitors. Scientific studies highlight its primary application in the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives, which have demonstrated potent activity as xanthine oxidase (XO) inhibitors with potency levels in the micromolar to submicromolar range . Xanthine oxidase is a key enzyme in the purine metabolic pathway, and its inhibition is a established therapeutic strategy for managing conditions like gout and hyperuricemia by reducing uric acid production . Consequently, this ester serves as a direct precursor to novel non-purine alternative to drugs like allopurinol . Beyond its role in developing XO inhibitors, derivatives of the 3-phenylisoxazole scaffold are also utilized in probing other biological targets. Research indicates that structurally related 2-(isoxazol-3-yl)-2-oxo- N '-phenyl-acetohydrazonoyl cyanide analogues function as potent antagonists of exchange proteins directly activated by cAMP (EPAC) . These small molecules are valuable pharmacological tools for elucidating the biological functions of EPAC proteins in various disease states, including cancer, diabetes, and heart failure . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 3-phenyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKADOXYAZEDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400794
Record name ethyl 3-phenylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13599-24-1
Record name ethyl 3-phenylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6] The 3,5-disubstituted isoxazole motif, in particular, serves as a versatile building block for more complex molecular architectures. Ethyl 3-phenylisoxazole-5-carboxylate is a key intermediate in this class, valued for the synthetic handles it offers—an ester for amide coupling and a stable phenyl group for tuning steric and electronic properties. This guide provides a comprehensive overview of its synthesis and rigorous characterization, designed for researchers and professionals in the field of chemical and pharmaceutical development.

PART 1: Synthesis Methodologies

The construction of the 3,5-disubstituted isoxazole core can be approached through several reliable synthetic strategies. The most prevalent and efficient method is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. An alternative, classical approach involves the condensation of a β-dicarbonyl compound with hydroxylamine.

The [3+2] Cycloaddition Approach: A Modern Standard

Principle and Rationale:

The 1,3-dipolar cycloaddition is the most widely reported and effective method for isoxazole synthesis.[7][8] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[7] The concerted, pericyclic mechanism of this reaction generally leads to high regioselectivity and yield, making it a preferred route.[7] For the synthesis of this compound, the key precursors are benzonitrile oxide, generated in situ from benzaldehyde oxime, and ethyl propiolate, an electrophilic alkyne.[9]

The in situ generation of the nitrile oxide is critical as this species is unstable and can dimerize. Common methods for its generation involve the oxidation of an aldoxime using mild oxidizing agents like chloramine-T or N-chlorosuccinimide (NCS).[10][11] This avoids the isolation of the potentially hazardous nitrile oxide intermediate.

Reaction Mechanism Visualization:

The diagram below illustrates the in situ generation of benzonitrile oxide from benzaldehyde oxime, followed by the concerted [3+2] cycloaddition with ethyl propiolate to yield the target isoxazole.

G cluster_reactants Reactants cluster_product Product R1 Benzaldehyde Oxime I1 Benzonitrile Oxide (1,3-Dipole) R1->I1 Oxidation R2 Ethyl Propiolate P1 This compound R2->P1 Oxidant Oxidant (e.g., NCS) Oxidant->I1 I1->P1 [3+2] Cycloaddition

Caption: In-situ generation of nitrile oxide and subsequent 1,3-dipolar cycloaddition.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.21 g, 10.0 mmol) and ethyl propiolate (1.08 g, 11.0 mmol, 1.1 eq) in 30 mL of a suitable solvent such as ethanol or tetrahydrofuran (THF).[9][10]

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) in the same solvent. Alternatively, a solution of Chloramine-T can be used.[10]

  • Reaction: Add a catalytic amount of a base, such as triethylamine (0.2 mL), to neutralize the generated HCl. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (4:1). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., succinimide). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound as a solid.

Alternative Route: Condensation of a β-Dicarbonyl Compound

Principle and Rationale:

A classical and also effective method involves the cyclocondensation of a β-ketoester with hydroxylamine.[12][13] For this specific target, ethyl benzoylacetate serves as the β-ketoester.[13] The reaction proceeds by initial formation of an oxime with the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. This method is straightforward but can sometimes lead to regioisomeric mixtures if the β-dicarbonyl is not symmetric. However, with ethyl benzoylacetate, the regioselectivity is well-defined, favoring the desired 3-phenyl-5-carboxylate isomer.

Experimental Workflow Visualization:

This diagram outlines the key steps from starting materials to the final purified product using the condensation method.

G Start Ethyl Benzoylacetate + Hydroxylamine HCl Reaction Reaction Vessel (Ethanol, Base) Start->Reaction 1. Mix Workup Aqueous Work-up & Extraction Reaction->Workup 2. Cyclize Purify Column Chromatography Workup->Purify 3. Isolate Product Pure Product Purify->Product 4. Purify

Caption: Workflow for the condensation synthesis of the target isoxazole.

PART 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for the title compound.

Analytical Technique Expected Result / Observation
Appearance White to off-white solid
Melting Point Approx. 65-68 °C (Varies with purity)
¹H NMR (400 MHz, CDCl₃)δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.21 (s, 1H, Isoxazole C4-H), 4.49 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 162.7, 159.5, 157.1, 130.8, 129.1, 127.6, 127.2, 103.5, 62.4, 14.2
IR (KBr, cm⁻¹) ~3130 (C-H, isoxazole), ~3060 (C-H, aromatic), ~1735 (C=O, ester), ~1610 (C=N), ~1580 (C=C, aromatic), ~1250 (C-O, ester)
Mass Spec. (ESI-MS) m/z 218.07 [M+H]⁺ for C₁₂H₁₁NO₃
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The multiplet around 7.8-7.4 ppm confirms the presence of the phenyl group. A key signal is the singlet observed around 7.21 ppm, which is characteristic of the lone proton at the C4 position of the isoxazole ring. The quartet and triplet in the upfield region are classic signals for an ethyl ester group.

  • ¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Signals in the 160s ppm range correspond to the ester carbonyl and the two carbons of the isoxazole ring (C3 and C5). The aromatic carbons appear in the 127-131 ppm range, and the diagnostic C4 of the isoxazole is found at approximately 103.5 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. The strong absorption band around 1735 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. The band at ~1610 cm⁻¹ is characteristic of the C=N bond within the isoxazole ring, while aromatic C=C stretching bands appear near 1580 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₂H₁₂NO₃, confirming the molecular formula.

Conclusion

This guide outlines robust and reliable methods for the synthesis of this compound, a valuable intermediate in chemical synthesis and drug development. The primary [3+2] cycloaddition route offers high efficiency and regioselectivity, while the classical condensation method provides a viable alternative. Rigorous characterization using a combination of NMR, IR, and mass spectrometry is essential to unequivocally confirm the structure and ensure the purity of the final product. The protocols and data presented herein serve as a solid foundation for researchers undertaking the synthesis of this and related isoxazole derivatives.

References

An In-depth Technical Guide to the Crystal Structure of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solid-state architecture of Ethyl 3-phenylisoxazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. We delve into the molecular geometry, crystal packing, and the landscape of intermolecular forces that govern its three-dimensional structure. This document is designed to serve as a practical resource, offering not only a detailed structural elucidation but also the underlying scientific rationale for the experimental protocols used in its characterization. By bridging theoretical understanding with practical application, this guide aims to empower researchers in the fields of crystallography, organic synthesis, and drug design to leverage this structural knowledge for the rational design of novel therapeutics.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of a wide array of therapeutic agents.[1][2] From the anti-inflammatory drug Valdecoxib (Bextra) to the antipsychotic Risperidone, the isoxazole moiety is integral to the biological activity of numerous marketed pharmaceuticals.[1] The 3,5-disubstituted pattern, as seen in this compound, is of particular interest as it allows for precise vectoral projection of substituents, enabling tailored interactions with biological targets.[1][2]

A thorough understanding of the three-dimensional structure of such scaffolds at the atomic level is paramount. It informs structure-activity relationship (SAR) studies, aids in the optimization of pharmacokinetic profiles, and is a prerequisite for computational modeling and structure-based drug design. This guide focuses on the crystal structure of this compound, providing an in-depth look at the forces that dictate its solid-state conformation and supramolecular assembly.

A Note on Nomenclature

It is pertinent to address the nomenclature of the title compound. While the user request specified "this compound," the primary crystallographic data is published under the name "ethyl 5-phenylisoxazole-3-carboxylate." According to IUPAC rules, numbering of the isoxazole ring commences at the oxygen atom (position 1) and proceeds through the nitrogen atom (position 2). Therefore, the phenyl group is at position 5 and the ethyl carboxylate group is at position 3. For the remainder of this guide, we will adhere to the Ethyl 5-phenylisoxazole-3-carboxylate nomenclature to maintain consistency with the foundational crystallographic literature.

Molecular Geometry and Conformation

The molecular structure of Ethyl 5-phenylisoxazole-3-carboxylate, with the chemical formula C₁₂H₁₁NO₃, is characterized by a high degree of planarity. The molecule can be conceptually divided into three key units: the phenyl ring, the isoxazole ring, and the ethyl ester moiety.

Single-crystal X-ray diffraction analysis reveals that the phenyl and isoxazole rings are nearly coplanar. This is quantitatively described by the very small dihedral angle of 0.5(1)° between the planes of the two rings.[2] Such planarity suggests a significant degree of electronic conjugation between the aromatic phenyl ring and the heterocyclic isoxazole system. The ethyl ester group adopts an extended conformation and is also largely coplanar with the isoxazole ring, as evidenced by the O-C-C-N torsion angle of -172.86(18)°.[2][3] This near-planar arrangement maximizes π-orbital overlap, which has implications for the molecule's electronic properties and potential interactions with planar biological receptors.

Supramolecular Assembly: Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice is a delicate balance of various non-covalent forces. In the case of Ethyl 5-phenylisoxazole-3-carboxylate, the crystal packing is primarily dictated by a network of weak hydrogen bonds, leading to a layered structure.

The Inversion Dimer Motif

The most prominent feature of the crystal packing is the formation of inversion dimers .[2] In this arrangement, two molecules are related by a center of inversion and are linked by pairs of C—H⋯O hydrogen bonds. Specifically, a hydrogen atom from a phenyl ring of one molecule interacts with the carbonyl oxygen atom of the ester group of a neighboring molecule.[2] This interaction forms a distinct R₂¹(7) ring motif. The formation of such dimers is a common and stabilizing feature in the crystal packing of organic molecules, effectively pairing molecules in a head-to-tail fashion.

Hirshfeld Surface Analysis

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the close contacts in a crystal by partitioning the electron density. For Ethyl 5-phenylisoxazole-3-carboxylate, this analysis reveals the relative contributions of different interactions to the overall crystal packing:

  • H⋯H contacts: These are the most abundant, accounting for 41% of the Hirshfeld surface, representing the general van der Waals forces.[2]

  • C⋯H contacts: These interactions comprise 23.2% of the surface.[2]

  • O⋯H contacts: These are the key directional interactions, making up 18.7% of the surface and corresponding to the C—H⋯O hydrogen bonds that form the inversion dimers.[2]

  • N⋯H contacts: These weaker interactions contribute 9.2% to the surface area.[2]

  • C⋯C contacts: These represent π-π stacking interactions and contribute a smaller but still significant 1.6% to the overall packing.[2]

This detailed breakdown underscores the importance of a network of weak interactions in stabilizing the crystal lattice.

Visualization of the Hydrogen Bonding Network

The following diagram, generated using the DOT language, illustrates the formation of the inversion dimer through C-H···O hydrogen bonds.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_Phenyl Phenyl Ring (C-H) A_Isoxazole Isoxazole Ring B_Ester Ester Group (C=O) A_Phenyl->B_Ester C-H···O A_Ester Ester Group (C=O) B_Phenyl Phenyl Ring (C-H) B_Phenyl->A_Ester C-H···O B_Isoxazole Isoxazole Ring

Caption: Inversion dimer formation via C-H···O hydrogen bonds.

Crystallographic Data Summary

The crystallographic data for Ethyl 5-phenylisoxazole-3-carboxylate provides the fundamental parameters defining its crystal structure.

ParameterValue
Chemical FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.4447 (7)
b (Å)17.180 (2)
c (Å)11.7603 (19)
β (°)94.508 (5)
Volume (ų)1096.6 (3)
Z (molecules/unit cell)4
Temperature (K)100
CCDC Number1534636

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Experimental Protocols: A Self-Validating System

The integrity of crystallographic data is contingent upon meticulous experimental execution. Below are detailed protocols for the synthesis, crystallization, and structural determination of the title compound, framed from the perspective of ensuring data robustness and reproducibility.

Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol is based on the classical condensation reaction to form the isoxazole ring.

  • Principle: The synthesis involves a cyclocondensation reaction between a β-ketoester (ethyl benzoylacetate) and hydroxylamine. The hydroxylamine attacks the two carbonyl groups of the β-ketoester, followed by dehydration to form the stable aromatic isoxazole ring.

  • Step-by-Step Protocol:

    • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

    • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by sodium acetate (1.2 equivalents) to liberate the free hydroxylamine in situ.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will often precipitate as a solid.

    • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Single Crystal Growth: The Slow Evaporation Method

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. Slow evaporation is a preferred method for its simplicity and effectiveness with moderately soluble, stable compounds.

  • Rationale: This method relies on gradually increasing the concentration of the solute past its saturation point as the solvent slowly evaporates. This slow approach to supersaturation promotes the growth of a few large, well-ordered crystals rather than the rapid precipitation of many small, imperfect crystallites. Ethyl acetate is a suitable solvent as it is moderately volatile and the compound exhibits good solubility.[2]

  • Step-by-Step Protocol:

    • Solution Preparation: Prepare a nearly saturated solution of the purified Ethyl 5-phenylisoxazole-3-carboxylate in ethyl acetate at room temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette if necessary.

    • Crystallization Vessel: Transfer the clear solution to a clean, small vial or beaker. The ideal vessel should have a narrow opening to control the rate of evaporation.

    • Controlled Evaporation: Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering with a needle. This is a critical step; too many or too large holes will cause rapid evaporation and lead to poor crystal quality.

    • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization cabinet or a quiet corner of a lab bench.

    • Monitoring: Observe the vial periodically over several days to weeks. Colorless, well-formed crystals should gradually appear.[2]

Single-Crystal X-ray Diffraction and Structure Refinement

This protocol outlines the standard workflow for determining the crystal structure from a suitable single crystal.

  • Principle: Single-crystal X-ray diffraction is a non-destructive technique that determines the three-dimensional arrangement of atoms in a crystal. A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of intensities and positions is used to reconstruct a 3D model of the electron density, from which the atomic positions can be inferred.

  • Experimental Workflow:

G cluster_workflow X-ray Crystallography Workflow A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B Mount on Goniometer C 3. Data Processing (Integration & Scaling) B->C Raw Diffraction Images D 4. Structure Solution (Phase Problem) C->D hkl Intensity File E 5. Structure Refinement (Least-Squares) D->E Initial Atomic Model F 6. Validation & Analysis (CIF generation) E->F Refined Structure

Caption: Standard workflow for single-crystal X-ray structure determination.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.[2] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data over a series of frames.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects. This results in a file containing the Miller indices (h, k, l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods to obtain an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality. The final data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Conclusion and Future Outlook

The crystal structure of Ethyl 5-phenylisoxazole-3-carboxylate reveals a near-planar molecule that assembles in the solid state through a network of C—H⋯O hydrogen bonds, forming distinct inversion dimers. This detailed structural knowledge provides a crucial foundation for medicinal chemists and drug development professionals. The planarity of the scaffold and the specific arrangement of hydrogen bond donors and acceptors are key features that can be exploited in the design of new molecules with tailored biological activities. Understanding how this fundamental building block self-assembles provides invaluable insight for predicting and designing the solid-state properties of more complex derivatives, which is of critical importance in pharmaceutical development. Future work could involve co-crystallization studies to explore how this scaffold interacts with other molecules, further informing its potential as a versatile component in drug design.

References

Spectroscopic Characterization of Ethyl 3-phenylisoxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

Isoxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anticonvulsant properties, make them a focal point in drug discovery and development. The precise structural elucidation of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide focuses on Ethyl 3-phenylisoxazole-5-carboxylate, providing a comprehensive analysis of its spectroscopic signature.

Synthesis of this compound

A general and established method for the synthesis of this compound involves a [3+2] cycloaddition reaction. This specific procedure utilizes (E)-N-hydroxybenzimidoyl chloride and ethyl propiolate as key reactants.

Experimental Protocol: Synthesis

A mixture of ethyl propiolate (0.657 mL, 6.43 mmol), (E)-N-hydroxybenzenecarboximidoyl chloride (0.500 g, 3.21 mmol), and sodium bicarbonate (0.818 g, 9.64 mmol) is stirred in a solvent mixture of ethyl acetate (16 mL) and water (1 mL) at room temperature overnight[1]. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: 5% to 80% dichloromethane in heptane) to yield this compound[1].

Synthesis_Workflow Reactants Ethyl propiolate + (E)-N-hydroxybenzimidoyl chloride + NaHCO3 Reaction Stir at Room Temperature Overnight Reactants->Reaction Solvent Ethyl acetate / Water Solvent->Reaction Workup Filter and Concentrate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product NMR_Interpretation cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR H_Aromatic ~7.85-7.45 ppm (Multiplets, 5H) Phenyl Protons H_Isoxazole ~7.30 ppm (Singlet, 1H) Isoxazole H-4 H_Ethyl_CH2 ~4.40 ppm (Quartet, 2H) -OCH₂CH₃ H_Ethyl_CH3 ~1.40 ppm (Triplet, 3H) -OCH₂CH₃ C_Carbonyl ~162.0 ppm Ester C=O C_Aromatic_Isoxazole ~170.0-126.0 ppm Phenyl & Isoxazole Carbons C_Ethyl_CH2 ~62.0 ppm -OCH₂CH₃ C_Ethyl_CH3 ~14.0 ppm -OCH₂CH₃ Molecule This compound Molecule->H_Aromatic Molecule->H_Isoxazole Molecule->H_Ethyl_CH2 Molecule->H_Ethyl_CH3 Molecule->C_Carbonyl Molecule->C_Aromatic_Isoxazole Molecule->C_Ethyl_CH2 Molecule->C_Ethyl_CH3

References

An In-depth Technical Guide to Ethyl 3-phenylisoxazole-5-carboxylate: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern drug discovery. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. The incorporation of the isoxazole moiety into molecular frameworks has been shown to enhance pharmacological activity, improve pharmacokinetic profiles, and reduce toxicity.[1] This has led to the development of a wide array of isoxazole-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) is a notable example of this chemical class, featuring a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position of the isoxazole ring. This substitution pattern provides a key structural motif for further chemical elaboration and biological investigation. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics, a detailed synthetic protocol, and an exploration of the potential applications of this compound for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application in research and development. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₃[1][4]
Molecular Weight 217.22 g/mol [1][4]
Appearance White to off-white solid[1]
Melting Point 47 °C or 52 °C[1][5]
Boiling Point (Predicted) 379.8 ± 30.0 °C[1][5]
Density (Predicted) 1.173 ± 0.06 g/cm³[1][5]
pKa (Predicted) -4.43 ± 0.50[1]

Note on Discrepancies: It is important to note the minor discrepancy in the reported melting points (47 °C and 52 °C). This variation may arise from different experimental conditions or the purity of the analyzed samples. Researchers should consider this range when characterizing the compound. The boiling point and density are predicted values and should be treated as estimations until experimentally verified.

Synthesis of this compound

The most common and effective method for the synthesis of 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] The following protocol details the synthesis of this compound from (E)-N-hydroxybenzimidoyl chloride and ethyl propiolate.[1]

Experimental Protocol:

Materials:

  • (E)-N-hydroxybenzimidoyl chloride

  • Ethyl propiolate

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Heptane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, combine ethyl propiolate (2.0 equivalents), (E)-N-hydroxybenzimidoyl chloride (1.0 equivalent), and sodium bicarbonate (3.0 equivalents).

  • Add a solvent mixture of ethyl acetate and water (e.g., 16:1 v/v).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 80% dichloromethane in heptane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Causality of Experimental Choices:

  • [3+2] Cycloaddition: This reaction is a highly efficient and regioselective method for constructing the isoxazole ring. The nitrile oxide, generated in situ from the (E)-N-hydroxybenzimidoyl chloride, acts as the 1,3-dipole, which reacts with the dipolarophile, ethyl propiolate.

  • Base: Sodium bicarbonate is used as a mild base to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride.

  • Solvent System: The biphasic solvent system of ethyl acetate and water allows for the dissolution of both the organic reactants and the inorganic base, facilitating the reaction at the interface.

  • Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Synthesis_Workflow Reactants Reactants: (E)-N-hydroxybenzimidoyl chloride Ethyl propiolate NaHCO₃ Reaction [3+2] Cycloaddition EtOAc/H₂O, RT, Overnight Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Flash Column Chromatography (Heptane/DCM gradient) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Mass Spectrometry (MS):

  • Expected (M+H)⁺: 218.0761

  • Observed (ESI/APCI (+)) : 218 (M+H)⁺[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, verified spectra for this compound are not publicly available in research publications, chemical suppliers often provide this data upon request. For reference, the expected regions for the proton (¹H) and carbon (¹³C) signals can be inferred from the structure and data for similar compounds.

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and multiplets in the aromatic region for the phenyl group and a singlet for the isoxazole proton.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, carbons of the ethyl group, the isoxazole ring carbons, and the phenyl ring carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C=N stretch (isoxazole): ~1600-1650 cm⁻¹

  • C-O stretch (ester): ~1200-1300 cm⁻¹

  • Aromatic C-H and C=C stretches: ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_verification Structure Verification Synthesis Synthesized Compound MS Mass Spectrometry (MS) Identifies Molecular Weight Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Determines Connectivity Synthesis->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups Synthesis->IR Structure Confirmed Structure of This compound MS->Structure NMR->Structure IR->Structure

Caption: Standard workflow for the characterization of a synthesized compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the isoxazole ring and the ethyl ester functionality.

  • Isoxazole Ring: The isoxazole ring is generally stable to many synthetic transformations. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain reductive conditions, such as catalytic hydrogenation. This can be a useful synthetic strategy to access β-amino ketones or other open-chain structures.[6]

  • Ethyl Ester Group: The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol. These transformations allow for the diversification of the core scaffold to generate a library of analogs for structure-activity relationship (SAR) studies.

The compound should be stored in a dry, room-temperature environment to prevent hydrolysis of the ester.[7]

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry. The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.

  • Antimycobacterial Agents: Structurally related ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that the ethyl isoxazole carboxylate core could be a valuable template for the design of new anti-tubercular drugs.

  • Xanthine Oxidase Inhibitors: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[8] Elevated levels of uric acid are associated with gout. This indicates that this compound and its derivatives could be explored as potential treatments for hyperuricemia and gout.

  • General Drug Scaffolding: The presence of the phenyl ring and the ethyl ester provides two key points for chemical modification. The phenyl ring can be substituted with various functional groups to modulate lipophilicity, electronic properties, and target binding. The ester can be converted into a range of other functional groups to explore different interactions with biological targets.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties and a straightforward synthetic route. Its structural features, particularly the privileged isoxazole scaffold, make it a highly promising starting point for the development of novel drug candidates targeting a range of diseases. This technical guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors. Further investigation into the specific biological activities of this molecule and its derivatives is warranted and holds the potential to yield new and effective therapeutic agents.

References

The Isoxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Isoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Appeal of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its enduring appeal stems from a unique combination of physicochemical properties: metabolic stability, the capacity for diverse non-covalent interactions, and a versatile electronic nature that allows it to serve as a key pharmacophore in a multitude of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The incorporation of an isoxazole moiety into a molecule can significantly enhance its physicochemical characteristics, leading to improved potency and reduced toxicity.[1][5] This has led to the development of a wide array of isoxazole-containing compounds with a remarkable breadth of pharmacological actions, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7]

A Spectrum of Therapeutic Potential: Key Biological Activities

The versatility of the isoxazole scaffold has been exploited to develop compounds targeting a wide range of diseases. The following sections detail the most significant and well-researched biological activities of isoxazole derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against both solid and hematological tumors through a variety of mechanisms.[8]

Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death in cancer cells.[9][10]

  • Enzyme Inhibition: A critical mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation. Notable targets include:

    • Heat Shock Protein 90 (HSP90): Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown high binding potency, leading to the destabilization of numerous oncogenic proteins.[8]

    • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by isoxazole derivatives can lead to catastrophic DNA damage in cancer cells.[9]

    • Protein Kinases: As key regulators of cell signaling pathways, protein kinases are attractive targets. Isoxazole derivatives have been developed to inhibit various kinases involved in cancer progression.[10]

    • Aromatase: Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer, and isoxazole derivatives have shown promise in this area.[9][10]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Some isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][10]

anticancer_mechanisms isoxazole Isoxazole Derivatives hsp90 HSP90 Inhibition isoxazole->hsp90 topoisomerase Topoisomerase Inhibition isoxazole->topoisomerase protein_kinase Protein Kinase Inhibition isoxazole->protein_kinase tubulin Tubulin Polymerization Inhibition isoxazole->tubulin apoptosis Induction of Apoptosis hsp90->apoptosis topoisomerase->apoptosis protein_kinase->apoptosis cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest cell_cycle_arrest->apoptosis

Figure 1: Key anticancer mechanisms of action for isoxazole derivatives.

Antimicrobial Activity: Combating Infectious Diseases

Isoxazole-containing compounds have a long history in the fight against infectious diseases and continue to be a source of new antimicrobial agents.[11][12] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][12]

Mechanisms of Antimicrobial Action:

The antibacterial action of isoxazole derivatives often involves the inhibition of essential cellular processes. For instance, some derivatives target bacterial cell wall synthesis or interfere with metabolic pathways.[13] Bacteriostatic agents typically inhibit protein synthesis or other metabolic pathways, while bactericidal agents often target the cell wall or membrane.[13]

The synthesis of isoxazole derivatives for antimicrobial screening often starts from chalcones, which are prepared through Claisen-Schmidt condensation.[1][12][14] These chalcones are then reacted with hydroxylamine hydrochloride to form the isoxazole ring.[1][12][15]

Structure-Activity Relationship (SAR) in Antimicrobial Isoxazoles:

The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can enhance antibacterial activity.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing potency comparable to established drugs like indomethacin and diclofenac sodium.[16][17]

Mechanisms of Anti-inflammatory Action:

The primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][18] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

Some isoxazole derivatives also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[16]

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli macrophages Macrophages inflammatory_stimuli->macrophages cox2 COX-2 Enzyme macrophages->cox2 tnf_il6 TNF-α, IL-6 macrophages->tnf_il6 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation isoxazole Isoxazole Derivatives isoxazole->cox2 Inhibition isoxazole->tnf_il6 Inhibition tnf_il6->inflammation

Figure 2: Anti-inflammatory mechanism of isoxazole derivatives via COX-2 and cytokine inhibition.

Neuroprotective and CNS-related Activities

The isoxazole scaffold has also been explored for the treatment of neurological and psychiatric disorders.[20] Derivatives have been developed as GABAA receptor positive allosteric modulators, which are targets for treating conditions like anxiety, epilepsy, and insomnia.[21] Furthermore, some isoxazole-containing compounds have shown potential as neuroprotective agents by shielding neurons from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[22]

Experimental Protocols for Biological Evaluation

The discovery and development of novel isoxazole derivatives rely on robust and reproducible experimental assays to determine their biological activity.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Isoxazole Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Value read_absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][23]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the isoxazole derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension.

  • Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[15][17]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is intricately linked to their chemical structure.[24][25] Systematic modifications of the isoxazole core and its substituents are crucial for optimizing potency and selectivity.

Key SAR Observations:

  • Substitution on Aryl Rings: The nature and position of substituents on aryl groups attached to the isoxazole ring significantly influence activity. Electron-withdrawing groups, such as halogens, often enhance anticancer and antimicrobial effects.[1][25][26]

  • Fusion with Other Heterocycles: Fusing the isoxazole ring with other heterocyclic systems, such as indole, can lead to hybrid molecules with enhanced biological profiles.[25][26]

  • Linker Modification: The type and length of the linker connecting the isoxazole moiety to other parts of the molecule can impact binding affinity and pharmacokinetic properties.

FDA-Approved Drugs: From Bench to Bedside

The therapeutic potential of the isoxazole scaffold is validated by the number of FDA-approved drugs that incorporate this privileged structure.

Drug NameTherapeutic ClassBrief Description
Valdecoxib Anti-inflammatory (COX-2 inhibitor)Used for the treatment of osteoarthritis and rheumatoid arthritis.[1]
Leflunomide AntirheumaticAn immunosuppressive drug used in the treatment of rheumatoid arthritis.[1]
Sulfamethoxazole AntibioticA sulfonamide antibiotic often used in combination with trimethoprim.[11]
Cloxacillin AntibioticA penicillinase-resistant beta-lactam antibiotic.[11]

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[6][7] Future research will likely focus on the development of multi-targeted isoxazole derivatives that can simultaneously modulate several disease-related pathways, potentially leading to more effective and safer treatments.[6][7] Advances in synthetic chemistry will enable the creation of more complex and diverse isoxazole libraries for high-throughput screening.[6][27]

References

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Elucidating the precise mechanism of action (MoA) for novel isoxazole-containing compounds is a critical endeavor in drug discovery, transforming promising hits into validated lead candidates. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. We will navigate the logical progression of an MoA investigation, from initial target hypothesis generation to in vivo validation, emphasizing the causal reasoning behind experimental choices and the integration of orthogonal, self-validating methodologies.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole, a five-membered heterocycle, offers a unique combination of features that make it attractive for drug design. Its structure facilitates a range of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for target binding.[4][5] The isoxazole moiety is found in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][6][7] Understanding the MoA of new isoxazole derivatives is paramount, as they can act through various mechanisms such as enzyme inhibition (e.g., kinases, aromatase), disruption of protein-protein interactions, or induction of apoptosis.[6] This guide outlines a systematic, multi-phase approach to comprehensively unravel these mechanisms.

The Investigative Workflow: A Multi-Phased Strategy

A robust MoA study follows a logical continuum, where each phase generates hypotheses that are rigorously tested in the next. Our approach is designed to systematically narrow down possibilities and build a coherent, evidence-based narrative for the compound's biological activity.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target ID & Validation cluster_2 Phase 3: Pathway Elucidation cluster_3 Phase 4: In Vivo Confirmation P1_Start Novel Isoxazole Compound P1_Pheno Phenotypic Screening (e.g., Anti-proliferation) P1_Start->P1_Pheno P1_Comp Computational Modeling (Docking, Pharmacophore) P1_Start->P1_Comp P1_End Putative Target(s) Hypothesis P1_Pheno->P1_End P1_Comp->P1_End P2_Biochem Biochemical Assays (e.g., Kinase Panel) P1_End->P2_Biochem Test Hypothesis P2_CETSA Target Engagement (CETSA) P2_Biochem->P2_CETSA P2_Genetic Genetic Validation (CRISPR/siRNA) P2_CETSA->P2_Genetic P2_End Validated Primary Target P2_Genetic->P2_End P3_Phospho Phosphoproteomics P2_End->P3_Phospho Map Effects P3_RNASeq Transcriptomics (RNA-Seq) P2_End->P3_RNASeq P3_End Downstream Signaling Pathway Mapped P3_Phospho->P3_End P3_RNASeq->P3_End P4_Model Animal Models (e.g., Xenograft) P3_End->P4_Model Validate in System P4_PD Pharmacodynamics (PD Biomarkers) P4_Model->P4_PD P4_End Confirmed In Vivo MoA P4_PD->P4_End

Caption: Overall workflow for MoA elucidation of novel isoxazole compounds.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase focuses on generating plausible hypotheses for the compound's biological target. This is achieved by combining broad cellular assays with computational predictions.

Phenotypic Screening

The first step is to understand the compound's effect on whole cells. A high-content phenotypic screen can reveal effects on cell proliferation, apoptosis, morphology, or other key cellular processes.

Computational Approaches

Simultaneously, in silico methods can predict likely protein targets.

  • Molecular Docking: The 3D structure of the isoxazole compound is docked into the binding sites of a library of known proteins (e.g., kinases, GPCRs) to predict binding affinity.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of the isoxazole compound that are responsible for its biological activity, which can then be used to search for proteins with complementary features.

The output of this phase is a prioritized list of putative targets. For instance, if a compound shows potent anti-proliferative activity in a cancer cell line and computational models predict strong binding to a specific protein kinase, that kinase becomes a primary hypothesis.

Phase 2: Target Identification and Direct Validation

This phase is dedicated to confirming a direct physical interaction between the isoxazole compound and its hypothesized target protein(s) within a biologically relevant context.

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: The foundational principle of CETSA is that when a small molecule ligand binds to its target protein, it confers thermal stability. This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein.[8][9][10] This biophysical method is invaluable as it confirms target engagement inside intact cells, providing a physiologically relevant measure of the interaction.[9]

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the isoxazole compound at a desired concentration (e.g., 10x IC50) and a control set with vehicle (e.g., DMSO). Incubate for 1-2 hours.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Analyze the supernatant by Western Blot using an antibody specific to the putative target protein.

  • Analysis: Quantify band intensity. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.[9][11]

Parameter Vehicle Control (DMSO) Isoxazole Compound (10 µM) Interpretation
Apparent Tagg (°C) 52.0°C59.5°CA +7.5°C shift indicates strong stabilization and direct target engagement.
Soluble Protein at 58°C 15%85%The compound prevents temperature-induced aggregation of the target protein.

Table 1: Example CETSA data summary for a putative kinase target.

Genetic Validation: CRISPR/Cas9 Knockout

Causality: If the isoxazole compound exerts its cellular effect by modulating a specific target protein, then removing that protein from the cell should render the compound ineffective.[12][13][14] CRISPR-Cas9 technology allows for the precise knockout of the gene encoding the putative target.[15] A loss of compound activity in the knockout cells provides powerful genetic evidence validating the target.[12][16]

Experimental Protocol: CRISPR-Cas9 Validation

  • gRNA Design: Design and validate at least two unique guide RNAs (gRNAs) targeting early exons of the gene of interest to ensure a functional knockout.

  • Transfection/Transduction: Deliver the Cas9 nuclease and the specific gRNA into the target cell line (e.g., via lentiviral transduction or electroporation).

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Confirmation: Verify the absence of the target protein in selected clones via Western Blot and confirm gene editing by Sanger sequencing.

  • Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cells with a dose-response of the isoxazole compound.

  • Analysis: Measure the relevant phenotype (e.g., cell viability). A significant rightward shift in the dose-response curve (increased IC50) in KO cells compared to WT cells validates the target's role in the compound's MoA.

Phase 3: Elucidation of Downstream Signaling Pathways

Once the primary target is validated, the next step is to map the downstream consequences of its modulation. This involves "omics" approaches to capture a global view of cellular changes.

Phosphoproteomics for Kinase Inhibitors

Causality: If the isoxazole compound is a kinase inhibitor, its binding will alter the phosphorylation state of the kinase's direct substrates and other proteins in the signaling cascade.[17][18] Quantitative phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation events simultaneously, providing a detailed snapshot of the signaling network perturbed by the inhibitor.[19][20][21]

Signaling_Pathway Compound Novel Isoxazole Compound Target Target Kinase (e.g., MEK1) Compound->Target Inhibition Substrate Substrate Protein (e.g., ERK1/2) Target->Substrate Phosphorylation TF Transcription Factor (e.g., c-Fos) Substrate->TF Phosphorylation Gene Gene Expression (Proliferation Genes) TF->Gene Activation Effect Decreased Cell Proliferation Gene->Effect

Caption: Hypothetical pathway inhibited by an isoxazole compound.

Transcriptomics: RNA-Sequencing (RNA-Seq)

Causality: Changes in signaling pathways ultimately converge on transcription factors, altering the expression of specific genes. RNA-Seq quantifies the entire transcriptome, revealing which genes and pathways are up- or down-regulated in response to the compound.[22][23][24] This provides an unbiased, global view of the compound's functional impact and can help identify biomarkers of drug response or resistance.[25][26]

Phase 4: In Vivo Model Validation

The final and most critical phase is to confirm that the MoA identified in vitro holds true in a complex, whole-organism system.

Causality: A drug's efficacy depends on its ability to reach its target in the relevant tissue at a sufficient concentration and engage it to produce a therapeutic effect. In vivo models, such as patient-derived xenografts (PDXs) in oncology, are essential for evaluating this.[27][28][29] These models allow for the assessment of not only anti-tumor efficacy but also the modulation of pharmacodynamic (PD) biomarkers—molecular indicators that the drug is hitting its target and pathway in the living system.[28]

Experimental Protocol: Xenograft Model Validation

  • Model Establishment: Implant human tumor cells (the same line used for in vitro studies) subcutaneously into immunocompromised mice.[29][30]

  • Treatment: Once tumors reach a specified size, randomize mice into vehicle and treatment groups. Administer the isoxazole compound based on prior pharmacokinetic studies.

  • Efficacy Measurement: Measure tumor volume over time. A significant reduction in tumor growth in the treated group versus the vehicle group indicates efficacy.[28]

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue at peak drug exposure times.

  • Biomarker Confirmation: Analyze the tumor tissue for the same biomarkers identified in vitro. For a kinase inhibitor, this would involve using Western Blot or immunohistochemistry to measure the phosphorylation level of the direct substrate (e.g., phospho-ERK). A decrease in the p-ERK/total ERK ratio in treated tumors confirms in vivo target engagement and MoA.

Conclusion

Investigating the mechanism of action of a novel isoxazole compound is a multi-faceted process that demands a logical, hypothesis-driven approach. By systematically progressing from broad phenotypic observations to specific target engagement assays, downstream pathway analysis, and finally, validation in relevant in vivo models, researchers can build a robust and compelling case for their compound's therapeutic potential. The integration of orthogonal techniques like CETSA and CRISPR, coupled with global 'omics' analyses, provides the necessary scientific rigor to confidently advance promising molecules through the drug development pipeline.

References

Ethyl 3-Phenylisoxazole-5-Carboxylate: A Privileged Scaffold for Next-Generation Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the ethyl 3-phenylisoxazole-5-carboxylate core structure as a foundational scaffold in the development of novel therapeutics for central nervous system (CNS) disorders. Moving beyond a simple literature review, this document synthesizes chemical synthesis strategies, explores key molecular targets, elucidates structure-activity relationships, and provides actionable experimental protocols for preclinical evaluation.

Introduction: The Isoxazole Nucleus as a Cornerstone in CNS Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse chemical functionalization have established it as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery.

Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] Within the realm of neuroscience, this scaffold is particularly prominent. Marketed drugs and clinical candidates containing the isoxazole moiety have been developed for a range of CNS disorders, validating its utility in interacting with key neurological targets.[4] This guide focuses specifically on the this compound structure, dissecting its potential as a progenitor for potent and selective modulators of critical CNS signaling pathways.

Section 1: Synthesis and Derivatization of the Core Scaffold

The strategic value of any scaffold begins with its accessibility and amenability to chemical modification. This compound and its corresponding carboxylic acid are readily synthesized, providing a reliable foundation for library development.

General Synthesis Pathway

The construction of the 3-phenylisoxazole-5-carboxylate core typically involves a [3+2] cycloaddition reaction. A common and efficient method is the reaction between a benzaldehyde oxime (providing the phenyl and N-O components) and an activated alkyne or a suitable three-carbon component like an acetoacetate derivative. The ester group at the 5-position serves as a crucial handle for subsequent chemical modifications, such as amidation, to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. The rationale for this approach is its use of readily available starting materials and generally high yields.

Materials:

  • Benzaldehyde oxime

  • Chloramine-T

  • Ethyl acetoacetate

  • Ethyl alcohol

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) and chloramine-T (1.0 eq) in ethyl alcohol at 10°C.

  • Addition of Reagent: To this stirring solution, add freshly distilled ethyl acetoacetate (2.0 eq) dropwise, maintaining the temperature at 10°C.

  • Reaction Monitoring: Allow the mixture to stir for approximately 6 hours.[5] The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.

  • Workup and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue contains the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure crystals of this compound.[5] Characterization can be confirmed using standard analytical techniques such as NMR, MS, and X-ray crystallography.[6]

Causality and Self-Validation: The use of TLC is critical for self-validation; the appearance of a new spot with a distinct Rf value corresponding to the product and the disappearance of starting material spots confirms reaction progression and completion. Recrystallization purifies the product based on solubility differences, with the formation of well-defined crystals indicating high purity.

Caption: Synthesis and derivatization pathway for the core scaffold.

Section 2: Key CNS Molecular Targets

The therapeutic potential of the this compound scaffold is realized through its derivatives, which have been shown to modulate the two primary neurotransmitter systems in the brain: the excitatory glutamatergic system and the inhibitory GABAergic system.

The Glutamatergic System: Balancing Excitation and Toxicity

Glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[7] However, its overactivation leads to excitotoxicity, a process implicated in neurodegenerative diseases and ischemic brain injury. Isoxazole derivatives offer a powerful means to fine-tune this system.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, itself an isoxazole-containing compound, is a primary target.[8] These receptors mediate fast synaptic transmission.[7] Derivatives of the core scaffold can act as:

  • Negative Allosteric Modulators (NAMs) / Antagonists: These compounds reduce AMPA receptor activity, preventing the excessive calcium influx that triggers excitotoxicity. This is a promising strategy for treating chronic pain and neurodegenerative conditions like Parkinson's disease.[9][10][11] Studies on isoxazole-4-carboxamide derivatives, for example, have shown potent inhibition of AMPA receptor currents and alterations in gating properties, highlighting their therapeutic potential.[9][12]

  • Positive Allosteric Modulators (PAMs): These compounds enhance AMPA receptor function, offering a potential treatment for cognitive disorders, depression, and Alzheimer's disease by boosting synaptic transmission and memory formation.[8]

AMPA_Pathway Modulation of AMPA Receptor Signaling cluster_synapse Synaptic Cleft Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Presynaptic Presynaptic Terminal Presynaptic->Glutamate Postsynaptic Postsynaptic Density Postsynaptic->AMPAR Ca_Influx Na+/Ca2+ Influx AMPAR->Ca_Influx Opens Depolarization Depolarization & Synaptic Transmission Ca_Influx->Depolarization Leads to Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Excessive Cognition Enhanced Cognition Depolarization->Cognition Normal Level PAM Isoxazole PAMs PAM->AMPAR Enhances Activity PAM->Cognition Promotes NAM Isoxazole NAMs NAM->AMPAR Reduces Activity NAM->Excitotoxicity Prevents

Caption: Isoxazole derivatives can bidirectionally modulate AMPA receptor activity.

EAATs, particularly EAAT2 found on astrocytes, are responsible for clearing over 90% of synaptic glutamate.[13] Dysfunction in these transporters leads to glutamate accumulation and excitotoxicity. While EAAT activators are a primary therapeutic goal, selective inhibitors derived from scaffolds like isoxazoles are invaluable research tools to probe the transporter's function and role in disease.[14][15] Novel isoxazole derivatives have been identified that may interact with the TBOA binding site, a known EAAT inhibitor, to preferentially block the reverse transport of glutamate.[14]

The GABAergic System: The Brain's Primary Brake

Gamma-aminobutyric acid (GABA) is the brain's main inhibitory neurotransmitter. Enhancing GABAergic tone is a clinically validated strategy for treating anxiety, insomnia, and epilepsy.

Isoxazole derivatives have been designed as potent modulators of the GABAergic system.

  • GABA Transporter (GAT) Inhibition: Bicyclic isoxazole GABA analogues have been shown to be competitive inhibitors of GABA transporters, particularly GAT-1 and GAT-2.[16] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the extracellular concentration of GABA, enhancing inhibitory signaling. This mechanism is highly relevant for developing novel antiepileptic drugs.[16]

  • GABA-A Receptor Antagonism: While less common for therapeutic development, isoxazole-based antagonists are crucial for studying the GABA-A receptor.[17][18] Certain 4,5-disubstituted 3-isoxazolols act as competitive antagonists at GABA receptors, providing tools to investigate receptor pharmacology.[17]

Section 3: A Framework for Preclinical Evaluation

Developing a CNS agent from a core scaffold requires a rigorous, multi-stage evaluation process. This framework outlines the key in vitro and in vivo assays necessary to characterize the pharmacological profile of novel this compound derivatives.

In Vitro Screening Cascade

The goal of in vitro screening is to confirm target engagement, determine potency and selectivity, and assess functional activity in a controlled cellular environment.[19][20][21]

Caption: A tiered workflow for in vitro evaluation of new chemical entities.

Protocol Spotlight: Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the functional effects of compounds on ion channels and receptors like AMPA.[10][12]

Objective: To measure the effect of a test compound on glutamate-induced currents in cells expressing a specific AMPA receptor subtype (e.g., GluA2).

Cell System: Human Embryonic Kidney (HEK293) cells transiently transfected to express the desired AMPA receptor subunits.

Step-by-Step Procedure:

  • Cell Preparation: Culture and transfect HEK293 cells with plasmids encoding the receptor subunits of interest (e.g., GluA2). Plate cells onto glass coverslips 24-48 hours before recording.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing appropriate salts (e.g., CsF, CsCl, EGTA) to mimic the intracellular environment.

  • Obtaining a Seal: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the entire cell interior.

  • Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply glutamate (e.g., 10 mM) via a fast perfusion system to evoke an inward current through the AMPA receptors.

  • Compound Application: After establishing a stable baseline response to glutamate, co-apply the test compound with glutamate. Record changes in the current's amplitude, activation, deactivation, and desensitization kinetics.[10][11]

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Generate dose-response curves to calculate potency metrics like IC50 (for inhibitors) or EC50 (for potentiators).[11]

Causality and Trustworthiness: This protocol is self-validating because each cell acts as its own control. The baseline glutamate-evoked current is established before compound application, so any observed change can be directly attributed to the compound's activity. The high-resistance gigaseal ensures that the recorded currents are from the cell and not due to leakage.

In Vivo Models for Efficacy and Safety

Once a compound demonstrates promising in vitro properties, it must be evaluated in living organisms to assess its efficacy in a disease model and its overall safety profile.[22][23][24][25]

Table 1: Selected In Vivo Models for CNS Indications

Therapeutic AreaModelSpeciesRationale & Key Readouts
Neurodegeneration MPTP-Induced Parkinsonism MouseMPTP is a neurotoxin that selectively destroys dopaminergic neurons, mimicking Parkinson's pathology. Readouts include motor coordination (Rotarod test) and dopamine levels.[23]
Depression Forced Swim Test (FST) Mouse/RatMeasures behavioral despair (immobility time). A reduction in immobility is indicative of antidepressant activity.[23]
Anxiety Elevated Plus Maze (EPM) Mouse/RatAssesses anxiety-like behavior based on the animal's tendency to explore open vs. enclosed arms of the maze. Anxiolytics increase time spent in open arms.[23]
Epilepsy Pentylenetetrazol (PTZ) Kindling RatPTZ is a convulsant that induces seizures. The model assesses a compound's ability to prevent or reduce seizure severity and duration.
General CNS Safety Functional Observational Battery (FOB) / Irwin Test Rat/MouseA systematic assessment of behavioral and physiological functions, including alertness, reflexes, grip strength, and motor activity, to detect potential neurotoxicity.[25]

Experimental Design Causality: The choice of model is dictated by the compound's hypothesized mechanism of action. For an AMPA receptor NAM, an epilepsy or neurodegeneration model is logical. For a GAT inhibitor, an epilepsy model is highly relevant. The FOB/Irwin test is a crucial, unbiased screen performed for nearly all CNS drug candidates to ensure that on-target efficacy is not accompanied by unacceptable off-target neurological side effects.[25]

Conclusion and Future Directions

The this compound scaffold is more than just another heterocyclic structure; it is a validated starting point for the rational design of sophisticated CNS agents. Its synthetic tractability and the proven ability of its derivatives to modulate the glutamatergic and GABAergic systems provide a rich foundation for future discovery.

Future research should focus on:

  • Improving Subtype Selectivity: Designing derivatives that can distinguish between different AMPA receptor subunit compositions or selectively target specific GABA transporter isoforms.

  • Multi-Target Ligands: Intentionally designing single molecules that can, for example, both inhibit GABA reuptake and negatively modulate AMPA receptors, a potential strategy for potent neuroprotection and seizure control.

  • Blood-Brain Barrier Penetration: Optimizing physicochemical properties of the derivatives to ensure they can efficiently reach their targets within the CNS.

By leveraging the insights and methodologies outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable scaffold.

References

The 5-Phenylisoxazole Scaffold: A Comprehensive Technical Guide to Unlocking its Therapeutic Potential Through Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 5-phenylisoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide provides a deep dive into the structure-activity relationship (SAR) of 5-phenylisoxazole derivatives, offering a comprehensive analysis of how subtle molecular modifications can profoundly influence their therapeutic efficacy. We will explore the synthetic strategies, delve into the SAR for anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics. This guide is designed to be a practical and insightful resource, bridging the gap between theoretical knowledge and laboratory application.

The 5-Phenylisoxazole Core: A Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in drug discovery. When coupled with a phenyl ring at the 5-position, it forms the 5-phenylisoxazole core, a structure that has demonstrated a remarkable breadth of pharmacological activities.[1][2] The inherent electronic properties and the three-dimensional arrangement of this scaffold provide an excellent foundation for the design of targeted therapies. Modifications at various positions of both the isoxazole and the phenyl rings allow for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates its interaction with biological targets.[3]

Caption: The core structure of 5-phenylisoxazole with potential modification sites.

Synthetic Strategies: Building the 5-Phenylisoxazole Core

The construction of the 5-phenylisoxazole ring system can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

From Chalcones

A prevalent and versatile method involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with hydroxylamine hydrochloride.[4] This reaction proceeds through the initial formation of a chalcone oxime, which then undergoes intramolecular cyclization to yield the isoxazole ring. This method allows for a high degree of diversity as a wide variety of substituted chalcones can be readily synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Caption: Synthesis of 5-phenylisoxazoles from chalcones.

One-Pot Multicomponent Synthesis

For increased efficiency, one-pot multicomponent reactions have been developed. A notable example is the reaction of a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst, such as ceric ammonium sulfate.[1] This approach offers several advantages, including shorter reaction times, simpler workup procedures, and often higher yields.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-phenylisoxazole derivatives is intricately linked to the nature and position of substituents on both the phenyl and isoxazole rings.

Anticancer Activity

The 5-phenylisoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting activity against a range of cancer cell lines.[2][5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups, on the phenyl ring often enhances anticancer activity.[3][6] For example, a 2,6-dichloroaryl ring has been identified as a key feature in a lead compound targeting the G12C mutant KRAS.[7]

  • Electron-Donating Groups: Methoxy substituents on the phenyl ring have also been shown to enhance anticancer activity in some series, suggesting that the electronic requirements can be target-dependent.[8]

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. For instance, in a series of quinazolinone-isoxazole hybrids, a fluoro substitution at the meta position of the phenyl moiety showed stronger activity against MCF-7 and SW480 cancer cell lines compared to other positions.[9]

  • Substituents at C3: The nature of the group at the C3 position of the isoxazole ring significantly influences activity. The introduction of bulky groups can either be beneficial or detrimental depending on the specific biological target.

  • Substituents at C4: The C4 position offers another point for modification. For instance, the introduction of a carboxamide group at this position has been explored in the development of isoxazole-based anticancer agents.

Table 1: Anticancer Activity of Representative 5-Phenylisoxazole Derivatives

Compound IDPhenyl Ring Substituent (at C5)Other ModificationsCancer Cell LineIC50 (µM)Reference
1 2,6-dichloroCovalent inhibitor targeting G12C KRASCalu-1Not specified[7]
2 3-fluoroQuinazolinone hybridMCF-70.53[9]
3 4-methoxyChalcone derivativeDU1450.96[8]
4 4-methoxyHydnocarpin derivativeA3753.6 (24h), 0.76 (48h)[10]
5 UnsubstitutedBromopyrrolidine alkaloid derivativeKB4032.45[10]
Antimicrobial Activity

5-Phenylisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[11][12]

  • Halogens: The introduction of halogen atoms, particularly bromine and chlorine, on the phenyl ring generally leads to good antibacterial activity.[11] In contrast, an iodo substituent has been shown to be less effective.[11]

  • Methyl Group: A methyl group at the 3-position of the phenyl ring has been associated with reduced antibacterial activity.[11]

  • Fluorine: A 4-fluorophenyl substituent at the C5 position of the isoxazole ring has been a common feature in series of compounds with notable antibacterial and antifungal activity.[11]

  • Amino and Carbonitrile Groups: The presence of a 5-amino and 4-carbonitrile substitution on the isoxazole ring has been explored for antimicrobial activity.[1]

  • Hybrid Molecules: The linkage of the 5-phenylisoxazole core with other heterocyclic systems, such as quinoxaline, has yielded hybrid molecules with potent antimicrobial properties.[13]

Table 2: Antimicrobial Activity of Representative 5-Phenylisoxazole Derivatives

Compound IDPhenyl Ring Substituent (at C5)Other ModificationsMicroorganismActivityReference
6 4-bromo3-(4-fluorophenyl)isoxazoleS. aureusGood[11]
7 4-iodo3-(4-fluorophenyl)isoxazoleVarious bacteriaLow[11]
8 Unsubstituted5-amino-4-carbonitrilePathogenic bacteriaActive[1]
9 UnsubstitutedQuinoxaline hybridα-amylase inhibitorIC50 = 16.4 µM[13]
Anti-inflammatory Activity

The 5-phenylisoxazole scaffold is also a key component of compounds with significant anti-inflammatory properties.[3][14]

  • Halogens: Chloro or bromo substitutions on the phenyl ring have been shown to impart significant anti-inflammatory activity, with a preference for COX-2 inhibition.[3]

  • Methoxy Group: The presence of a methoxy group at the para position of the phenyl ring has been associated with potent anti-inflammatory activity in some series of isoxazole derivatives.[4]

  • Indole Moiety: The incorporation of an indole moiety into the isoxazole structure has resulted in compounds with good anti-inflammatory activity.[3]

  • Carboxylic Acid Group: The presence of a carboxylic acid group at the C3 position of the isoxazole ring has been investigated for xanthine oxidase inhibition, an enzyme involved in gout-related inflammation.[15] The presence of a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution pattern for this activity.[15]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 5-phenylisoxazole derivatives.

General Synthetic Protocol for 5-Phenylisoxazoles from Chalcones

This protocol describes a general method for the synthesis of 5-phenylisoxazole derivatives from chalcones.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of an appropriately substituted acetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide.

    • To this mixture, add the corresponding substituted benzaldehyde (1 equivalent) dropwise with stirring.

    • Continue stirring at room temperature for the recommended time (typically a few hours) until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5-2 equivalents) in a suitable solvent such as ethanol or acetic acid.

    • The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and purified by recrystallization to afford the 5-phenylisoxazole derivative.

In Vitro Antimicrobial Susceptibility Testing: Cup-Plate Method

This method is a common technique for evaluating the antimicrobial activity of synthesized compounds.[14]

  • Preparation of Media: Prepare and sterilize the appropriate nutrient agar for bacteria or potato dextrose agar for fungi.

  • Inoculation: Pour the molten agar into sterile Petri plates and allow it to solidify. Prepare a standardized suspension of the test microorganism and uniformly spread it over the surface of the agar.

  • Cup/Well Creation: Create wells or "cups" of a specific diameter (e.g., 6 mm) in the seeded agar plates using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic/antifungal agent should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay is a simple and widely used method to screen for anti-inflammatory activity.[14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: A similar volume of distilled water is used as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Future Perspectives

The 5-phenylisoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research directions should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development.[5]

  • Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling: The use of computational tools can aid in the rational design of new derivatives with improved activity and pharmacokinetic profiles.[16]

  • Exploration of Novel Biological Targets: Expanding the screening of 5-phenylisoxazole libraries against a wider range of biological targets could uncover new therapeutic applications.

  • Development of Drug Delivery Systems: Formulating promising lead compounds into advanced drug delivery systems can enhance their bioavailability and therapeutic efficacy.

Conclusion

The 5-phenylisoxazole core represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable array of biological activities. A thorough understanding of the structure-activity relationships is paramount for the successful design and development of novel drugs based on this versatile framework. This technical guide has provided a comprehensive overview of the synthetic strategies, key SAR insights for anticancer, antimicrobial, and anti-inflammatory activities, and practical experimental protocols. It is our hope that this guide will serve as a valuable resource for researchers in the field, accelerating the discovery of new and effective 5-phenylisoxazole-based therapeutics.

References

Methodological & Application

Topic: Streamlined One-Pot Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a versatile bioisostere for amide or ester functionalities, enabling enhanced pharmacological profiles.[2] Compounds incorporating the isoxazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Ethyl 3-phenylisoxazole-5-carboxylate, the subject of this guide, is a key synthetic intermediate used in the development of more complex pharmaceutical agents, such as novel antimycobacterial agents.[5]

This document provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of this valuable compound. By moving beyond a simple list of steps, we will delve into the causality behind the experimental design, ensuring a reproducible and self-validating methodology grounded in established chemical principles.

Synthetic Strategy: Condensation of a β-Ketoester with Hydroxylamine

The chosen synthetic route is a classic and highly efficient one-pot condensation reaction. This method leverages the reaction between a 1,3-dicarbonyl compound, specifically Ethyl Benzoylacetate, and Hydroxylamine Hydrochloride. This approach is favored for its operational simplicity, high atom economy, and the use of readily available starting materials.[6]

The overall transformation can be summarized as the reaction of Ethyl Benzoylacetate with Hydroxylamine Hydrochloride in the presence of a base to yield this compound.

Mechanistic Insights

The reaction proceeds through a well-established pathway involving the formation of an oxime intermediate followed by an intramolecular cyclization and dehydration. Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.

  • Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbonyl of ethyl benzoylacetate. The presence of a base, such as sodium acetate or a tertiary amine, is crucial to neutralize the hydrochloride salt, liberating the free hydroxylamine base required for the reaction.

  • Intramolecular Cyclization: The oxime intermediate exists in equilibrium with its tautomeric form. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic isoxazole ring, yielding the final product.

The regioselectivity of this synthesis, which overwhelmingly yields the 3-phenyl-5-carboxylate isomer, is dictated by the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl in the starting material, ethyl benzoylacetate.

Reaction Mechanism Diagram

reaction_mechanism Fig. 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EBA Ethyl Benzoylacetate Oxime Oxime Intermediate EBA->Oxime + NH2OH NH2OH Hydroxylamine (from NH2OH·HCl + Base) NH2OH->Oxime Cyclic Cyclic Hemiacetal-like Intermediate Oxime->Cyclic Intramolecular Cyclization Product Ethyl 3-phenylisoxazole- 5-carboxylate Cyclic->Product - H2O (Dehydration)

References

Application Notes & Protocols for the Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of ultrasound irradiation for the efficient and sustainable synthesis of isoxazole derivatives. This guide delves into the fundamental principles of sonochemistry, offers detailed, field-proven protocols, and presents comparative data to underscore the advantages of this green chemistry approach.

Foundational Principles: The "Why" Behind Sonochemical Synthesis

The isoxazole scaffold is a privileged motif in medicinal chemistry, integral to numerous clinically approved drugs.[1] Traditional synthetic routes, however, often necessitate prolonged reaction times, harsh conditions, and the use of hazardous solvents, creating significant environmental and logistical challenges.[2] Ultrasound-assisted synthesis emerges as a powerful alternative, aligning with the principles of green chemistry by enhancing reaction efficiency and reducing energy consumption.[1][3][4]

The efficacy of ultrasound in chemical synthesis is rooted in the phenomenon of acoustic cavitation .[5][6][7] This process involves the formation, growth, and violent collapse of microscopic bubbles within a liquid medium subjected to ultrasonic waves (typically 20-100 kHz).[6][8][9] The implosion of these bubbles generates localized "hot spots" with transient temperatures and pressures reaching several thousand degrees Celsius and over 1000 atmospheres, respectively.[4][9] This intense energy input dramatically accelerates reaction rates and can enable novel chemical transformations.[4][7][10]

Beyond the energetic effects, ultrasound provides significant physical rate acceleration in heterogeneous reactions by improving mass transport through the disruption of interfacial layers and surface cleaning of solid reactants or catalysts.[5]

Core Advantages of Ultrasound-Assisted Isoxazole Synthesis:
  • Accelerated Reaction Kinetics: Drastic reduction in reaction times from hours to minutes.[1]

  • Enhanced Yields: Significant improvement in product yields compared to conventional methods.[1][11]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, minimizing byproduct formation.

  • Green Chemistry Alignment: Promotes the use of aqueous media and reduces the need for hazardous solvents and reagents.[3][4][12]

  • Operational Simplicity: Straightforward experimental setup using commercially available ultrasonic baths or probes.[3]

Reaction Schematics & Mechanistic Insights

Ultrasound can be effectively applied to various synthetic strategies for constructing the isoxazole ring. Below are key examples illustrating the versatility of this technique.

1,3-Dipolar Cycloaddition

A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Ultrasound facilitates the in situ generation of the nitrile oxide from an aldoxime, which then rapidly undergoes cycloaddition.

G cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide + Oxidant (e.g., NaDCC, Oxone) Ultrasound Irradiation Isoxazole Isoxazole Nitrile_Oxide->Isoxazole + Alkyne Oxidant Oxidant Alkyne Alkyne Ultrasound Ultrasound Ultrasound->Aldoxime Ultrasound->Nitrile_Oxide Ultrasound->Isoxazole caption Ultrasound-assisted 1,3-dipolar cycloaddition workflow.

Caption: Ultrasound-assisted 1,3-dipolar cycloaddition workflow.

This one-pot, multi-step process benefits significantly from sonication, which enhances mass transfer and accelerates both the oximation and the subsequent oxidative cycloaddition steps, often leading to cleaner reactions and higher yields.[13]

Multi-Component Reactions (MCRs)

MCRs are highly convergent and atom-economical processes. Ultrasound irradiation has been shown to be particularly effective in promoting these reactions for the synthesis of isoxazol-5(4H)-ones.

G cluster_MCR One-Pot Multi-Component Reaction Aldehyde Aldehyde Isoxazolone Isoxazol-5(4H)-one Aldehyde->Isoxazolone beta_Ketoester β-Ketoester beta_Ketoester->Isoxazolone Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Isoxazolone Catalyst Catalyst Catalyst->Isoxazolone e.g., Itaconic acid, Pyruvic acid Solvent Solvent Solvent->Isoxazolone e.g., H2O, EtOH/H2O Ultrasound Ultrasound Ultrasound->Isoxazolone Accelerates Condensation & Cyclization caption Workflow for ultrasound-promoted MCR synthesis of isoxazol-5(4H)-ones.

Caption: Workflow for ultrasound-promoted MCR synthesis of isoxazol-5(4H)-ones.

In these reactions, ultrasound not only accelerates the condensation and cyclization steps but can also enhance the efficacy of biodegradable catalysts in aqueous media, providing a highly efficient and environmentally benign synthetic route.[3]

Comparative Analysis: Ultrasound vs. Conventional Heating

The advantages of ultrasound-assisted synthesis are most evident when directly compared to traditional methods. The following table summarizes data from published studies, highlighting the significant improvements in reaction time and yield.

Isoxazole DerivativeMethodCatalystSolventTimeYield (%)Reference
3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones Ultrasound (50°C) Itaconic Acid H₂O 15 min 95%
Conventional (100°C)Itaconic AcidH₂O3 h90%
5-Arylisoxazoles Ultrasound None Ethanol 30-45 min 84-96% [1][14]
ConventionalNoneEthanol1-2.5 h56-80%[1]
3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones Ultrasound (50°C) Pyridine Ethanol 30-45 min 82-96% [2][1]
Conventional (Reflux)PyridineEthanol70-90 min66-79%[2][1]

Experimental Protocols

The following protocols are provided as a starting point for laboratory implementation. Optimization of parameters such as ultrasonic frequency, power, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one

This protocol is adapted from a method utilizing a recyclable magnetic nanoparticle catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Fe₃O₄@MAP-SO₃H catalyst (20 mg)

  • Ethanol-water (1:3, 5 mL)

  • Ultrasonic bath or probe system

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Fe₃O₄@MAP-SO₃H catalyst (20 mg).

  • Add 5 mL of the ethanol-water (1:3) solvent mixture to the flask.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 90 W) at room temperature for approximately 20 minutes.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add a small magnet to the side of the flask to hold the catalyst, and decant the solution.

  • Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Catalyst-Free Synthesis of 3,5-Dimethylisoxazole

This protocol demonstrates a remarkably simple and green synthesis in an aqueous medium without any catalyst.[1][3]

Materials:

  • 2,4-Pentanedione (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Deionized water (10 mL)

  • Ultrasonic bath

Procedure:

  • In a 50 mL flask, dissolve 2,4-pentanedione (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 10 minutes.[1][3]

  • Monitor the reaction by TLC. The reaction often proceeds to completion, yielding the isoxazole product directly in one pot.[1][3]

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: One-Pot, Four-Component Synthesis of 3,5-Disubstituted Isoxazole-Sulfonamides

This protocol showcases a more complex multi-component reaction for synthesizing medicinally relevant sulfonamide-containing isoxazoles.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sulfonyl chloride (1 mmol)

  • Propargyl alcohol or amine (1 mmol)

  • Sodium dichloroisocyanurate (NaDCC) as a metal-free catalyst and oxidant

  • Water

  • Ultrasonic bath (e.g., 47 kHz)

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sulfonyl chloride (1 mmol), propargyl alcohol/amine (1 mmol), and a catalytic amount of NaDCC in water.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature.

  • The reaction is typically complete within 20-28 minutes.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture by extraction with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted isoxazole-sulfonamide. This method efficiently generates four new bonds in a single pot under environmentally benign conditions.

Self-Validating Systems and Troubleshooting

Ensuring Reaction Completion:

  • TLC Monitoring: The most straightforward method to track the consumption of starting materials and the formation of the product.

  • Reaction Did Not Proceed: In some cases, sonication is crucial for the reaction to occur at all under the specified mild conditions.[2] If no product is observed, verify the functionality of the ultrasound equipment and ensure proper immersion of the reaction vessel in the bath.

Optimizing Yields:

  • Ultrasonic Parameters: The frequency and power of the ultrasound can influence reaction outcomes. An ultrasonic probe may provide higher yields and shorter reaction times compared to a bath.[3][15]

  • Catalyst Loading: For catalyzed reactions, optimizing the catalyst amount is critical. Insufficient catalyst can lead to incomplete conversion.[3]

  • Solvent Choice: While water is an ideal green solvent, solvent systems like ethanol/water mixtures can sometimes improve substrate solubility and reaction rates.[3]

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering a potent combination of efficiency, simplicity, and sustainability.[1] By leveraging the principles of acoustic cavitation, researchers can dramatically shorten reaction times, improve yields, and reduce the environmental impact of their synthetic efforts. The protocols and data presented herein provide a robust framework for the adoption of this transformative technology in both academic and industrial research settings, paving the way for the more rapid and responsible development of novel isoxazole-based therapeutics and materials.

References

Application Notes & Protocols for Green Synthesis of Ethyl 3-Phenylisoxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Green Chemistry

The isoxazole ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structural versatility allows for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Ethyl 3-phenylisoxazole-5-carboxylate, in particular, serves as a crucial building block for more complex molecules in drug discovery.

Traditionally, the synthesis of these valuable compounds has often involved methods that are at odds with modern environmental standards, relying on harsh conditions, volatile organic solvents (VOCs), and toxic reagents.[1][3] The principles of green chemistry—which prioritize waste reduction, energy efficiency, and the use of safer substances—are not merely an ethical consideration but a scientific and economic necessity.[4] Adopting green methodologies accelerates research by improving efficiency, reducing costs associated with waste disposal, and ensuring safer laboratory environments.

These application notes provide in-depth protocols and the scientific rationale for several field-proven green synthetic methods for preparing this compound and its derivatives. We will explore the mechanisms and practical advantages of techniques such as ultrasound and microwave irradiation, the use of benign aqueous media, and the power of catalyst-free multicomponent reactions.

Core Synthetic Strategy: Multicomponent Reactions (MCRs) in Green Media

The most direct and atom-economical route to the target scaffold involves a one-pot, three-component reaction (3-CR) between an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (ethyl acetoacetate), and hydroxylamine hydrochloride. This approach consolidates multiple synthetic steps, minimizing solvent use and purification efforts.[2][3] The true innovation lies in executing this reaction under green conditions.

Causality of the Multicomponent Reaction

The reaction proceeds through a cascade of events. First, hydroxylamine reacts with the β-ketoester to form an oxime intermediate. Concurrently, the aromatic aldehyde undergoes a Knoevenagel condensation with the active methylene group of the β-ketoester. The subsequent intramolecular cyclization via nucleophilic attack, followed by dehydration, yields the final 3,4,5-trisubstituted isoxazole ring.[5] Green energy sources and solvents act to dramatically accelerate these steps.

MCR_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 Benzaldehyde I1 Oxime Intermediate I2 Knoevenagel Adduct R1->I2 Condensation with Ethyl Acetoacetate R2 Ethyl Acetoacetate R2->I1 + Hydroxylamine R3 Hydroxylamine HCl P Ethyl 3-methyl-4-benzylidene- isoxazol-5(4H)-one Derivative I1->P Intramolecular Cyclization & Dehydration with Adduct I2->P US_Workflow A 1. Combine Aldehyde, β-Ketoester, Hydroxylamine HCl, & Vitamin B1 in Flask B 2. Add Deionized Water (10 mL) A->B C 3. Place in Ultrasonic Bath (40 kHz, 20-25°C) B->C D 4. Irradiate for 30 min (Monitor by TLC) C->D E 5. Collect Precipitated Product via Vacuum Filtration D->E F 6. Wash Solid with Cold Water E->F G 7. Recrystallize from Ethanol for Pure Product F->G

References

Application Notes & Protocols: A Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in a multitude of therapeutic agents.[3][4] FDA-approved drugs such as the antibiotic Sulfamethoxazole, the anti-inflammatory Valdecoxib, and the antirheumatic Leflunomide all feature this critical moiety, highlighting its versatility and importance.[2][3]

Among the synthetic methodologies available for constructing this valuable heterocycle, the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, stands out as the most robust and versatile approach.[5][6][7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) to regioselectively form the isoxazole or isoxazoline ring, respectively.[7][8] This application note provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and expert insights into optimizing this powerful transformation for research and development.

Pillar 1: The Underlying Mechanism – A Concerted Pathway to Complexity

The 1,3-dipolar cycloaddition is a pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step.[6][7] In this [4π + 2π] cycloaddition, the 4π electrons are contributed by the nitrile oxide and the 2π electrons by the alkyne.[8]

Key Components:

  • The 1,3-Dipole (Nitrile Oxide): Nitrile oxides (R-C≡N⁺-O⁻) are reactive intermediates that are typically generated in situ due to their instability.[9][10] Their generation is a critical precursor to the cycloaddition itself.

  • The Dipolarophile: For isoxazole synthesis, the dipolarophile is an alkyne (R'-C≡C-R''). The nature of the substituents on the alkyne influences the reaction rate and regioselectivity.

The reaction generally proceeds with high regioselectivity, typically yielding 3,5-disubstituted isoxazoles when terminal alkynes are used.[11][12] This selectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile, where steric and electronic factors favor one orientation over the other.

Caption: General reaction pathway for isoxazole synthesis.

Pillar 2: In Situ Generation of Nitrile Oxides – The Critical First Step

The success of the cycloaddition hinges on the efficient in situ generation of the unstable nitrile oxide. Several reliable methods have been established, with the choice depending on substrate compatibility and desired reaction conditions.

  • Dehydrohalogenation of Hydroximoyl Chlorides (The Classic Method): This is a widely used, two-step process. An aldoxime is first converted to a hydroximoyl chloride using a halogenating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) eliminates HCl to furnish the nitrile oxide.[4][13][14]

  • Direct Oxidation of Aldoximes: This method offers a more streamlined, one-pot approach. Aldoximes can be directly oxidized to nitrile oxides using reagents such as sodium hypochlorite (NaOCl, household bleach), tert-butyl hypoiodite (t-BuOI), or N-bromosuccinimide (NBS).[7][13][14] This is often considered a greener alternative as it avoids the use of chlorinated solvents and reagents.

  • Dehydration of Primary Nitroalkanes: This is another effective route, particularly for generating aliphatic nitrile oxides, using dehydrating agents.[14]

Caption: Key methods for generating the nitrile oxide intermediate.

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,5-disubstituted isoxazoles.

Protocol 1: Synthesis via Dehydrohalogenation of an Intermediate Hydroximoyl Chloride

This protocol is robust and broadly applicable for a wide range of aromatic and aliphatic aldoximes.

Materials & Reagents:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)[15]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the aldoxime (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.

  • Chlorination: Add N-chlorosuccinimide (1.05 equiv) portion-wise to the solution at room temperature. Stir the reaction for 30-60 minutes. Monitor the formation of the hydroximoyl chloride by Thin Layer Chromatography (TLC). The starting aldoxime spot should be consumed.

  • Addition of Dipolarophile: Once the hydroximoyl chloride formation is complete, add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • In Situ Generation & Cycloaddition: Slowly add triethylamine (1.5 equiv) dropwise to the stirring solution via a syringe over 10-15 minutes. The reaction is often mildly exothermic. Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the progress of the cycloaddition by TLC until the hydroximoyl chloride intermediate is fully consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: One-Pot Synthesis via Direct Oxidation of Aldoxime

This protocol is often faster and employs more environmentally benign reagents.[7]

Materials & Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Aqueous Sodium Hypochlorite (NaOCl, commercial bleach, ~5-8%) (2.0-3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Triethylamine (Et₃N) (0.1 equiv, optional catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent (e.g., DCM). Add a catalytic amount of triethylamine (0.1 equiv), if desired, to facilitate the reaction.

  • Oxidation & Cycloaddition: Begin vigorous stirring and add the aqueous sodium hypochlorite solution (2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 2-12 hours. The reaction progress can be monitored by TLC analysis of the organic layer.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation: Typical Reaction Parameters
ParameterMethod 1 (Dehydrohalogenation)Method 2 (Direct Oxidation)Causality & Notes
Nitrile Oxide Precursor AldoximeAldoximeThe starting point for both common methods.
Key Reagent N-Chlorosuccinimide (NCS) & BaseSodium Hypochlorite (NaOCl)NCS creates the leaving group; NaOCl directly oxidizes.
Base Et₃N, DBU, PyridineNot required (or catalytic Et₃N)A stoichiometric amount of a non-nucleophilic base is crucial for HCl elimination in Method 1.
Typical Solvents DCM, THF, DMF, ChloroformDCM, Ethyl AcetateAnhydrous conditions are preferred for Method 1. Method 2 is biphasic.
Temperature 0 °C to Room TemperatureRoom TemperatureReactions are typically run at ambient temperature for convenience and safety.
Reaction Time 4 - 24 hours2 - 12 hoursDirect oxidation is often faster.
Typical Yields 60 - 95%55 - 90%Yields are substrate-dependent but generally good to excellent for both methods.
Catalysis Metal-freeMetal-freeCopper(I) salts can be added to catalyze the cycloaddition, sometimes improving yield and regioselectivity.[16][17][18]

Pillar 4: Troubleshooting and Expert Insights

Common ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient nitrile oxide formation. 2. Decomposition of nitrile oxide (dimerization). 3. Unreactive alkyne.1. Ensure reagents (NCS, base) are fresh. Use anhydrous solvent for Method 1. 2. Add the base slowly at 0 °C to control the concentration of the nitrile oxide. 3. Use an electron-deficient alkyne or consider heating the reaction. Copper catalysis may be required.[12][16]
Formation of Side Products 1. Furoxan formation (nitrile oxide dimerization). 2. Side reactions involving the base.1. Add the alkyne before the base. Ensure the alkyne is in slight excess. Run the reaction at a higher dilution. 2. Use a hindered, non-nucleophilic base like DBU or proton sponge.
Mixture of Regioisomers 1. Electronic/steric properties of alkyne substituents are similar. 2. Reaction conditions favor a non-selective pathway.1. This is inherent to the substrates. Purification by careful chromatography is needed. 2. Explore copper-catalyzed conditions, which often provide higher regioselectivity for the 1,4-disubstituted product (analogous to CuAAC).[6][16]

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-chlorosuccinimide (NCS) is an irritant and should be handled with care.

  • Organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Nitrile oxides are reactive intermediates and should always be generated and used in situ. Do not attempt to isolate them.

Conclusion

The 1,3-dipolar cycloaddition is an indispensable tool for the synthesis of isoxazoles, providing a highly efficient, modular, and reliable route to this privileged heterocyclic core. By understanding the underlying mechanism, carefully selecting the method for nitrile oxide generation, and controlling key reaction parameters, researchers can readily access a diverse array of complex isoxazole derivatives. The protocols and insights provided herein serve as a robust foundation for professionals in drug discovery and chemical synthesis to successfully implement this powerful reaction in their research endeavors.

References

Application Notes & Protocols: Ethyl 3-phenylisoxazole-5-carboxylate as a Scaffold for Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a growing global health crisis with a profound unmet medical need for effective disease-modifying therapies. The isoxazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging Ethyl 3-phenylisoxazole-5-carboxylate as a starting point for the synthesis and evaluation of a new generation of neuroprotective compounds. We detail a complete workflow from chemical derivatization and in vitro screening to mechanistic elucidation, providing both the strategic rationale and step-by-step protocols to empower the discovery of novel therapeutic candidates.

Introduction: The Isoxazole Scaffold in Neuroprotection

The challenge in neurodegenerative disease research lies in identifying small molecules that can effectively cross the blood-brain barrier and modulate complex pathological cascades, including oxidative stress, apoptosis, and neuroinflammation.[6] Heterocyclic compounds are a cornerstone of drug discovery, and the five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and synthetic tractability.[7] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties essential for CNS drug candidates.

Numerous studies have highlighted the potential of isoxazole derivatives in neuroprotection.[8][9] They have been shown to attenuate glutamate-induced excitotoxicity, scavenge free radicals, and modulate key signaling pathways involved in neuronal survival.[9][10] this compound is an ideal and commercially available starting scaffold.[11] Its ester functionality and phenyl ring provide two distinct chemical handles for systematic structural modification, enabling a robust exploration of the structure-activity relationship (SAR) to optimize neuroprotective potency and minimize off-target effects.

This guide presents a logical, field-proven progression for developing novel neuroprotective agents from this scaffold.

Part I: Synthesis and Derivatization Strategy

The core principle of this workflow is to generate a focused library of analogues from the parent scaffold. This allows for a systematic investigation into how structural changes influence biological activity. The derivatization strategy targets the two primary modification points: the ester at the C5 position and the phenyl ring at the C3 position.

Protocol 1: Synthesis of the Core Scaffold (this compound)

Causality: This protocol describes a classic and reliable 1,3-dipolar cycloaddition reaction. The reaction of an in situ generated nitrile oxide (from an oxime precursor) with an alkyne is a fundamental method for constructing the isoxazole ring.

Materials:

  • (E)-N-hydroxybenzenecarboximidoyl chloride

  • Ethyl propiolate

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine (E)-N-hydroxybenzenecarboximidoyl chloride (1 equivalent), ethyl propiolate (2 equivalents), and sodium bicarbonate (3 equivalents).

  • Add a 16:1 mixture of ethyl acetate and water as the solvent.

  • Stir the reaction mixture vigorously at room temperature overnight. The bicarbonate neutralizes the HCl generated during the in situ formation of the nitrile oxide from the hydroximoyl chloride.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane in heptane to yield pure this compound.[11]

Derivatization Workflow

The goal is to create a matrix of compounds by modifying both ends of the molecule. This allows for the deconvolution of electronic and steric effects on neuroprotective activity.

G cluster_0 Scaffold Synthesis & Derivatization Start This compound (Core Scaffold) Acid 3-Phenylisoxazole-5-carboxylic acid Start->Acid 1. LiOH or NaOH (Ester Hydrolysis) PhenylLib Substituted Phenyl Library (C3 Modification) Start->PhenylLib Synthesize from Substituted Oximes AmideLib Amide Library (C5 Modification) Acid->AmideLib 2. Amine, Coupling Agent (e.g., HATU, EDC)

Caption: Synthetic workflow for library generation.
  • C5 Position (Ester Modification): The ester is first hydrolyzed to the corresponding carboxylic acid.[12][13] This intermediate is then coupled with a diverse set of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This introduces new functional groups capable of forming different hydrogen bond interactions with biological targets.

  • C3 Position (Phenyl Ring Modification): A parallel synthesis approach is used, starting with substituted benzaldehyde oximes (e.g., with methoxy, chloro, nitro groups). Following Protocol 1 with these modified precursors will yield a library of compounds with varied electronic properties on the phenyl ring, which can be critical for target engagement.[1]

Part II: In Vitro Screening for Neuroprotective Activity

A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The cascade begins with assessing baseline toxicity, followed by evaluating protective effects in a disease-relevant model of neuronal injury.

Cell Line Selection and Culture
  • Rationale: The choice of cell model is critical for obtaining relevant data. While primary neuronal cultures offer high biological relevance, they are challenging to maintain.[14][15] Immortalized neuronal cell lines like SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma) provide a robust, reproducible, and scalable alternative for initial screening.[14] These cells can be differentiated into a more neuron-like phenotype, making them suitable for neurotoxicity and neuroprotection studies.[16][17]

General Culture Protocol (SH-SY5Y):

  • Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments, seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: Before testing for neuroprotection, the inherent toxicity of each new compound must be determined. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for metabolic health and cell viability. This ensures that any observed protective effects are not confounded by the compound's own toxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates with seeded cells.

  • Test compounds dissolved in DMSO and diluted in culture medium.

Procedure:

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic across all wells (typically <0.1%).[18]

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with DMSO only).

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well.[19]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: Neuroprotection Assay against Oxidative Insult

Causality: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[6][22] This protocol simulates this condition by exposing neuronal cells to an oxidative agent like hydrogen peroxide (H₂O₂). By pre-treating with the test compounds, we can identify molecules that protect neurons from this specific form of damage.

Procedure:

  • Seed and culture SH-SY5Y cells in 96-well plates as described above.

  • Prepare dilutions of the test compounds at non-toxic concentrations (well below their determined CC₅₀).

  • Pre-treat the cells by replacing the medium with 100 µL of medium containing the test compounds. Incubate for 1-2 hours.

  • Induce neurotoxicity by adding a pre-determined concentration of H₂O₂ (e.g., 100-300 µM, must be optimized for your cell line) to the wells.

  • Include the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with DMSO vehicle + H₂O₂.

    • Compound Control: Cells with test compound only (no H₂O₂).

  • Incubate for 24 hours at 37°C.

  • Assess cell viability using the MTT Assay (Protocol 2).

  • Calculate the percentage of neuroprotection relative to the vehicle control.

Data Presentation and Analysis

Summarize the screening data in a table to easily compare compounds and calculate the Selectivity Index (SI), a key metric for identifying promising leads.

Compound IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Scaffold>10055.2>1.8
Derivative 1>10012.5>8.0
Derivative 285.345.11.9
Derivative 3>1005.8>17.2

A higher SI value is desirable, indicating a larger window between the concentration at which the compound is effective and the concentration at which it becomes toxic.

Part III: Elucidating the Mechanism of Action

Identifying a "hit" compound is only the first step. Understanding its mechanism of action is crucial for further development. Based on the known biology of isoxazoles, two primary neuroprotective mechanisms to investigate are the reduction of intracellular reactive oxygen species (ROS) and the inhibition of apoptosis.

G cluster_0 Neurodegenerative Stress Cascade cluster_1 Therapeutic Intervention Points Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ Intracellular ROS Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Neuronal Death Casp3->Apoptosis Compound Isoxazole Derivative Compound->ROS ROS Scavenging Compound->Casp3 Anti-Apoptotic

Caption: Potential neuroprotective mechanisms of action.
Protocol 4: Measurement of Intracellular ROS

Causality: This assay directly measures the compound's ability to reduce or prevent the buildup of ROS inside the cell, providing evidence for an antioxidant mechanism. Fluorescent probes like CellROX™ Green are non-fluorescent in a reduced state but fluoresce brightly upon oxidation by ROS.[23][24]

Materials:

  • CellROX™ Green Reagent or similar fluorescent ROS indicator.

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat cells with test compounds for 1-2 hours as in Protocol 3.

  • Add the ROS indicator (e.g., CellROX™ Green to a final concentration of 5 µM) to all wells and incubate for 30 minutes at 37°C.

  • Induce oxidative stress by adding H₂O₂.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~485/520 nm for CellROX™ Green). The increase in fluorescence correlates with the level of intracellular ROS.[25]

  • Compare the fluorescence in compound-treated wells to the vehicle control to quantify the reduction in ROS.

Protocol 5: Caspase-3 Activity Assay

Causality: Caspase-3 is a key "executioner" enzyme in the apoptotic cascade.[26] Its activation leads to the cleavage of cellular proteins and ultimately, cell death. Measuring its activity provides direct evidence of a compound's ability to inhibit this final common pathway of apoptosis.

Materials:

  • Commercially available colorimetric or fluorometric Caspase-3 assay kit. These kits typically contain a specific caspase-3 substrate (e.g., DEVD-pNA) and a lysis buffer.[27][28][29]

  • Cell lysates from treated cells.

Procedure:

  • Seed cells in 6-well plates and treat with compounds and H₂O₂ as described in Protocol 3.

  • After the incubation period, harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves incubation on ice with a supplied lysis buffer.[26][30]

  • Determine the protein concentration of each lysate to ensure equal loading.

  • In a 96-well plate, add an equal amount of protein from each lysate to the wells.

  • Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate the plate at 37°C for 1-2 hours.[28]

  • Measure the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays) using a microplate reader.[29][30]

  • The signal is proportional to the caspase-3 activity. Calculate the percentage inhibition of caspase-3 activity relative to the H₂O₂-treated vehicle control.

Part IV: Framework for In Vivo Validation

While in vitro assays are essential for initial screening and mechanistic studies, in vivo validation is the critical next step to assess a compound's potential as a therapeutic.

  • Rationale: In vivo models integrate the complexities of a whole biological system, including pharmacokinetics (absorption, distribution, metabolism, excretion) and the interaction of various cell types (neurons, glia, immune cells).[31] Success in a relevant animal model is a prerequisite for any further clinical development.

Conceptual Outline for an In Vivo Study:

  • Model Selection: Choose a model that recapitulates key aspects of a human neurodegenerative disease. Examples include:

    • Transgenic Mouse Models: Mice expressing mutant human genes associated with Alzheimer's (e.g., APP/PS1) or Parkinson's disease.[32]

    • Chemically-Induced Models: Rodents treated with neurotoxins like MPTP (Parkinson's) or streptozotocin (STZ) to induce Alzheimer's-like pathology.[10][32]

    • Alternative Models: Organisms like C. elegans or zebrafish can be used for rapid, higher-throughput in vivo screening before moving to rodent models.[33][34][35]

  • Pharmacokinetic Profiling: Before efficacy studies, determine the compound's ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.

  • Efficacy Study Design:

    • Administer the lead compound to the disease model animals over a specified period.

    • Conduct behavioral tests to assess cognitive or motor function (e.g., Morris water maze for memory, rotarod test for motor coordination).

    • At the end of the study, perform post-mortem analysis of brain tissue to measure key pathological and neuroprotective markers (e.g., amyloid plaque load, neuronal counts, levels of oxidative stress markers).

Conclusion and Future Directions

This compound serves as an exceptional and versatile starting scaffold for the discovery of novel neuroprotective compounds. The structured workflow presented here—encompassing rational design, synthesis, a hierarchical in vitro screening cascade, and mechanistic validation—provides a robust framework for identifying and advancing promising lead candidates. By systematically modifying the core structure and evaluating its derivatives against key pathological drivers like oxidative stress and apoptosis, researchers can efficiently navigate the early stages of the drug discovery process.

Future work should focus on expanding the chemical diversity of the compound library, performing detailed structure-activity relationship studies to build predictive models, and conducting comprehensive ADME/Tox profiling of the most promising leads before embarking on resource-intensive in vivo efficacy studies.

References

Step-by-step guide to synthesizing fused isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to the Synthesis of Fused Isoxazoles: Strategies and Mechanistic Insights for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fused isoxazoles represent a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to antimicrobial therapies.[1][2][3][4] Their rigid, five-membered ring structure, containing adjacent nitrogen and oxygen atoms, provides a unique framework for interacting with biological targets, often serving as a bioisostere for other aromatic systems.[1][5] The continued interest in these molecules has driven the development of diverse and sophisticated synthetic strategies. This guide provides an in-depth analysis of field-proven, step-by-step protocols for the synthesis of fused isoxazoles. We will explore key methodologies including the powerful intramolecular 1,3-dipolar cycloaddition of nitrile oxides (INOC), intramolecular nucleophilic aromatic substitution (SNAr), and classic condensation reactions. Each section explains the causality behind experimental choices, offers detailed protocols, and is grounded in authoritative literature to ensure scientific integrity and reproducibility.

The Strategic Importance of Fused Isoxazoles in Drug Discovery

The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of marketed drugs like the antipsychotic Risperidone, the COX-2 inhibitor Valdecoxib, and the antibiotic Cloxacillin.[1][6][7][8] Fusing the isoxazole ring with other carbocyclic or heterocyclic systems creates a rigid molecular architecture that can enhance binding affinity and selectivity for specific biological targets.[1][5] This structural rigidity reduces the entropic penalty upon binding and allows for precise positioning of functional groups within a target's active site.

Fused isoxazoles exhibit a broad spectrum of biological activities, including:

  • Anticancer: Derivatives have shown potent antiproliferative activity against various tumor cell lines.[5][9]

  • Antimicrobial: The scaffold is integral to compounds with significant antibacterial and antifungal properties.[1][4][10]

  • Anti-inflammatory & Analgesic: The isoxazole ring is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]

  • Neuroprotective: Certain fused isoxazoles have been investigated for their potential in treating central nervous system disorders.[2][6]

The workflow for leveraging these scaffolds in drug discovery typically follows a structured path from synthesis to biological evaluation.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Evaluation cluster_2 Lead Optimization Syn Select Synthetic Route (e.g., INOC, SNAr) Opt Reaction Optimization (Conditions, Yield) Syn->Opt Lib Synthesize Focused Library of Analogs Opt->Lib HTS High-Throughput Screening (HTS) Lib->HTS Hit Hit Identification & Validation HTS->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound Selection SAR->Lead ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADMET Preclin Preclinical Candidate ADMET->Preclin

Fig. 1: A general workflow for the discovery and optimization of fused isoxazole-based therapeutics.

Core Synthetic Strategies & Protocols

The construction of the fused isoxazole system can be approached from several angles, depending on the desired substitution pattern and the nature of the fused ring. We will detail three robust and widely adopted methods.

Strategy 1: Intramolecular 1,3-Dipolar Cycloaddition of Nitrile Oxides (INOC)

This is arguably the most powerful and versatile method for constructing fused isoxazole and isoxazoline rings.[11] The strategy relies on the in situ generation of a nitrile oxide dipole, which is tethered to a dipolarophile (an alkyne or alkene). The subsequent intramolecular [3+2] cycloaddition is highly efficient and stereospecific, rapidly building molecular complexity.[12][13]

Causality & Mechanistic Insight: The key to this reaction is the controlled generation of the highly reactive nitrile oxide intermediate. Common methods include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides.[11] The intramolecular nature of the cycloaddition is entropically favored, leading to high yields and excellent regioselectivity, as the tether length and geometry dictate the cyclization pathway.[12]

G Start Precursor (e.g., Nitroalkane with a tethered alkyne) NitrileOxide Nitrile Oxide Intermediate (In Situ Generation) Start->NitrileOxide Dehydration (e.g., Yamaguchi reagent, PPh3/I2) TransitionState [3+2] Intramolecular Transition State NitrileOxide->TransitionState Spontaneous Cyclization Product Fused Isoxazole Product TransitionState->Product

Fig. 2: Conceptual workflow for the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction.

Protocol: Synthesis of Bicyclic Isoxazoles via Dehydration of Nitroalkanes [1][11]

This protocol is adapted from the work of Chen et al. (2015) for the synthesis of bicyclic isoxazoles, demonstrating a reliable method using the Yamaguchi reagent as a dehydrating agent.

Materials:

  • Dimethyl 2-propargyl-2-(2-nitro-1-arylethyl)malonate (Starting Material, 1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 1.2 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Toluene (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the starting nitroalkane (1.0 equiv) and anhydrous toluene. Cool the solution to 0 °C in an ice bath.

    • Expertise & Experience: The use of anhydrous conditions and an inert atmosphere is critical to prevent quenching of the reagents and intermediates. Toluene is a good solvent for this reaction, allowing for a suitable temperature range.

  • Reagent Addition: Add triethylamine (2.5 equiv) to the solution, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.2 equiv) over 5 minutes.

    • Causality: Triethylamine acts as a base to generate the nitronate anion from the nitroalkane. The Yamaguchi reagent then reacts with the nitronate to facilitate the dehydration, forming the nitrile oxide. An excess of base ensures complete formation of the nitronate.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC is a crucial self-validating step. A spot corresponding to the starting material should diminish while a new, typically less polar, spot for the product appears.

  • Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure fused isoxazole product.

Starting Material ClassDehydrating AgentBaseTemp (°C)Time (h)Yield (%)Reference
Alkenyl OximePhenylselenyl chlorideAg salt / K₂CO₃2516Good[1]
NitroalkaneYamaguchi ReagentEt₃NRT2495[1]
Aldoximem-CPBA / p-TsOH-RT2491[13]
Hydroximoyl ChlorideTriethylamine (TEA)TEART-Good[14]
Table 1: Comparison of selected conditions for Intramolecular 1,3-Dipolar Cycloaddition.
Strategy 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

This strategy is particularly effective for synthesizing isoxazoles fused to electron-deficient aromatic rings, such as pyridines.[15][16] The core principle involves the cyclization of a precursor where a nucleophilic oxime attacks an aromatic ring, displacing a good leaving group (e.g., -NO₂, -Cl) located at an ortho or suitable position.

Causality & Mechanistic Insight: The reaction is driven by the formation of a stable aromatic fused-ring system. The success of the SNAr reaction hinges on three factors: (1) an electron-deficient aromatic ring to activate the substrate for nucleophilic attack, (2) a good leaving group, and (3) a potent nucleophile correctly positioned for intramolecular attack. The base (e.g., K₂CO₃) is crucial for deprotonating the oxime, generating the highly nucleophilic oximate anion that initiates the cyclization.

Protocol: Synthesis of Isoxazolo[4,5-b]pyridines [15][16][17]

This protocol is based on an efficient method for constructing the isoxazolo[4,5-b]pyridine core from readily available 2-chloro-3-nitropyridine derivatives.

Materials:

  • Substituted 2-(2-chloro-3-nitropyridin-4-yl)acetonitrile derivative (Starting Material, 1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Oxime Formation: Dissolve the starting 2-chloro-3-nitropyridine derivative (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and stir the mixture at room temperature for 2-4 hours to form the intermediate isonitroso compound (oxime).

    • Expertise & Experience: This step converts the activated methylene group into an oxime, which will serve as the nucleophile for the subsequent cyclization. The reaction can be monitored by TLC until the starting material is consumed.

  • Cyclization: To the reaction mixture containing the in situ generated oxime, add potassium carbonate (3.0 equiv). Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Causality: K₂CO₃ is a mild base that deprotonates the oxime, forming the oximate anion. This anion then performs an intramolecular nucleophilic attack on the carbon bearing the nitro group, which is a surprisingly effective leaving group in this SNAr cyclization. The elevated temperature provides the necessary activation energy for the cyclization.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. A solid precipitate of the product will often form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. If necessary, the crude product can be further purified by recrystallization from ethanol or by silica gel chromatography to yield the pure isoxazolo[4,5-b]pyridine.

    • Trustworthiness: The structure and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols for the Lewis Acid-Promoted Synthesis of Isoxazole Derivatives from Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Privileged Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry and drug development, found in a multitude of natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a highly sought-after heterocyclic motif. Traditionally, the synthesis of isoxazoles has relied on methods such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides generated from oximes or hydroximinoyl chlorides.[1][2] While effective, these methods can sometimes require harsh conditions or multi-step procedures.

Recent advancements have focused on more direct and efficient strategies. A particularly promising avenue is the use of Lewis acids to promote the synthesis of isoxazoles, especially from readily available nitrogen heterocycles. This approach offers a convergent and often more atom-economical route to novel isoxazole derivatives. This guide provides an in-depth look at a recently developed, efficient Lewis acid-promoted synthesis of isoxazoles from nitrogen heterocycles, with a focus on the underlying mechanisms and practical experimental protocols. This methodology circumvents the need for costly and toxic transition metals, instead employing cost-effective Lewis acids like aluminum trichloride.[1][3]

Core Concept: Lewis Acid-Mediated C-H Activation and Cycloaddition

The central strategy discussed here involves the Lewis acid-promoted functionalization of a C-H bond in a nitrogen heterocycle, followed by an in-situ generation of a nitrile oxide and a subsequent 1,3-dipolar cycloaddition reaction. This one-pot process provides a streamlined synthesis of isoxazole-substituted nitrogen heterocycles.

Mechanistic Insights: The Role of the Lewis Acid

The reaction is proposed to proceed through the following key steps, as elucidated by Qiu et al. (2023) for the synthesis of isoxazoles from 2-methylquinoline derivatives using aluminum trichloride (AlCl₃)[1]:

  • Activation of the Nitrite Source: The Lewis acid (AlCl₃) reacts with the nitrite source (e.g., sodium nitrite, NaNO₂) to form an active aluminum complex.

  • Complexation and C-H Activation: This complex then coordinates with the nitrogen of the heterocycle (e.g., 2-methylquinoline). This coordination enhances the acidity of the adjacent methyl group's C-H bonds, facilitating their activation.

  • Nitrile Oxide Formation: Through a series of steps involving the activated heterocycle and the nitrite complex, a nitrile oxide intermediate is generated in situ.

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide then undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkyne) to form the final isoxazole ring.

This mechanism highlights the multifaceted role of the Lewis acid: it activates the nitrite source, facilitates the crucial C-H bond activation of the nitrogen heterocycle, and promotes the overall cycloaddition process.

Visualizing the Mechanism

Lewis_Acid_Promoted_Isoxazole_Synthesis cluster_activation Step 1: Activation cluster_CH_activation Step 2: C-H Activation cluster_nitrile_oxide Step 3: Nitrile Oxide Formation cluster_cycloaddition Step 4: 1,3-Dipolar Cycloaddition LA Lewis Acid (AlCl₃) Active_Complex Active Aluminum Complex LA->Active_Complex Reacts with Nitrite Nitrite Source (NaNO₂) Nitrite->Active_Complex Activated_Heterocycle Activated Heterocycle Complex Active_Complex->Activated_Heterocycle Complexes with Heterocycle Nitrogen Heterocycle (e.g., 2-Methylquinoline) Heterocycle->Activated_Heterocycle Nitrile_Oxide Nitrile Oxide Intermediate Activated_Heterocycle->Nitrile_Oxide In-situ generation Isoxazole Isoxazole Derivative Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Proposed mechanism for Lewis acid-promoted isoxazole synthesis.

Application Protocol: AlCl₃-Promoted Synthesis of 3-(Quinolin-2-yl)-5-phenylisoxazole

This protocol is adapted from the work of Qiu et al. (2023) and details the synthesis of a specific isoxazole derivative from 2-methylquinoline and phenylacetylene.[1]

Materials and Equipment:
  • 2-Methylquinoline

  • Phenylacetylene

  • Aluminum trichloride (AlCl₃)

  • Sodium nitrite (NaNO₂)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • 15 mL Schlenk tube

  • Nitrogen gas inlet

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Experimental Procedure:
  • Reaction Setup:

    • Flame-dry a 15 mL Schlenk tube under vacuum and backfill with nitrogen gas.

    • To the Schlenk tube, add 2-methylquinoline (28.6 mg, 0.2 mmol), phenylacetylene (10.2 mg, 0.1 mmol), AlCl₃ (40.0 mg, 0.3 mmol), and sodium nitrite (35.0 mg, 1.0 mmol).

    • Under a nitrogen atmosphere, add 1.0 mL of anhydrous DMAc to the tube.

  • Reaction Execution:

    • Stir the reaction mixture at 90 °C under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 24 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent (DMAc) under vacuum.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Expected Outcome:

    • The desired product, 3-(quinolin-2-yl)-5-phenylisoxazole, should be obtained as a solid. The reported yield for this specific reaction is 92%.[1]

Data Presentation: Substrate Scope and Lewis Acid Comparison

The versatility of this method has been demonstrated with a range of substituted quinolines and alkynes. The choice of Lewis acid is also critical for the success of the reaction.

Table 1: Scope of Nitrogen Heterocycles and Alkynes
EntryNitrogen HeterocycleAlkyneProductYield (%)
12-MethylquinolinePhenylacetylene3-(Quinolin-2-yl)-5-phenylisoxazole92
22,6-DimethylquinolinePhenylacetylene3-(6-Methylquinolin-2-yl)-5-phenylisoxazole85
32-Methyl-6-nitroquinolinePhenylacetylene3-(6-Nitroquinolin-2-yl)-5-phenylisoxazole92
41-MethylisoquinolinePhenylacetylene3-(Isoquinolin-1-yl)-5-phenylisoxazole93
52-Methylquinoline1-Ethynyl-4-fluorobenzene5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole88
62-Methylquinoline1-Ethynyl-4-methoxybenzene5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole82

Data adapted from Qiu et al., 2023.[1]

It is noteworthy that under these specific conditions, 2-methylpyridine and 4-methylquinoline did not yield the desired isoxazole product, suggesting that the electronic and steric properties of the nitrogen heterocycle play a crucial role in the reaction's success.[1]

Table 2: Comparison of Different Lewis Acids
EntryLewis AcidYield (%)
1AlCl₃92
2FeCl₃42
3ZnCl₂31
4Cu(OAc)₂15
5None0

Reaction Conditions: 2-methylquinoline (0.2 mmol), phenylacetylene (0.1 mmol), Lewis acid (0.3 mmol), NaNO₂ (1.0 mmol), DMAc (1.0 mL), 90 °C, 24 h. Data adapted from Qiu et al., 2023.[1]

As the data indicates, AlCl₃ is significantly more effective than other tested Lewis acids for this particular transformation, highlighting the importance of selecting the appropriate Lewis acid for optimal results.[1]

Broader Applications and Alternative Lewis Acids

While the AlCl₃-promoted reaction with methylquinolines provides an excellent and cost-effective method, the field of Lewis acid-catalyzed isoxazole synthesis is continually expanding. Other Lewis acids have shown promise in different contexts.

  • Zirconium tetrachloride (ZrCl₄): This Lewis acid has been found to be effective in promoting the dehydration of nitroalkanes to form nitrile oxides, which then undergo intramolecular cycloaddition to yield bicyclic isoxazoles.[4] This demonstrates the utility of Lewis acids in facilitating the formation of the key nitrile oxide intermediate from different precursors.

  • Boron trifluoride etherate (BF₃·OEt₂): BF₃·OEt₂ is a versatile Lewis acid used in a wide range of organic transformations, including cyclization reactions to form various heterocycles.[5] While specific protocols for its use in the synthesis of isoxazoles from a broad range of nitrogen heterocycles are less documented, its strong Lewis acidity suggests potential for activating substrates in similar mechanistic pathways.

  • Scandium triflate (Sc(OTf)₃): Known for its high catalytic activity and water stability, Sc(OTf)₃ is a powerful Lewis acid catalyst for various organic reactions, including the synthesis of nitrogen heterocycles.[6] Its application in promoting cycloaddition reactions makes it a candidate for further exploration in isoxazole synthesis from nitrogen-containing precursors.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Flame-dried Schlenk tube, N₂ atm) start->setup add_reagents Add Reagents (Heterocycle, Alkyne, AlCl₃, NaNO₂) setup->add_reagents add_solvent Add Anhydrous Solvent (DMAc) add_reagents->add_solvent reaction Heat and Stir (90°C, 24h) add_solvent->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Workup (Cool, remove solvent) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Isoxazole Derivative purification->product

Caption: General workflow for Lewis acid-promoted isoxazole synthesis.

Conclusion and Future Outlook

The Lewis acid-promoted synthesis of isoxazole derivatives from nitrogen heterocycles represents a significant advancement in heterocyclic chemistry. The use of inexpensive and readily available Lewis acids like AlCl₃ provides a more sustainable and cost-effective alternative to transition metal catalysis. The direct C-H functionalization of nitrogen heterocycles opens up new avenues for creating complex molecules with potential applications in drug discovery and materials science.

Future research in this area will likely focus on expanding the scope of compatible nitrogen heterocycles, particularly those that have been challenging to functionalize, such as pyridines. Further investigation into the catalytic activity of other Lewis acids and the development of asymmetric variants of these reactions will undoubtedly lead to even more powerful synthetic tools for the creation of novel isoxazole-containing compounds.

References

Application Note & Protocol: A Guide to the Synthesis of Isoxazole-5-carboxylates via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically significant therapeutic agents. Isoxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The carboxylate moiety at the 5-position provides a critical synthetic handle for further molecular elaboration, enabling the construction of complex libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth examination of the most robust and widely utilized method for synthesizing isoxazole-5-carboxylates: the Huisgen 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkyne dipolarophiles. We will explore the underlying mechanism, provide a detailed experimental protocol, discuss critical process parameters, and offer field-proven troubleshooting strategies.

Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most effective and regioselective method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][4][5]

Key Features of this Approach:

  • Convergence: Two key fragments are brought together in a single, ring-forming step.

  • High Regioselectivity: The reaction between a nitrile oxide and a terminal alkyne like ethyl propiolate overwhelmingly favors the formation of the 3,5-disubstituted isoxazole regioisomer due to both steric and electronic factors.[6]

  • In Situ Generation: Nitrile oxides are often unstable and prone to dimerization.[3] Therefore, they are almost always generated in situ from stable precursors, most commonly by the oxidation of aldoximes. This strategy maintains a low concentration of the reactive nitrile oxide at any given time, favoring the desired cycloaddition over side reactions.[4]

Reaction Mechanism

The reaction proceeds through a concerted, pericyclic mechanism. The nitrile oxide, generated from the aldoxime, reacts with the alkyne in a single transition state to form the five-membered isoxazole ring.

Mechanism cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime Ar-CH=N-OH (Aryl Aldoxime) NCS NCS / Base Aldoxime->NCS Oxidation NitrileOxide [ Ar-C≡N⁺-O⁻ ] (Nitrile Oxide Intermediate) NCS->NitrileOxide Alkyne HC≡C-COOEt (Ethyl Propiolate) TransitionState Concerted Transition State NitrileOxide->TransitionState Alkyne->TransitionState Isoxazole 3-Aryl-isoxazole- 5-carboxylate TransitionState->Isoxazole

Figure 1: General mechanism for isoxazole-5-carboxylate synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate

This protocol describes a general and reliable procedure for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates starting from commercially available or easily synthesized aryl aldoximes.

Materials and Reagents
  • Aryl Aldoxime (1.0 eq.)

  • Ethyl propiolate (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) (1.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldoxime (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

    • Scientist's Note: The use of anhydrous solvent is crucial to prevent the hydrolysis of both the intermediate hydroximoyl chloride and the final ester product.[4] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution. Stir for 5 minutes at room temperature.

    • Scientist's Note: Triethylamine acts as a base to facilitate the formation of the hydroximoyl chloride intermediate upon addition of NCS and to neutralize the HCl generated during the subsequent elimination to the nitrile oxide.

  • Generation of Nitrile Oxide: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of N-Chlorosuccinimide (1.1 eq.) in anhydrous DCM portion-wise over 10-15 minutes.

    • Scientist's Note: This is the critical step for generating the nitrile oxide precursor. NCS chlorinates the oxime to form a hydroximoyl chloride, which then undergoes base-promoted elimination to the nitrile oxide.[3] A slow, controlled addition is essential to keep the concentration of the reactive nitrile oxide low, thereby minimizing the formation of furoxan dimers.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldoxime.

  • Cycloaddition: Once the formation of the nitrile oxide is deemed complete by TLC (typically after stirring for 30-60 minutes at 0 °C), add ethyl propiolate (1.2 eq.) to the reaction mixture.

    • Scientist's Note: A slight excess of the dipolarophile (ethyl propiolate) is used to ensure the complete consumption of the valuable nitrile oxide intermediate.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until the nitrile oxide has been consumed (as monitored by TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Scientist's Note: The aqueous wash removes triethylamine hydrochloride and other water-soluble salts.

  • Purification (Aqueous Wash): Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Scientist's Note: The mild acid wash removes any remaining triethylamine, while the bicarbonate wash removes any acidic byproducts. A final brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80).

    • Scientist's Note: The polarity of the eluent system may need to be optimized based on the specific aryl substituent. Fractions containing the desired product are identified by TLC, combined, and concentrated to afford the pure ethyl 3-aryl-isoxazole-5-carboxylate.

Experimental Workflow Overview

The entire process from starting materials to the purified product can be visualized as a linear workflow.

Workflow cluster_main Synthesis & Purification Workflow Setup 1. Reaction Setup (Aldoxime, Et3N, DCM) Generation 2. Nitrile Oxide Generation (Add NCS at 0°C) Setup->Generation Cycloaddition 3. Cycloaddition (Add Ethyl Propiolate) Generation->Cycloaddition Reaction 4. Stir at RT (4-12h, Monitor by TLC) Cycloaddition->Reaction Workup 5. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 6. Column Chromatography (Silica Gel) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Figure 2: Step-by-step experimental workflow.

Data Presentation: Substrate Scope & Yields

The 1,3-dipolar cycloaddition is robust and tolerates a wide range of functional groups on the aryl ring of the aldoxime. Both electron-donating and electron-withdrawing substituents are generally well-accommodated, leading to good to excellent yields. The following table, adapted from a study on the synthesis of regioisomeric ethyl 3-aryl-isoxazole-4 -carboxylates, illustrates the versatility of the nitrile oxide cycloaddition methodology. While the product is a different regioisomer, the data effectively demonstrates the reaction's tolerance for various aryl substituents.

EntryAryl Group (Ar)ProductYield (%)
1PhenylEthyl 3-phenylisoxazole-4-carboxylate67
23-ChlorophenylEthyl 3-(3-chlorophenyl)isoxazole-4-carboxylate63
33-(Trifluoromethyl)phenylEthyl 3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylate44
44-(Trifluoromethyl)phenylEthyl 3-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylate63
54-Chlorophenyl3-(4-chlorophenyl)-5-phenylisoxazole88
62-Chlorophenyl3-(2-chlorophenyl)-5-phenylisoxazole86

Data adapted from Zhang, Y. et al. and supporting information. and another source Note: Entries 5 and 6 are for a different dipolarophile but further illustrate substituent tolerance.

Troubleshooting and Optimization

Problem Potential Cause Mitigation Strategy
Low Yield Incomplete reaction; degradation of starting material or product.Ensure anhydrous conditions.[4] Monitor the reaction closely by TLC to determine the optimal reaction time. Confirm the quality of reagents, especially the oxidizing agent.
Furoxan Byproduct Dimerization of the nitrile oxide intermediate.[4]Generate the nitrile oxide in situ by adding the oxidizing agent (NCS) slowly at low temperature (0 °C) to the mixture of aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[4]
Formation of Regioisomer Reaction with an unsymmetrical internal alkyne or β-keto ester.For isoxazole-5-carboxylates, using a terminal alkyne like ethyl propiolate strongly directs the regioselectivity. If other isomers are observed, purification by column chromatography is typically effective.
Hydrolysis of Ester Presence of water during reaction or workup, especially under basic or acidic conditions.Use anhydrous solvents and reagents. Perform a neutral workup using brine washes and avoid strong acids or bases if the product is sensitive.[4]

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity. Below is representative data for a closely related compound, Ethyl 3-phenylisoxazole-4-carboxylate .

  • ¹H NMR (400 MHz, CDCl₃): δ 9.01 (s, 1H), 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H), 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1.

  • High-Resolution Mass Spectrometry (HRMS-ESI): C₁₂H₁₁NO₃ ([M+H]⁺): calculated 218.0811, found 218.0810.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Ethyl 3-phenylisoxazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3-phenylisoxazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic scaffold. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational understanding of the synthetic challenges.

Q1: What are the principal synthetic strategies for preparing this compound?

A1: There are two highly versatile and commonly employed methods for constructing the isoxazole ring in this target molecule. The most prevalent is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition) of in situ generated benzonitrile oxide with an alkyne, ethyl propiolate.[1][2][3] An alternative and robust method is the condensation reaction of a 1,3-dicarbonyl compound (ethyl 2,4-dioxo-4-phenylbutanoate) with hydroxylamine.[4][5]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in very low yields of the desired product. What is the most probable cause?

A2: The most common culprit for low yields in this reaction is the inherent instability of the nitrile oxide intermediate.[6] Nitrile oxides are highly reactive and prone to rapid dimerization to form furoxans (1,2,5-oxadiazole N-oxides), which is a significant competing side reaction.[4][7][8] If the concentration of the nitrile oxide is not carefully controlled, it will preferentially react with itself rather than the intended alkyne dipolarophile.

Q3: I am observing the formation of a regioisomer, Ethyl 3-phenylisoxazole-4-carboxylate, in my reaction. How can I improve regioselectivity?

A3: The formation of isomers is a known challenge in isoxazole synthesis.[4][9] In 1,3-dipolar cycloadditions, regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[10] While the 3,5-disubstituted product is typically favored, the reaction conditions, particularly the choice of solvent, can influence the outcome.[4][11] For the condensation route involving a 1,3-dicarbonyl compound, the formation of an isomeric 5-isoxazolone is a common issue, which is highly dependent on the reaction pH.[8]

Q4: How critical are the choices of solvent and temperature for the synthesis?

A4: Solvent and temperature are paramount for controlling the reaction's success.[4]

  • Temperature: Exceedingly high temperatures can accelerate the rate of nitrile oxide dimerization, significantly reducing the yield of the desired cycloaddition product. Conversely, temperatures that are too low may lead to an impractically slow or incomplete reaction.[4][8]

  • Solvent: The solvent affects reactant solubility and can influence the regioselectivity of the cycloaddition.[4] For instance, polar or fluorinated solvents have been reported to alter the ratio of regioisomers formed.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the synthesis.

Scenario A: Synthesis via 1,3-Dipolar Cycloaddition

This route involves the reaction of benzonitrile oxide (generated in situ from a precursor like benzaldoxime) with ethyl propiolate.

Problem 1: Low Yield with Significant Furoxan Dimer Byproduct

  • Causality: This issue arises when the instantaneous concentration of the benzonitrile oxide intermediate is too high, favoring the second-order dimerization reaction over the desired cycloaddition with ethyl propiolate. The key to high yields is to generate the nitrile oxide slowly and ensure it reacts with the alkyne as soon as it is formed.[8]

  • Solutions & Optimization Strategies:

    • Control the Rate of Nitrile Oxide Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the ethyl propiolate. This is achieved by the slow, dropwise addition of the base (e.g., triethylamine) or the oxidizing agent (e.g., N-chlorosuccinimide, NCS) to the mixture of the aldoxime and the alkyne. This maintains a low nitrile oxide concentration, favoring the cycloaddition pathway.[8]

    • Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the dipolarophile (ethyl propiolate). This increases the probability of a productive collision between the nitrile oxide and the alkyne, outcompeting the dimerization reaction.[4]

    • Optimize Temperature: Lowering the reaction temperature (e.g., running the reaction at 0 °C or even lower) can significantly decrease the rate of dimerization relative to the cycloaddition.[8]

    • Solvent Selection: While various solvents can be used, moderately polar, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often effective.[8]

  • Data Summary: Effect of Reaction Conditions on Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Addition Method All reagents mixed at onceSlow, dropwise addition of base/oxidantMinimizes nitrile oxide concentration
Temperature Room Temperature or Reflux0 °C to Room TemperatureReduces rate of dimerization
Stoichiometry 1:1 (Oxime:Alkyne)1:1.2 (Oxime:Alkyne)Favors cycloaddition kinetically
Typical Yield < 40%> 80%Significant improvement

  • Visualization: Competing Reaction Pathways

    Caption: Competing pathways for the benzonitrile oxide intermediate.

Scenario B: Synthesis via 1,3-Dicarbonyl Condensation

This route involves reacting ethyl 2,4-dioxo-4-phenylbutanoate with hydroxylamine hydrochloride.

Problem 2: Formation of 5-Isoxazolone Byproduct

  • Causality: The cyclization of the intermediate formed between the dicarbonyl compound and hydroxylamine is highly pH-dependent. Under neutral or basic conditions, the nitrogen atom preferentially attacks the ester carbonyl, leading to the undesired 5-isoxazolone byproduct. Under acidic conditions, the reaction is directed towards the ketone carbonyl, yielding the desired 3-phenylisoxazole product.[8]

  • Solutions & Optimization Strategies:

    • Strict pH Control: Maintain acidic conditions throughout the reaction. This is the most critical factor.[8] Typically, the reaction is run in a solvent like ethanol or acetic acid, often without the addition of a base, relying on the acidic nature of the hydroxylamine hydrochloride salt.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product versus the byproduct.

    • Purification: If the byproduct does form, it can often be separated from the desired product by column chromatography on silica gel.

  • Visualization: pH-Dependent Cyclization Pathways

    Caption: pH control dictates the regioselectivity of cyclization.

Part 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points and may require minor optimization for specific laboratory conditions.

Protocol 1: Optimized 1,3-Dipolar Cycloaddition

This protocol is designed to minimize furoxan dimerization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.). Dissolve the mixture in dichloromethane (DCM, approx. 0.2 M relative to the aldoxime).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slow Addition: Prepare a solution of N-chlorosuccinimide (NCS, 1.1 eq.) in DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Base Addition: After the NCS addition is complete, add triethylamine (Et3N, 1.1 eq.) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the benzaldoxime is fully consumed.

  • Workup & Purification: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.[8]

Protocol 2: Regioselective 1,3-Dicarbonyl Condensation

This protocol utilizes acidic conditions to favor the desired product.

  • Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in absolute ethanol (approx. 0.3 M).[12]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.[12]

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in water and extract with ethyl acetate (3x).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Part 4: Visualization Hub: Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low yields.

Troubleshooting_Workflow start Start: Low Yield of This compound route_check Which synthetic route was used? start->route_check cyclo 1,3-Dipolar Cycloaddition route_check->cyclo Cycloaddition condensation 1,3-Dicarbonyl Condensation route_check->condensation Condensation check_byproduct_cyclo Analyze crude reaction mixture (NMR/LCMS). Is a major byproduct present? cyclo->check_byproduct_cyclo dimer_found YES: Furoxan Dimer Detected check_byproduct_cyclo->dimer_found Yes no_dimer NO: Incomplete Reaction or Decomposition check_byproduct_cyclo->no_dimer No solution_dimer Implement Dimer Solutions: 1. Slow addition of precursor. 2. Use excess alkyne. 3. Lower reaction temperature. dimer_found->solution_dimer solution_incomplete Troubleshoot Reaction Conditions: 1. Check reagent purity/activity. 2. Increase reaction time/temperature moderately. 3. Verify base/oxidant effectiveness. no_dimer->solution_incomplete check_byproduct_cond Analyze crude reaction mixture. Is the 5-isoxazolone byproduct present? condensation->check_byproduct_cond isoxazolone_found YES: Isoxazolone Detected check_byproduct_cond->isoxazolone_found Yes no_isoxazolone NO: Incomplete Reaction check_byproduct_cond->no_isoxazolone No solution_isoxazolone Implement pH Control: 1. Ensure reaction is acidic (e.g., use EtOH, not basic solvent). 2. Avoid adding external base. isoxazolone_found->solution_isoxazolone solution_incomplete_cond Troubleshoot Reaction Conditions: 1. Ensure adequate heating (reflux). 2. Check purity of starting materials. no_isoxazolone->solution_incomplete_cond

Caption: A logical workflow for troubleshooting low reaction yield.

References

Optimizing reaction conditions for isoxazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.

Core Principles of Optimization: A Mechanistic Approach

The synthesis of the isoxazole ring, a privileged scaffold in medicinal chemistry, is most commonly achieved via the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne or alkene.[1][2] The success of this transformation hinges on a delicate balance of temperature, solvent, and catalyst selection. Understanding their roles is paramount to achieving high yield and selectivity.

  • Temperature: This is a critical kinetic parameter. While higher temperatures can accelerate the rate-limiting cycloaddition step, they can also promote undesirable side reactions, such as the dimerization of the highly reactive nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides).[3] Conversely, temperatures that are too low may lead to incomplete or sluggish reactions.[3] Optimal temperature is therefore a trade-off between reaction rate and the stability of intermediates and products.[4][5]

  • Solvent: The solvent does more than just dissolve reactants. Its polarity can significantly influence reaction rates and, crucially, the regioselectivity of the cycloaddition.[6] Solvents like acetonitrile, DMF, and DMSO are common choices due to their ability to solubilize a wide range of reactants.[3] The choice between protic and aprotic solvents can also affect the generation and stability of the nitrile oxide intermediate.

  • Catalyst: While many isoxazole syntheses proceed thermally, catalysis can offer significant advantages in terms of rate, regioselectivity, and milder reaction conditions.[7] Copper(I) catalysts are widely used to promote the cycloaddition of terminal alkynes, often leading exclusively to the 3,5-disubstituted regioisomer.[7][8] Lewis acids can also be employed to activate the dipolarophile or facilitate the in-situ generation of the nitrile oxide.[4][9]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during isoxazole synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

Low or no yield is a common frustration. The issue can typically be traced back to one of several factors, often related to the unstable nitrile oxide intermediate.

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation The in situ generation of the nitrile oxide is a critical step. Verify the quality of your precursor (e.g., aldoxime, hydroximoyl chloride, or nitroalkane).[3] Ensure the base used (e.g., triethylamine, DBU) is appropriate, fresh, and used in the correct stoichiometry.[3][4] For oxidation methods, confirm the activity of your oxidant.[10]
Nitrile Oxide Dimerization This is a major competing side reaction.[3] To minimize it, try adding the nitrile oxide precursor (or the reagent that generates it, like a base or oxidant) slowly to the reaction mixture. This maintains a low instantaneous concentration of the nitrile oxide, favoring the intermolecular reaction with the dipolarophile over dimerization.[3]
Poor Reactant Solubility If reactants are not fully dissolved, the reaction will be slow and incomplete. Select a solvent in which all components are soluble at the reaction temperature.[3] Gentle heating or switching to a more polar solvent like DMF or DMSO can help.
Suboptimal Temperature The reaction may be too slow at the current temperature. Systematically screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C).[11] Be aware that excessively high temperatures can cause decomposition of starting materials or the desired product.[3][5]
Catalyst Inactivity (if applicable) For catalyzed reactions, ensure the catalyst is active. Copper(I) species can oxidize to inactive Copper(II); consider using a co-reductant like sodium ascorbate or using fresh catalyst.[12] For Lewis acid catalysts, ensure anhydrous conditions as water can deactivate them.

Q2: I'm observing a mixture of regioisomers. How can I improve selectivity for one product?

The formation of isomers is a frequent challenge in 1,3-dipolar cycloadditions, particularly with unsymmetrical alkynes.[3]

  • Understanding the Cause: Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile, based on Frontier Molecular Orbital (FMO) theory.[13][14]

  • Catalytic Control: This is often the most effective solution. Copper(I)-catalyzed reactions with terminal alkynes are highly regioselective, typically yielding the 3,5-disubstituted isoxazole.[7][15] Switching from a thermal reaction to a copper-catalyzed one can dramatically improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the frontier orbitals, thereby altering the regiochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) can sometimes favor one isomer.[6] Studies have shown that increasing solvent polarity can alter the ratio of 3,5- to 3,4-disubstituted products.[6]

  • Temperature Modification: While less predictable, adjusting the temperature can sometimes influence the isomeric ratio, as the activation energies for the formation of different isomers may vary.

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

Incomplete conversion points to issues with reaction kinetics or deactivation pathways.

  • Increase Temperature: The most straightforward approach is to increase the reaction temperature in increments (e.g., 10-20 °C) to accelerate the reaction rate.[11] Monitor by TLC or LC-MS to check for product decomposition at higher temperatures.

  • Increase Reactant Concentration: If solubility allows, increasing the concentration of the reactants can speed up the bimolecular cycloaddition step.

  • Check for Inhibitors: Ensure starting materials and solvents are pure. Certain impurities can poison catalysts or react with intermediates.

  • Re-evaluate Stoichiometry: For reactions involving unstable intermediates like nitrile oxides, it can be beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the alkyne or alkene dipolarophile to ensure the nitrile oxide is consumed as it is formed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent to start with for isoxazole synthesis?

For an initial screening, acetonitrile (CH₃CN) is an excellent starting point.[11] It has a moderate polarity, is aprotic, and dissolves a wide range of organic substrates. If solubility is an issue, N,N-dimethylformamide (DMF) is a good alternative.[3]

Q2: When should I consider using a catalyst?

Consider using a catalyst, particularly Copper(I) , under the following circumstances:

  • When reacting with a terminal alkyne and high regioselectivity for the 3,5-disubstituted isoxazole is required.[7]

  • When the thermal reaction is sluggish and requires very high temperatures, leading to degradation. Catalysts can often promote the reaction at lower, milder temperatures.[8]

  • When attempting to synthesize less common or sterically hindered isoxazoles.

Q3: How do I properly set up a temperature optimization experiment?

A systematic approach is key. Set up several small-scale reactions in parallel, keeping all other variables (solvent, concentration, stoichiometry) constant.

ParameterRecommended Screening Range
Temperature RT, 40 °C, 60 °C, 80 °C, 100 °C
Solvent Toluene, Acetonitrile (CH₃CN), Dimethylformamide (DMF)
Catalyst (if used) None (Thermal), CuI (5 mol%), Ag₂CO₃ (10 mol%)

Monitor each reaction at set time points (e.g., 2h, 6h, 24h) using an appropriate analytical technique like TLC or LC-MS to track the consumption of starting materials and the formation of the product and any byproducts.

Visualizing the Optimization Workflow

The process of optimizing reaction conditions can be visualized as a logical decision-making tree.

OptimizationWorkflow cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Troubleshooting cluster_refinement Phase 3: Refinement Start Define Substrates (Nitrile Oxide Precursor + Dipolarophile) Screen Screen Solvents & Temp (e.g., CH3CN, DMF @ RT, 60°C, 80°C) Start->Screen Analyze Analyze Results (Yield, Purity, Isomers) Screen->Analyze LowYield Low Yield? Analyze->LowYield Check Yield Isomers Isomers Formed? Analyze->Isomers Check Selectivity LowYield->Isomers No OptimizeTemp Fine-tune Temperature (±10°C increments) LowYield->OptimizeTemp Yes AddCatalyst Introduce Catalyst (e.g., Cu(I) for regioselectivity) Isomers->AddCatalyst Yes Final Optimized Conditions Isomers->Final No OptimizeTemp->Final AddCatalyst->Final

Caption: A workflow for systematic optimization of isoxazole synthesis.

References

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and material scientists to navigate and troubleshoot one of the most powerful classes of reactions for synthesizing five-membered heterocycles.[1][2][3][4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common experimental challenges, from low yields to complex selectivity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Reaction Rate and Yield

Q1: My 1,3-dipolar cycloaddition is extremely slow or is not proceeding at all. What are the primary factors to investigate?

A1: A stalled or sluggish cycloaddition reaction points to a fundamental mismatch in reactivity between the 1,3-dipole and the dipolarophile, suboptimal reaction conditions, or instability of the reactants. The underlying cause is often related to the electronic properties of the components, as dictated by Frontier Molecular Orbital (FMO) theory.[1][5]

Causality & Explanation: The rate of a 1,3-dipolar cycloaddition is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][5] A smaller energy gap leads to a faster reaction. These interactions are categorized into three types:

  • Type I (Normal-Electron-Demand): The reaction is primarily controlled by the HOMOdipole-LUMOdipolarophile interaction. This is the most common scenario, accelerated by electron-donating groups on the 1,3-dipole and electron-withdrawing groups (EWGs) on the dipolarophile.[1][5]

  • Type III (Inverse-Electron-Demand): Controlled by the LUMOdipole-HOMOdipolarophile interaction. This occurs with electron-poor dipoles and electron-rich dipolarophiles.[1][5]

  • Type II: Both interactions are significant.[5]

If your reaction is slow, the HOMO-LUMO gap is likely too large.

Troubleshooting Protocol:

  • Re-evaluate Your Substrates:

    • Dipolarophile Activation: If you are running a normal-electron-demand reaction, is your dipolarophile sufficiently electron-poor? The presence of strong electron-withdrawing groups (e.g., esters, ketones, nitriles, sulfones) drastically lowers the LUMO energy and accelerates the reaction.[1][2][6] Alkenes or alkynes without any activating groups are often poor dipolarophiles.[7]

    • 1,3-Dipole Stability & Reactivity: Some 1,3-dipoles, like azomethine ylides or nitrile ylides, are highly reactive and must be generated in situ, as they are prone to decomposition or dimerization.[8][9] Ensure your generation protocol is efficient and that the dipole is being formed under the reaction conditions. Other dipoles, like azides and nitrones, are generally more stable but may require more forcing conditions to react.[10][11][12]

  • Optimize Reaction Conditions:

    • Concentration: These are bimolecular reactions. If solubility permits, increasing the concentration of the reactants can significantly increase the reaction rate.[13]

    • Temperature: For thermally-driven cycloadditions, increasing the temperature provides the necessary activation energy. Many classic Huisgen cycloadditions require heating.[14] However, be mindful of substrate stability, as prolonged heating can lead to decomposition or side reactions.[14]

    • Solvent: While reaction rates are often only modestly affected by solvent polarity for concerted cycloadditions, the choice of solvent is critical for substrate solubility and stability.[1] In some cases, greener solvents like water or deep eutectic solvents (DES) have been shown to accelerate reactions.[8][15] For reactions involving charged intermediates or polar transition states, a polar solvent may be beneficial.

  • Consider Catalysis:

    • Lewis Acid Catalysis: A Lewis acid can coordinate to the dipolarophile (especially those with carbonyl or nitrile groups), lowering its LUMO energy and accelerating the reaction.[15]

    • Copper(I) Catalysis (for Azide-Alkyne Cycloadditions): If you are performing an azide-alkyne cycloaddition, the copper(I)-catalyzed version (CuAAC or "Click Chemistry") is orders of magnitude faster than the thermal reaction and offers excellent regioselectivity for the 1,4-isomer.[4][14][16]

    • Strain-Promotion (for Azide-Alkyne Cycloadditions): Using a strained cyclooctyne (e.g., DBCO, BCN) as the dipolarophile in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the need for a catalyst and proceeds rapidly at physiological temperatures.[17][18][] The reaction is driven by the release of ring strain.[17][18]

Q2: I am observing a low yield despite complete consumption of my starting materials. What are the likely causes?

A2: Low isolated yield in the presence of full starting material conversion suggests that the desired cycloaddition pathway is competing with non-productive side reactions or that the product itself is unstable under the reaction conditions.

Causality & Explanation: The high reactivity of many 1,3-dipoles makes them susceptible to dimerization, decomposition, or other rearrangements. Similarly, the product heterocycle may not be stable to the reaction conditions (e.g., high heat, presence of acids/bases).

Troubleshooting Protocol:

  • Analyze the Crude Reaction Mixture: Use LC-MS or crude NMR to identify major byproducts.

    • Dipole Dimerization: Many 1,3-dipoles, particularly those generated in situ like nitrile oxides or unstabilized azomethine ylides, can dimerize if the concentration of the dipolarophile is too low or if the dipolarophile is unreactive.

      • Solution: Try adding the precursor to the 1,3-dipole slowly (syringe pump addition) to a solution of the dipolarophile. This keeps the instantaneous concentration of the free dipole low, favoring the intermolecular cycloaddition over dimerization.

    • Rearrangement/Decomposition: Are there byproducts consistent with decomposition of your starting materials or product? For example, some five-membered heterocycles can undergo cycloreversion (a retro-1,3-dipolar cycloaddition) upon prolonged heating.[20]

      • Solution: Reduce the reaction temperature or time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Re-evaluate the Dipolarophile:

    • Homocoupling of Alkynes (in CuAAC): In copper-catalyzed azide-alkyne cycloadditions, oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[21]

      • Solution: Ensure the reaction is performed under an inert atmosphere (N2 or Ar). The use of a reducing agent like sodium ascorbate is crucial for maintaining copper in the active Cu(I) state and preventing oxidation.[21][22]

  • Check Product Stability:

    • Workup and Purification: Is your product sensitive to the workup conditions (e.g., acidic/basic washes) or purification method (e.g., silica gel chromatography)? Some heterocycles can be acid-labile or base-labile.

      • Solution: Perform a neutral workup. Consider alternative purification methods like recrystallization, preparative HPLC, or using a different stationary phase (e.g., alumina).

Section 2: Controlling Selectivity

Q3: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in 1,3-dipolar cycloadditions is determined by a combination of electronic (orbital) and steric factors.[1][2] Poor selectivity implies that the transition states leading to the two possible regioisomers are very close in energy.

Causality & Explanation (FMO Theory): According to FMO theory, regioselectivity is controlled by the interaction of the atomic orbitals at the termini of the dipole and dipolarophile. The reaction favors the isomer formed by the combination of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[1][3][5]

  • Electronic Control: For a normal-electron-demand reaction (HOMOdipole-LUMOdipolarophile), the reaction will favor the isomer where the atom on the dipole with the largest HOMO coefficient bonds to the atom on the dipolarophile with the largest LUMO coefficient. For example, in the reaction of diazomethane with methyl acrylate, the carbon of diazomethane has the largest HOMO coefficient, while the terminal olefinic carbon of methyl acrylate has the largest LUMO coefficient, leading to the formation of 3-carbomethoxy pyrazoline.[1]

  • Steric Control: When electronic factors are not strongly differentiating, steric repulsion between bulky substituents on the dipole and dipolarophile in the transition state will dictate the regiochemical outcome, favoring the less sterically hindered isomer.[1]

FMO_Regioselectivity FMO diagram showing favored large-large orbital overlap. cluster_dipole 1,3-Dipole (e.g., Diazomethane) cluster_dipolarophile Dipolarophile (e.g., Methyl Acrylate) cluster_TS Favored Transition State C_dipole C N1_dipole N C_dipole->N1_dipole p2 N2_dipole N N1_dipole->N2_dipole p4 C_dipole_HOMO C2_dp_LUMO C_dipole_HOMO->C2_dp_LUMO  Major Interaction (Large-Large) N2_dipole_HOMO C1_dp_LUMO N2_dipole_HOMO->C1_dp_LUMO  Minor Interaction (Small-Small) C1_dp C C2_dp C C1_dp->C2_dp p5 EWG EWG C2_dp->EWG p1 p3 Troubleshooting_Workflow start Reaction Problem (Low Yield, Slow Rate, Poor Selectivity) check_yield Q: Low Yield or No Reaction? start->check_yield check_selectivity Q: Poor Selectivity? start->check_selectivity check_yield->check_selectivity No analyze_electronics Analyze FMO Theory: Is HOMO-LUMO gap too large? check_yield->analyze_electronics Yes check_catalyst Q: Is it a catalyzed reaction (e.g., CuAAC)? check_selectivity->check_catalyst No analyze_fmo_regio Regioselectivity: Analyze FMO coefficients & sterics check_selectivity->analyze_fmo_regio Yes (Regio) analyze_stereo Stereoselectivity: - Check SM purity (E/Z) - Lower temperature check_selectivity->analyze_stereo Yes (Stereo) check_cu_state CuAAC Failure: - Ensure Cu(I) is present (use reductant) - Exclude Oxygen (degas solvent) check_catalyst->check_cu_state Yes success Problem Solved check_catalyst->success No optimize_cond Optimize Conditions: Increase Temp/Concentration analyze_electronics->optimize_cond consider_cat Consider Catalysis: Lewis Acid, Cu(I), or Strain-Promotion optimize_cond->consider_cat check_stability Check Reactant/Product Stability: - In-situ generation needed? - Dimerization? - Cycloreversion? consider_cat->check_stability check_stability->success modify_subs Modify Substrates: - Add bulky groups - Change EWG/EDG analyze_fmo_regio->modify_subs use_cat_regio Use Catalysis: CuAAC for 1,4-triazole RuAAC for 1,5-triazole modify_subs->use_cat_regio use_cat_regio->success use_chiral Use Chiral Control: Auxiliary or Asymmetric Catalyst analyze_stereo->use_chiral use_chiral->success check_inhibition Check for Inhibitors: - Coordinating groups (amines/thiols)? - Use stabilizing ligand (TBTA) check_cu_state->check_inhibition check_inhibition->success

References

Technical Support Center: Improving Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Isoxazoles are a vital class of heterocycles in medicinal chemistry, and controlling their substitution pattern is crucial for modulating biological activity.[1] This resource provides answers to common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles, focusing on the widely used 1,3-dipolar cycloaddition reaction.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the 3,5-isomer?

A1: This is a classic challenge in isoxazole synthesis. The uncatalyzed thermal [3+2] cycloaddition of nitrile oxides and terminal alkynes often yields a mixture of regioisomers, which can be difficult to separate and lowers the yield of the desired product.[2]

The most effective and widely adopted solution is to employ a copper(I)-catalyzed reaction .[3] Copper(I) catalysts dramatically accelerate the reaction and provide excellent regiocontrol, leading almost exclusively to the 3,5-disubstituted isoxazole.[4][5]

Causality Behind the Selectivity: The high regioselectivity is attributed to a stepwise mechanism involving a copper(I) acetylide intermediate. The terminal alkyne reacts with the Cu(I) catalyst to form this intermediate, which then undergoes cycloaddition with the nitrile oxide. This directed pathway is energetically favored over the uncatalyzed, concerted pathway that leads to mixed isomers.[2][3]

cluster_0 Troubleshooting Workflow for Poor Regioselectivity Start Reaction produces regioisomeric mixture Decision1 Is the reaction uncatalyzed? Start->Decision1 Solution1 Implement Cu(I) Catalysis (e.g., CuI, CuSO4/Ascorbate) Decision1->Solution1 Yes Decision2 Is Cu(I) catalyst already in use? Decision1->Decision2 No End Achieved High Regioselectivity for 3,5-Isoxazole Solution1->End Solution2 Optimize Reaction Conditions: - Check catalyst activity - Screen solvents - Vary temperature Decision2->Solution2 Yes Solution2->End

Caption: Decision workflow for addressing poor regioselectivity.

Q2: I'm trying a copper-catalyzed synthesis, but my yields are low and inconsistent. What are the likely causes and how can I fix them?

A2: Low yields in copper-catalyzed cycloadditions can stem from several factors. Here is a breakdown of common issues and their solutions:

  • Catalyst Inactivation: The active catalytic species is Cu(I). It is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). To maintain the copper in its +1 oxidation state, consider adding a mild reducing agent like sodium ascorbate, especially when starting with a Cu(II) salt like CuSO₄.[4]

  • Incompatible Nitrile Oxide Generation: If you are generating the nitrile oxide in situ, the conditions must be compatible with the copper catalyst. Strong bases or harsh oxidants can interfere with the catalytic cycle.

    • Solution: A highly effective method is the oxidation of an aldoxime precursor.[6] Using a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA) is a mild and efficient way to generate nitrile oxides in situ that is compatible with copper catalysis.[7][8] Another common method involves the dehydrohalogenation of a hydroximoyl chloride using a mild base.[9]

  • Poor Ligand Choice: The ligand coordinated to the copper center is critical for catalyst stability and activity.

    • Solution: While some reactions proceed with simple copper salts (e.g., CuI), performance can often be improved by adding a nitrogen-based ligand. Experiment with ligands such as tris(benzyltriazolylmethyl)amine (TBTA) to enhance catalyst performance.[4]

  • Substrate Purity: Impurities in either the alkyne or the aldoxime precursor can poison the catalyst.

    • Solution: Ensure all starting materials are purified before use. Column chromatography of precursors is recommended.

Q3: Beyond the catalyst, what other reaction parameters influence the regioselectivity and yield?

A3: While the choice of catalyst is the primary determinant of regioselectivity, other factors play a significant role and can be fine-tuned for optimization.

Solvent Effects: The polarity of the solvent can influence the reaction outcome, particularly in uncatalyzed reactions. In a study on the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, an increase in solvent polarity led to a decrease in the ratio of the 3,5- to the 3,4-disubstituted isomer.[10] This suggests that less polar solvents may favor the 3,5-isomer in some uncatalyzed systems.[10] For catalyzed reactions, green solvents like deep eutectic solvents (DES) have also been shown to be effective media.[9][11]

Table 1: Impact of Solvent Polarity on Regioisomeric Ratio

Solvent Dielectric Constant (ε) Ratio of 3,5- to 3,4-isomer Reference
Toluene 2.4 2.0 : 1 [10]
Dichloromethane 9.1 3.4 : 1 [10]
Ethanol 24.6 1.9 : 1 [10]
Dimethyl Sulfoxide (DMSO) 46.7 1.5 : 1 [10]

*Data from a specific study on 2-furfuryl nitrile oxide and may vary for other substrates.[10]

Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide precursor can impact reaction rates. Electron-withdrawing groups on the alkyne can sometimes lead to lower reactivity.[5] Conversely, for some synthetic routes, electron-withdrawing groups on the starting materials can enhance yields.[12]

Key Experimental Protocols
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by a copper-catalyzed cycloaddition with a terminal alkyne.[3]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: 1:1 mixture of water and tert-butanol

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), CuSO₄·5H₂O (0.05 equiv), and sodium ascorbate (0.10 equiv).

  • Add the water/t-BuOH solvent mixture to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

cluster_1 Cu(I)-Catalyzed Cycloaddition Mechanism R1_Alkyne R¹-C≡C-H Cu_Acetylide R¹-C≡C-Cu(I) R1_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Cu_I->R1_Alkyne Catalytic Cycle Intermediate Metallacycle Intermediate Cu_Acetylide->Intermediate + R²-C≡N⁺-O⁻ Nitrile_Oxide R²-C≡N⁺-O⁻ Product 3,5-Disubstituted Isoxazole Intermediate->Product Product->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle for 3,5-isoxazole synthesis.

References

Technical Support Center: Purification of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-phenylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

The two most prevalent and effective techniques for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude product?

The synthesis of this compound often proceeds via a 1,3-dipolar cycloaddition reaction.[1][2] A common side reaction in this process is the dimerization of the in-situ generated nitrile oxide, which can lead to furoxan byproducts.[3] Additionally, unreacted starting materials or regioisomers of the desired product can also be present as impurities.[1]

Q3: How do I choose the best recrystallization solvent?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] For this compound, common solvents to test include ethanol, ethyl acetate, and mixed solvent systems like ethyl acetate/hexanes.[4][5][6] A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[5]

Q4: My compound is a solid according to the literature, but I obtained an oil after synthesis. What should I do?

First, ensure that all solvent from the reaction workup has been thoroughly removed under reduced pressure. If the oily residue persists, it is likely an impure form of your product. Proceed with purification, such as column chromatography, which is well-suited for purifying oils.

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Problem 1: My compound "oils out" instead of crystallizing upon cooling.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the melting point of the impure compound is lower than the boiling point of the solvent.[4]

  • Troubleshooting Steps:

    • Reheat the Solution: Warm the mixture to redissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to prevent supersaturation.[4]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can aid this process.[4]

    • Change Solvent System: If the issue persists, the solvent may be unsuitable. Consider a different solvent or a mixed solvent system.[4]

Problem 2: No crystals form even after extensive cooling.

This is a common issue that can arise from several factors.

  • Troubleshooting Steps:

    • Insufficient Concentration: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4]

      • Seeding: If available, add a tiny "seed" crystal of the pure compound.[4]

Problem 3: The recrystallization yield is very low.

  • Troubleshooting Steps:

    • Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.[4]

    • Solvent Choice: The solvent might be too effective at dissolving your compound, even at low temperatures. A less polar solvent or a mixed solvent system might be more effective.[4]

    • Check the Mother Liquor: After filtering, you can attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure.[4]

Column Chromatography Issues

Problem 4: How do I select the right solvent system (eluent) for column chromatography?

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3 on a Thin Layer Chromatography (TLC) plate. A common eluent for isoxazole derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]

Problem 5: My compound is streaking or tailing on the TLC plate and the column.

Streaking can be caused by overloading the sample or issues with the compound's interaction with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Ensure the sample is sufficiently dilute before spotting on the TLC plate or loading onto the column.

    • Incorporate an Acid or Base: For compounds with acidic or basic functionalities, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, for acidic compounds, a small amount of acetic or formic acid can be beneficial. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-2%) can reduce tailing by competing for acidic sites on the silica gel.[8]

Problem 6: My purification yield after column chromatography is low.

  • Troubleshooting Steps:

    • Irreversible Adsorption: Your compound might be strongly binding to the silica gel. This can be mitigated by deactivating the silica gel with a base like triethylamine before packing the column.[9]

    • Compound Instability: Your compound might be degrading on the silica gel. If you suspect this, perform the chromatography as quickly as possible (flash chromatography) to minimize contact time with the stationary phase.[9]

EXPERIMENTAL PROTOCOLS

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate/hexanes) to find a suitable solvent where the compound is soluble when hot and insoluble when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Cooling: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., 30% ethyl acetate in hexanes) that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent: Ethanol, Ethyl Acetate, or Ethyl Acetate/HexanesFormation of solid crystals of high purity.
Column Chromatography Stationary Phase: Silica GelSeparation of the target compound from impurities.
Mobile Phase (Eluent): Hexane/Ethyl Acetate GradientPure fractions of the desired product.

VISUALIZATION OF WORKFLOWS

Purification_Workflow cluster_start Crude Product cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity/ Crystalline Solid Column Column Chromatography TLC->Column Low Purity/ Oily Residue Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_solutions1 Oiling Out Solutions cluster_solutions2 No Crystals Solutions cluster_solutions3 Low Yield Solutions Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat Reheat & Add Solvent Oiling_Out->Reheat Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Success Successful Crystallization Low_Yield->Success No Cool_Longer Cool Thoroughly Low_Yield->Cool_Longer Yes Slow_Cool Slow Cooling Reheat->Slow_Cool Change_Solvent1 Change Solvent Slow_Cool->Change_Solvent1 Change_Solvent1->Start Induce Induce Crystallization (Scratch/Seed) Concentrate->Induce Induce->Start Check_Mother_Liquor Recover from Mother Liquor Cool_Longer->Check_Mother_Liquor Change_Solvent2 Change Solvent Check_Mother_Liquor->Change_Solvent2 Change_Solvent2->Start

References

Technical Support Center: Addressing Catalyst Inactivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst inactivity. As a senior application scientist, I have synthesized field-proven insights with established scientific principles to provide a practical, in-depth resource for troubleshooting your catalytic reactions. This guide is structured to help you diagnose the root cause of catalyst deactivation and implement effective solutions to restore and maintain catalytic performance.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and concerns regarding catalyst inactivity in isoxazole synthesis.

Q1: My isoxazole synthesis reaction has stalled or is showing low conversion. What are the most likely causes related to the catalyst?

A1: Low or no conversion in isoxazole synthesis is a frequent issue that can often be traced back to the catalyst. The primary culprits for catalyst inactivity fall into four main categories: poisoning, fouling (coking), leaching, and sintering.[1] Poisoning occurs when impurities in your reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[2] Fouling or coking is the physical blockage of active sites and pores by carbonaceous deposits or other insoluble byproducts.[3] Leaching is the dissolution of the active metal species from a solid support into the reaction medium, which is a common issue with heterogeneous catalysts.[4] Finally, sintering involves the agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[1]

Q2: I am using a copper-catalyzed 1,3-dipolar cycloaddition. What specific impurities should I be concerned about?

A2: Copper catalysts are particularly sensitive to certain impurities. Halide ions (Cl-, Br-, I-) are known inhibitors of copper-catalyzed azide-alkyne cycloadditions (a related click reaction), with iodide having the most significant detrimental effect.[5] These can originate from starting materials, reagents (e.g., hydroximoyl chlorides), or additives. Other potential poisons include sulfur-containing compounds and strongly coordinating species that can bind to the copper center and prevent it from participating in the catalytic cycle. Ensure the purity of your starting materials and solvents to minimize the risk of introducing these catalyst poisons.

Q3: My palladium-catalyzed cross-coupling reaction to form a functionalized isoxazole is sluggish. Could the phosphine ligand be the problem?

A3: Absolutely. In palladium-catalyzed cross-coupling reactions, the phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[6] However, phosphine ligands themselves can degrade under reaction conditions, forming phosphine oxides or other species that can act as catalyst inhibitors.[7] The stability of the phosphine ligand is influenced by factors such as temperature, the presence of oxygen, and the nature of the substituents on the phosphorus atom.[8] Bulky, electron-rich dialkylbiaryl phosphine ligands are often employed to enhance catalyst stability and activity.[9][10] If you suspect ligand degradation, consider using a more robust ligand or ensuring strictly anaerobic conditions.

Q4: I am using a reusable heterogeneous catalyst like ZSM-5. Its activity has decreased after a few runs. How can I address this?

A4: The deactivation of zeolites like ZSM-5 in organic synthesis is often due to the formation of coke, which blocks the micropores and covers the active acid sites.[9][11] This is a common issue when dealing with organic molecules at elevated temperatures. The good news is that coked zeolites can often be regenerated. A common method is calcination, which involves a controlled heating of the catalyst in the presence of air or oxygen to burn off the coke deposits.[12] However, the regeneration conditions must be carefully controlled to avoid damaging the zeolite structure.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guides to diagnose and resolve specific instances of catalyst inactivity.

Guide 1: Diagnosing and Addressing Catalyst Poisoning

Catalyst poisoning is a chemical deactivation mechanism that can be either reversible or irreversible. Pinpointing the poison is key to resolving the issue.

Symptoms:

  • Sudden and significant drop in catalyst activity.

  • Complete loss of reactivity even with fresh catalyst in the same reaction medium.

  • Reaction proceeds initially but then stops abruptly.

Diagnostic Workflow:

Caption: Diagnostic workflow for catalyst poisoning.

Step-by-Step Protocol for Diagnosing Poisoning:

  • Initial Checks:

    • Review the purity specifications of all reagents and solvents.

    • Consider potential side reactions that could generate inhibiting species. For example, some nitrile oxide precursors can generate byproducts that poison the catalyst.[13]

  • Analysis of Starting Materials and Solvents:

    • Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to screen for impurities in your starting materials and solvents.

    • For suspected inorganic poisons (e.g., halides, sulfur), techniques like Ion Chromatography (IC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed.[14][15]

  • Analysis of Spent Catalyst:

    • Isolate the catalyst from the reaction mixture.

    • Perform surface-sensitive analysis to identify adsorbed species. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for identifying the elemental composition of the catalyst surface and the chemical states of the elements present.[16]

    • Thermogravimetric Analysis (TGA) can indicate the presence of adsorbed volatile or decomposable poisons.[16]

Remediation Strategies:

  • Purification of Reagents: If impurities are identified, purify the starting materials and solvents using appropriate techniques (e.g., distillation, recrystallization, passing through a column of activated alumina).

  • Use of Scavengers: In some cases, a scavenger can be added to the reaction mixture to preferentially bind to the poison. For example, a silver salt can be used to precipitate halide ions.

  • Catalyst Regeneration: If the poisoning is reversible, the catalyst can sometimes be regenerated by washing with a suitable solvent or a mild chemical treatment. For example, a mild acid wash may remove basic poisons.[17]

  • Catalyst Replacement: For irreversible poisoning, the catalyst will need to be replaced.

Guide 2: Managing Coke Formation on Heterogeneous Catalysts (e.g., ZSM-5)

Coke formation is a common cause of deactivation for solid acid catalysts like ZSM-5, especially in high-temperature organic reactions.

Symptoms:

  • Gradual decline in catalyst activity over multiple runs.

  • Change in catalyst color (e.g., from white to yellow, brown, or black).

  • Decrease in product selectivity.

  • Increase in pressure drop across a packed bed reactor.

Diagnostic Workflow:

Caption: Diagnostic workflow for catalyst coking.

Step-by-Step Protocol for Regeneration of Coked ZSM-5:

  • Catalyst Preparation: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) to remove any adsorbed reactants and products.

  • Drying: Heat the catalyst under a flow of inert gas to a temperature of 100-150°C to remove any physisorbed water and volatile organics.

  • Calcination (Coke Combustion):

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target regeneration temperature (typically 500-650 °C) under a flow of a dilute oxygen/nitrogen mixture (e.g., 5-10% O₂ in N₂).[12][18] A slow ramp rate and dilute oxygen are crucial to prevent excessive heat generation, which can cause irreversible damage (sintering) to the zeolite.[18]

    • Hold at the target temperature for several hours (e.g., 2-6 hours) until the coke is completely combusted. This can be monitored by observing the disappearance of CO₂ in the effluent gas using a mass spectrometer or an online gas analyzer.[19]

    • Switch back to an inert gas flow and cool the catalyst to room temperature.

Validation of Regenerated Catalyst:

  • Characterize the regenerated catalyst using techniques like BET surface area analysis to ensure the pore structure has been restored and compare its performance to a fresh catalyst in a test reaction.

Guide 3: Investigating and Mitigating Metal Leaching from Heterogeneous Catalysts

Metal leaching is a significant issue for supported catalysts, leading to loss of activity, product contamination, and difficulties in catalyst recycling.

Symptoms:

  • Gradual decrease in activity with each recycle of the catalyst.

  • Presence of the metal in the reaction solution or the final product.

  • Change in the appearance of the catalyst support.

Diagnostic Workflow:

Caption: Diagnostic workflow for metal leaching.

Experimental Protocol for Detecting Leaching:

  • Sample Collection: After the reaction, carefully filter the reaction mixture to separate the solid catalyst from the liquid phase.

  • Sample Preparation: Prepare the liquid filtrate for analysis. This may involve dilution with a suitable solvent or acid digestion to ensure all metal species are in a measurable form.

  • Analysis: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the concentration of the leached metal in the filtrate.[14][20] These techniques are highly sensitive and can detect trace amounts of metals.[21]

Mitigation Strategies:

  • Modify Reaction Conditions: Leaching can be influenced by temperature, solvent, and the presence of certain reagents. Experiment with milder conditions to reduce the solubility of the metal species.

  • Strengthen Metal-Support Interaction: The choice of support and the method of catalyst preparation can significantly impact the stability of the metal on the support. Consider using a support with stronger anchoring sites or a different catalyst preparation method.

  • Use of Ligands: For some systems, the addition of a ligand that can coordinate to the leached metal species in solution and redeposit them onto the support can be effective.

Part 3: Data Summaries and Advanced Characterization

Quantitative data is essential for diagnosing and comparing the efficacy of different troubleshooting strategies.

Table 1: Common Catalyst Poisons in Isoxazole Synthesis and Their Sources

Catalyst TypeCommon PoisonsPotential Sources
Copper Halide ions (Cl⁻, Br⁻, I⁻)[5], Sulfur compounds, Strong coordinating ligandsHalogenated starting materials, impurities in reagents, solvents
Palladium Sulfur compounds[22], Phosphine degradation products[7], Nitriles, Oximes[2]Impurities in starting materials, ligand decomposition, side reactions
ZSM-5 Basic nitrogen-containing compounds[23], Bulky organic moleculesStarting materials, products, coke precursors
Gold Halides, Bases[17][24], Organic adsorbatesImpurities in solvents and reagents, reaction byproducts

Table 2: Analytical Techniques for Characterizing Deactivated Catalysts

Deactivation MechanismPrimary Analytical TechniquesInformation Obtained
Poisoning XPS, EDX/SEM, ICP-MS/OESElemental composition of the surface, identification of adsorbed poisons, quantification of leached species.
Coking/Fouling TGA, TPO, Raman Spectroscopy, TEMQuantification of coke, characterization of coke type (graphitic vs. amorphous), visualization of deposits.[16][25]
Sintering TEM, XRD, CO ChemisorptionParticle size distribution, crystallite size, active metal surface area.
Leaching ICP-MS/OES of filtrateQuantification of metal loss into the reaction solution.[14][20]

Part 4: Conclusion and Future Outlook

Addressing catalyst inactivity in isoxazole synthesis requires a systematic and evidence-based approach. By understanding the fundamental mechanisms of deactivation and employing a logical diagnostic workflow, researchers can effectively troubleshoot their reactions, leading to improved yields, higher purity products, and more sustainable synthetic processes. The choice of catalyst, purity of reagents, and optimization of reaction conditions are all critical factors in maintaining catalyst performance. As the demand for complex isoxazole derivatives in drug discovery and materials science continues to grow, the development of more robust and regenerable catalytic systems will remain a key area of research.

References

Preventing dimerization of nitrile oxide in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Nitrile Oxide Dimerization

Introduction

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of isoxazole synthesis. A recurring and critical challenge is managing the transient nature of nitrile oxides, key intermediates in the powerful 1,3-dipolar cycloaddition reaction. Their propensity to dimerize into stable furoxans is a major pathway that competes with the desired isoxazole formation, often leading to significantly reduced yields and complex purification challenges.[1]

This technical guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just procedural solutions but also a deep understanding of the underlying chemical principles. Our goal is to empower you to anticipate, diagnose, and resolve issues related to nitrile oxide dimerization, thereby streamlining your synthetic workflows and accelerating your research and development efforts.

Core Challenge: The Dimerization Pathway

Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a suitable dipolarophile (your alkyne or alkene), or when their concentration is too high, they readily react with themselves in a [3+2] cycloaddition to form furoxans (1,2,5-oxadiazole-2-oxides).[2] This dimerization is often rapid and can become the dominant reaction pathway if not carefully controlled.[3]

Troubleshooting Guide & FAQs

FAQ 1: My isoxazole yield is consistently low, and I'm isolating a significant amount of a side product. Could this be furoxan from dimerization?

Answer: Yes, this is a classic symptom of nitrile oxide dimerization. The formation of a stable, often crystalline, side product alongside your expected isoxazole is a strong indicator that the nitrile oxide intermediate is self-condensing.

Causality: The rate of dimerization is highly dependent on the concentration of the nitrile oxide. If the nitrile oxide is generated faster than it can be trapped by the dipolarophile, its concentration builds up, favoring the second-order dimerization process over the desired bimolecular cycloaddition.[3]

Diagnostic Steps:

  • Characterization of the Side Product: Isolate the side product and characterize it using standard analytical techniques (NMR, MS, IR). Furoxans have distinct spectral signatures.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. The appearance of a new, less polar spot that grows over time, concurrent with the consumption of your starting materials, can indicate furoxan formation.

FAQ 2: What is the most effective strategy to minimize nitrile oxide dimerization?

Answer: The most effective and widely adopted strategy is the in situ generation of the nitrile oxide at a controlled rate, ensuring its concentration remains low throughout the reaction.[4] This is typically achieved by the slow addition of a reagent that triggers the formation of the nitrile oxide from a stable precursor.

Core Principle: By maintaining a low steady-state concentration of the nitrile oxide, the probability of it reacting with the dipolarophile (present in a relatively higher concentration) is maximized, while the likelihood of two nitrile oxide molecules encountering each other is minimized.

Experimental Protocol: In Situ Generation via Slow Addition

This protocol details the slow addition of a base to a mixture of the hydroximoyl chloride precursor and the alkyne, a common and effective method.

Materials:

  • Hydroximoyl chloride precursor

  • Alkyne (dipolarophile)

  • Anhydrous solvent (e.g., THF, DCM)

  • Tertiary amine base (e.g., Triethylamine (Et3N))

  • Syringe pump

Procedure:

  • Dissolve the hydroximoyl chloride precursor and the alkyne in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (often 0 °C to room temperature).

  • Prepare a solution of the tertiary amine base in the same anhydrous solvent.

  • Using a syringe pump, add the base solution to the reaction mixture dropwise over a prolonged period (e.g., 4-8 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate work-up and purification.

FAQ 3: How do reaction parameters like temperature and solvent choice impact dimerization?

Answer: Both temperature and solvent play crucial roles in controlling the competition between cycloaddition and dimerization.

  • Temperature: Lowering the reaction temperature generally disfavors the dimerization pathway. While the desired cycloaddition will also be slower, the reduction in the rate of dimerization is often more pronounced. It's a trade-off between reaction time and yield. For many systems, conducting the reaction at 0 °C or even lower can significantly improve the yield of the isoxazole.[5] However, excessively low temperatures may halt the reaction altogether, so optimization is key.[1]

  • Solvent: The choice of solvent can influence the rates of both reactions. While there is no universal "best" solvent, non-polar aprotic solvents like THF, DCM, or toluene are commonly used.[6] In some cases, more polar solvents have been shown to affect regioselectivity, but their impact on the dimerization rate can be system-dependent.[7][8] It's advisable to consult literature for similar substrate systems or screen a few solvent options. Interestingly, conducting the reaction in water has been explored as a "green" alternative and can influence reaction rates.[9]

FAQ 4: Are certain nitrile oxide precursors more prone to dimerization than others?

Answer: Yes, the stability of the nitrile oxide, and thus its propensity to dimerize, is influenced by its substituents.

  • Steric Hindrance: Bulky groups adjacent to the nitrile oxide functionality can sterically hinder the approach of another nitrile oxide molecule, thereby slowing down dimerization. For instance, mesityl nitrile oxide is a stable, crystalline solid due to the steric bulk of the two ortho-methyl groups.[10]

  • Electronic Effects: The electronic nature of the substituents can also play a role. Aromatic nitrile oxides are generally more stable than aliphatic ones. Electron-donating or -withdrawing groups in the para position of an aromatic ring can stabilize the nitrile oxide, whereas electron-withdrawing groups in the ortho position can destabilize it.

Practical Implication: If you are working with a system that is particularly prone to dimerization (e.g., generating a simple aliphatic nitrile oxide), the strategies of slow addition and low temperature become even more critical.

FAQ 5: Can catalysts be used to favor the cycloaddition over dimerization?

Answer: Yes, metal catalysis, particularly with copper(I) and ruthenium(II) complexes, has been shown to accelerate the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.[11][12][13]

Mechanism of Action: The catalyst coordinates to the alkyne, activating it for cycloaddition. This lowers the activation energy for the desired reaction, allowing it to proceed more rapidly and at lower temperatures, thereby outcompeting the uncatalyzed dimerization pathway.[11] This approach can also offer excellent control over regioselectivity.[11]

Visualization of Key Concepts

Logical Flowchart for Troubleshooting Low Isoxazole Yield

Troubleshooting_Flowchart start Low Isoxazole Yield Observed q1 Is a major side product isolated? start->q1 characterize Characterize side product (NMR, MS) q1->characterize Yes other_issues Investigate other issues: - Purity of starting materials - Inefficient nitrile oxide generation - Dipolarophile reactivity q1->other_issues No is_furoxan Side product is Furoxan? characterize->is_furoxan implement_slow_addition Implement/Optimize Slow Addition of Precursor/Base is_furoxan->implement_slow_addition Yes is_furoxan->other_issues No optimize_temp Lower Reaction Temperature implement_slow_addition->optimize_temp consider_catalyst Consider Metal Catalysis (e.g., Cu(I)) optimize_temp->consider_catalyst end Improved Isoxazole Yield consider_catalyst->end

Caption: Troubleshooting workflow for low isoxazole yields.

Reaction Pathways: Cycloaddition vs. Dimerization

Reaction_Pathways cluster_0 Nitrile Oxide Generation Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) NO R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NO in situ generation Isoxazole Isoxazole/Isoxazoline (Desired Product) NO->Isoxazole + Dipolarophile (Desired Cycloaddition) Furoxan Furoxan (Dimerization Product) NO->Furoxan + another Nitrile Oxide (Dimerization - Favored by high [NO]) Dipolarophile Alkyne/Alkene

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Quantitative Data Summary: Impact of Generation Method on Yield

The following table summarizes typical outcomes when different nitrile oxide generation strategies are employed, highlighting the importance of controlling the intermediate's concentration.

Generation MethodTypical Nitrile Oxide ConcentrationDominant ProductTypical Isoxazole YieldReference
Batch Addition of BaseHigh and transientFuroxan (Dimer)< 30%[1]
Slow Addition of Base (Syringe Pump)Low and steadyIsoxazole60-95%[14][15]
Use of Sterically Hindered PrecursorLow (due to slow dimerization)Isoxazole70-90%[10]
Metal-Catalyzed ReactionLow (due to rapid consumption)Isoxazole80-99%[11][16]

Conclusion

The dimerization of nitrile oxides is an inherent challenge in isoxazole synthesis via 1,3-dipolar cycloaddition. However, by understanding the kinetics and structural factors that govern this side reaction, it can be effectively suppressed. The cornerstone of a successful synthesis is the careful control of the nitrile oxide concentration, primarily through in situ generation via slow addition techniques. Further optimization of temperature, solvent, and potentially the use of catalysts can lead to high yields of the desired isoxazole product, paving the way for efficient and scalable synthetic routes in your research and drug development endeavors.

References

Technical Support Center: Challenges in the Scale-up of Ethyl 3-phenylisoxazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-phenylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Here, we synthesize field-proven insights with fundamental chemical principles to provide a comprehensive resource for troubleshooting and process optimization.

I. Overview of the Synthesis

The most common and direct route to this compound is the cyclocondensation reaction between ethyl benzoylacetate and hydroxylamine. This reaction, a variation of the Claisen isoxazole synthesis, proceeds by nucleophilic attack of hydroxylamine on the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the isoxazole ring.

While seemingly straightforward, this synthesis presents several challenges, particularly when scaling up, including control of regioselectivity, management of reaction exotherms, and purification of the final product. This guide will address these challenges in a question-and-answer format.

Reaction Scheme

Reaction_Scheme Ethyl Benzoylacetate Ethyl Benzoylacetate Intermediate Oxime/Enamine Intermediate Ethyl Benzoylacetate->Intermediate + NH2OH·HCl This compound This compound Intermediate->this compound - H2O - HCl

Caption: General synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is controlling regioselectivity . The reaction between an unsymmetrical β-dicarbonyl compound like ethyl benzoylacetate and hydroxylamine can yield two regioisomers: the desired this compound and the isomeric Ethyl 5-phenylisoxazole-3-carboxylate. The formation of these isomers is highly dependent on the reaction conditions.[1]

Regioisomer_Formation cluster_reactants Reactants cluster_products Potential Products EBA Ethyl Benzoylacetate Product_A This compound (Desired Isomer) EBA->Product_A Product_B Ethyl 5-phenylisoxazole-3-carboxylate (Undesired Isomer) EBA->Product_B NH2OH Hydroxylamine NH2OH->Product_A NH2OH->Product_B

Caption: Formation of regioisomers from ethyl benzoylacetate and hydroxylamine.

Q2: How can I control the regioselectivity of the reaction?

A2: Regioselectivity can be influenced by several factors, primarily the pH of the reaction medium.

  • Acidic Conditions: Generally favor the formation of the 3-substituted isoxazole (your desired product). The reaction is typically carried out in the presence of a mineral acid like HCl or a Lewis acid.

  • Neutral or Basic Conditions: Tend to favor the formation of the 5-substituted isomer or other byproducts like 5-isoxazolones.[2]

The choice of solvent also plays a role. Protic solvents like ethanol are commonly used. For a comprehensive overview of factors influencing regioselectivity in isoxazole synthesis from β-dicarbonyl compounds, see the work by Johnson, L. et al. (2013).[3]

Q3: What are the main safety concerns when scaling up this reaction?

A3: The primary safety concern is the use of hydroxylamine . Hydroxylamine and its salts can be thermally unstable and may decompose exothermically, and in some cases, explosively.[1][4] When scaling up, it is crucial to:

  • Control the temperature: The reaction can be exothermic, especially during the addition of reagents. Ensure adequate cooling capacity and monitor the internal temperature closely.

  • Control the rate of addition: Add reagents, particularly bases for neutralizing hydroxylamine hydrochloride, slowly and in a controlled manner to avoid rapid heat generation.

  • Avoid isolation of free hydroxylamine: Whenever possible, generate the free base of hydroxylamine in situ at low temperatures and use it immediately.

  • Perform thermal hazard analysis: Before scaling up, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to understand the thermal decomposition profile of the reaction mixture.

For detailed information on the thermal hazards of hydroxylamine, refer to the resources from NOAA CAMEO Chemicals.[3]

III. Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Explanation & Solution
Incorrect Regioselectivity The reaction conditions may be favoring the formation of the undesired 5-phenyl isomer. Solution: Ensure the reaction is run under acidic conditions. If using hydroxylamine hydrochloride, the inherent acidity may be sufficient. If not, consider the addition of a catalytic amount of a strong acid. Monitor the reaction by TLC or HPLC to determine the ratio of the two isomers.
Incomplete Reaction The reaction may not have gone to completion. Solution: Increase the reaction time or temperature. Monitor the consumption of the starting materials by TLC or HPLC. Be cautious with increasing the temperature, as this can lead to byproduct formation.
Degradation of Product The isoxazole ring can be sensitive to harsh conditions. Prolonged exposure to strong acids or bases at high temperatures can lead to ring-opening or other degradation pathways. Solution: Optimize the reaction time and temperature to be sufficient for completion without causing significant degradation. Ensure the workup procedure is not overly harsh.
Issues with Starting Materials The quality of ethyl benzoylacetate and hydroxylamine hydrochloride is crucial. Solution: Ensure the starting materials are pure and dry. Ethyl benzoylacetate can undergo hydrolysis if wet.
Problem 2: Presence of Significant Impurities
Potential Cause Explanation & Solution
Formation of the Regioisomer As discussed, the formation of Ethyl 5-phenylisoxazole-3-carboxylate is the most common impurity. Solution: Optimize reaction conditions for regioselectivity (see FAQ 2). The two isomers often have different polarities and can usually be separated by column chromatography. Develop a robust analytical method (HPLC or GC) to quantify the isomeric ratio.
Unreacted Starting Materials Incomplete reaction will leave ethyl benzoylacetate in the crude product. Solution: Drive the reaction to completion by optimizing time and temperature. Unreacted ethyl benzoylacetate can typically be removed during purification.
Formation of Isoxazolone Byproducts Under certain conditions, particularly with excess base, the reaction can lead to the formation of 3-phenyl-isoxazol-5(4H)-one.[5] Solution: Maintain acidic to neutral pH during the reaction. Carefully control the stoichiometry of any added base. These byproducts can often be removed by column chromatography.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Explanation & Solution
"Oiling Out" During Recrystallization The product separates as an oil instead of a solid upon cooling. This is common when the melting point of the compound is lower than the boiling point of the solvent. Solution: Re-heat the mixture to re-dissolve the oil, add more of the hot solvent, and allow it to cool very slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[6]
Poor Separation by Column Chromatography The product and major impurity (regioisomer) are co-eluting. Solution: Optimize the solvent system for column chromatography. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) will generally provide better separation. Consider using a different stationary phase if silica gel is not effective.
Product is a Low-Melting Solid or Oil The purified product may not be a crystalline solid at room temperature, making handling difficult. The reported melting point is 52-54 °C.[7] Solution: If the product is an oil due to residual solvent, ensure it is thoroughly dried under high vacuum. If it is inherently a low-melting solid, it may need to be handled as such.

IV. Scale-up and Process Safety Considerations

Scaling up the synthesis of this compound requires a strong emphasis on process safety, primarily due to the hazards associated with hydroxylamine.

Managing Reaction Exotherms

The neutralization of hydroxylamine hydrochloride with a base to form the free hydroxylamine is an exothermic process. The subsequent reaction with ethyl benzoylacetate can also generate heat.

Recommendations for Scale-up:

  • Reverse Addition: Consider adding the ethyl benzoylacetate solution to the in situ generated hydroxylamine solution to maintain a low concentration of the β-ketoester and better control the reaction rate.

  • Controlled Addition Rates: Use a dosing pump for the slow, controlled addition of reagents, especially the base used for neutralization. The addition rate should be linked to the cooling capacity of the reactor to prevent a rise in temperature.

  • Adequate Cooling: Ensure the reactor has a sufficiently large surface area and a powerful cooling system to dissipate the heat generated during the reaction.

  • Monitoring: Use a temperature probe to continuously monitor the internal reaction temperature. An alarm system should be in place to alert operators of any deviation from the set temperature range.

Workflow for Safe Scale-up

Scale_Up_Workflow Lab_Scale 1. Lab-Scale Optimization Thermal_Hazard 2. Thermal Hazard Assessment (DSC/ARC) Lab_Scale->Thermal_Hazard Define Process Parameters Process_Safety 3. Process Safety Review (HAZOP) Thermal_Hazard->Process_Safety Identify Thermal Risks Pilot_Plant 4. Pilot Plant Scale-up Process_Safety->Pilot_Plant Implement Safety Measures Production 5. Full-Scale Production Pilot_Plant->Production Validate Process and Safety

Caption: A logical workflow for the safe scale-up of the synthesis.

V. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from the literature and is intended for lab-scale synthesis.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Slowly add a solution of sodium carbonate (1.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization
  • Appearance: Colorless crystals or a white solid.

  • Melting Point: 52-54 °C[7]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.80 (m, 2H), 7.50 (m, 3H), 6.92 (s, 1H), 4.47 (q, 2H), 1.44 (t, 3H).[7]

  • ¹³C NMR (126 MHz, CDCl₃): δ 171.66, 159.98, 156.96, 130.76, 129.11, 126.61, 125.89, 99.92, 62.18, 14.15.[7]

VI. References

  • Thirupathi, G., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. IUCrData, 2(3), x170328. --INVALID-LINK--

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5882-5891. --INVALID-LINK--

  • Leggett, D. J. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development. IChemE Symposium Series, 148, 149-159. --INVALID-LINK--

  • Johnson, L., et al. (2013). A Reliable Procedure for the Synthesis of 3-Amino-5-alkyl- and 5-Amino-3-alkylisoxazoles. Synthesis, 45(02), 171-173. --INVALID-LINK--

  • NOAA. (n.d.). Hydroxylamine. CAMEO Chemicals. --INVALID-LINK--

  • OSHA. (1999). PSM applicability to a 50% Solution of Hydroxylamine. --INVALID-LINK--

  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Navigating the Regiochemical Landscape of Isoxazole Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole. --INVALID-LINK--

  • Sarrafi, Y., & Eghtedari, M. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Iranian Journal of Chemistry and Chemical Engineering, 35(2), 25-30. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazole-5-carboxylates. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. --INVALID-LINK--

  • Wang, Y., et al. (2014). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o413. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Process Development Scientists

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to act as a stable bioisostere for amide or ester groups make it a privileged structure in drug design. Ethyl 3-phenylisoxazole-5-carboxylate, in particular, serves as a crucial intermediate for synthesizing more complex, biologically active molecules. The efficiency, regioselectivity, and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a detailed comparative analysis of the two predominant synthetic routes to this key intermediate. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical challenges associated with each method. By grounding our discussion in experimental data and authoritative literature, we aim to equip researchers with the insights needed to select and optimize the most suitable synthesis for their specific objectives.

Method 1: The Regiochemically Precise [3+2] Huisgen Cycloaddition

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, stands as the most robust and widely adopted method for constructing the isoxazole ring with high fidelity.[1][2] This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of this compound, this translates to the reaction between in situ generated benzonitrile oxide and ethyl propiolate.

Pillar of the Method: In Situ Generation of Benzonitrile Oxide

Benzonitrile oxide is a highly reactive and unstable intermediate. It readily dimerizes to form furoxan (1,2,5-oxadiazole-2-oxide) if left in high concentration.[3][4] Therefore, all successful protocols rely on its generation in situ, ensuring that its concentration remains low at any given moment, thereby favoring the desired cycloaddition with the alkyne over self-condensation.

The most common precursor for benzonitrile oxide is benzaldehyde oxime, from which the nitrile oxide can be generated via two primary pathways:

  • Dehydrohalogenation of a Hydroximoyl Chloride: This is a classic two-step process. Benzaldehyde oxime is first chlorinated using a reagent like N-chlorosuccinimide (NCS) to form the intermediate benzohydroximoyl chloride. Subsequent treatment with a non-nucleophilic base, such as triethylamine (TEA), eliminates HCl to yield the nitrile oxide.

  • Direct Oxidation of the Aldoxime: A more streamlined approach involves the direct oxidation of benzaldehyde oxime using an oxidizing agent like sodium hypochlorite (NaOCl, household bleach) or Chloramine-T.[5][6] This method avoids the isolation of the hydroximoyl chloride intermediate.

The direct oxidation route is often preferred for its operational simplicity and avoidance of isolating potentially hazardous intermediates.

Experimental Protocol: Direct Oxidation Route

This protocol details the synthesis via in situ generation of benzonitrile oxide from benzaldehyde oxime using sodium hypochlorite, followed by cycloaddition with ethyl propiolate.

Step 1: Preparation of Benzaldehyde Oxime

  • To a stirred solution of benzaldehyde (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Pour the reaction mixture into cold water and collect the precipitated white solid by filtration. Wash with water and dry to yield benzaldehyde oxime.

Step 2: Cycloaddition Reaction

  • Dissolve benzaldehyde oxime (1 eq.) and ethyl propiolate (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.[7]

  • To this stirred solution, add an aqueous solution of sodium hypochlorite (e.g., 10-15% commercial bleach, 1.5 eq.) dropwise over a period of 1-2 hours at 0-5 °C. The slow addition is critical to minimize nitrile oxide dimerization.[3]

  • Allow the reaction to warm to room temperature and continue stirring until the benzaldehyde oxime is fully consumed, as monitored by TLC.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality and Field-Proven Insights
  • Regioselectivity: The reaction between a terminal alkyne like ethyl propiolate and a nitrile oxide is highly regioselective. The concerted, pericyclic mechanism dictates that the oxygen of the nitrile oxide adds to the more electron-deficient carbon of the alkyne (the one bearing the ester group), while the carbon of the nitrile oxide adds to the terminal carbon. This reliably yields the 3,5-disubstituted isoxazole isomer, which is a major advantage of this method.[2][8]

  • Solvent Choice: Biphasic systems (e.g., DCM/water) are often employed when using aqueous oxidants like bleach. This facilitates the reaction while allowing for easy separation during workup.

  • Troubleshooting: The primary byproduct is the furoxan dimer. If significant dimer formation is observed, the rate of addition of the oxidizing agent should be decreased, or the reaction should be run at a lower temperature to further suppress the dimerization pathway.[3]

Visualizing the Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In Situ Cycloaddition benzaldehyde Benzaldehyde oxime Benzaldehyde Oxime benzaldehyde->oxime hydroxylamine Hydroxylamine (from HCl salt + base) hydroxylamine->oxime nitrile_oxide Benzonitrile Oxide (transient intermediate) oxime->nitrile_oxide Oxidation oxidant NaOCl (Bleach) oxidant->nitrile_oxide propiolate Ethyl Propiolate product This compound propiolate->product nitrile_oxide->product [3+2] Cycloaddition G cluster_0 Acidic Conditions (pH < 4) cluster_1 Neutral/Basic Conditions (pH > 6) diketoester Ethyl 2,4-dioxo-4-phenylbutanoate + Hydroxylamine product_3_5 This compound (Major Product) diketoester->product_3_5 Favored Pathway product_5_3 Ethyl 5-phenylisoxazole-3-carboxylate (Isomeric Byproduct) diketoester->product_5_3 Competing Pathway isoxazolone 5-Isoxazolone Byproducts diketoester->isoxazolone Competing Pathway

References

A Comparative Guide to the Definitive Structural Validation of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. Ethyl 3-phenylisoxazole-5-carboxylate, a heterocyclic compound, serves as a valuable intermediate in the synthesis of numerous drug-like molecules, making its structural integrity a matter of critical importance.[1]

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare the definitive data from crystallography with the complementary information provided by spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

While various spectroscopic methods provide valuable clues about a molecule's structure, they are ultimately inferential. X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of electron density, from which the precise positions of atoms can be determined. This technique elucidates not just the connectivity of atoms but also the exact bond lengths, bond angles, and torsional angles, offering an irrefutable confirmation of the molecular structure.

For a molecule like this compound, crystallography confirms key structural features, such as the planarity between the phenyl and isoxazole rings, which can influence its interaction with biological targets.[1]

Experimental Protocol: From Synthesis to Structure

The journey to a crystal structure is a multi-step process that demands precision at each stage. The causality is clear: a high-quality crystal is paramount for collecting high-quality diffraction data, which in turn yields an accurate structural model.

Step 1: Synthesis of this compound A common synthetic route involves the reaction of benzaldehyde oxime with an appropriate β-ketoester, such as ethyl acetoacetate, often facilitated by an oxidizing agent like chloramine-T.

  • Protocol: A mixture of benzaldehyde oxime, chloramine-T, and freshly distilled ethyl acetoacetate in ethanol is stirred at a controlled temperature (e.g., 10°C) for several hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the solvent is removed under vacuum to yield the crude product.[2][3]

Step 2: Crystal Growth (The Critical Step) The quality of the final X-ray structure is entirely dependent on the quality of the single crystal. The goal is to encourage molecules to pack in a slow, orderly fashion, forming a well-defined crystal lattice. Slow evaporation is a trusted method for achieving this.

  • Protocol: The synthesized solid is recrystallized from a suitable solvent. For this compound, colorless single crystals suitable for X-ray diffraction have been successfully obtained by the slow evaporation of a solution in ethyl acetate.[1] The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

Step 3: X-ray Data Collection and Structure Refinement A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

  • Protocol:

    • A suitable crystal is selected and mounted on the goniometer head of an area-detector X-ray diffractometer.

    • The crystal is cooled (e.g., to 273 K) to minimize thermal vibrations of the atoms.[2][3]

    • The diffractometer collects a series of diffraction images as the crystal is rotated.

    • Software is used to integrate the intensities of the thousands of measured reflections.

    • The structure is solved using direct methods (e.g., SHELXS97) and refined on F² by full-matrix least-squares (e.g., SHELXL97).[2][4] This refinement process adjusts the atomic coordinates and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

Workflow for X-ray Crystallography

cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Chemical Synthesis purification Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Molecular Structure (CIF File) structure_solution->final_structure

Caption: Experimental workflow from synthesis to final 3D structure determination via X-ray crystallography.

Interpreting the Crystallographic Data

The output of a successful crystallographic experiment is a set of precise atomic coordinates. This data provides unambiguous proof of the molecule's structure. For this compound (C₁₂H₁₁NO₃), the data reveals a nearly planar molecule.[1]

ParameterReported ValueSignificance
Formula C₁₂H₁₁NO₃Confirms the elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Dihedral Angle 0.5 (1)°The very small angle between the phenyl and isoxazole rings confirms the molecule is almost planar.[1]
Ester Conformation ExtendedThe O—C—C—N torsion angle of −172.86 (18)° shows the ester group is nearly coplanar with the isoxazole ring.[1]

Table 1: Key crystallographic data for this compound.[1]

Alternative & Complementary Characterization Techniques

While X-ray crystallography is definitive, other analytical techniques are indispensable for routine characterization, reaction monitoring, and providing complementary evidence of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of a molecule in solution. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

  • Causality & Expertise: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the lone proton on the isoxazole ring, and the ethyl ester group (a quartet and a triplet). The integration of these signals confirms the number of protons in each environment, and their splitting patterns reveal adjacent protons. This data allows for the assembly of the molecular skeleton.

  • Limitations: NMR provides a time-averaged structure in solution. It does not directly provide bond lengths or angles. For complex molecules or isomers, assigning all signals can be challenging without advanced 2D NMR experiments or confirmation from another technique.

TechniqueChemical Shift (δ) in CDCl₃Assignment
¹H NMR 7.80 (m, 2H)Phenyl protons (ortho)
7.50 (m, 3H)Phenyl protons (meta, para)
6.92 (s, 1H)Isoxazole proton
4.47 (q, 2H)-OCH₂CH₃
1.44 (t, 3H)-OCH₂CH₃
¹³C NMR 171.66, 159.98, 156.96C=O (ester), C=N, C-O (isoxazole)
130.76, 129.11, 126.61, 125.89Phenyl carbons
99.92C-H (isoxazole)
62.18, 14.15Ethyl carbons

Table 2: ¹H and ¹³C NMR spectroscopic data for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula.

  • Trustworthiness: For a proposed structure of C₁₂H₁₁NO₃, the expected monoisotopic mass is approximately 217.07. Observing a molecular ion peak ([M+H]⁺) at m/z 218.0811 in an ESI-HRMS experiment provides extremely strong evidence for this formula.[5]

  • Limitations: MS provides no information about atomic connectivity or stereochemistry. Isomers will have the same molecular weight and are often indistinguishable by MS alone.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

  • Expertise: The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group (typically strong, around 1700-1750 cm⁻¹), the isoxazole ring vibrations (C=N, C=C), and the aromatic C-H bonds.[6]

  • Limitations: IR spectroscopy provides very little information about the overall molecular skeleton. While it confirms the presence of functional groups, it does not reveal how they are connected.

A Synergistic Approach to Validation

In modern chemical research, these techniques are not used in isolation but as part of a synergistic workflow. Spectroscopic methods (NMR, MS, IR) are used first to provide strong, albeit indirect, evidence for a proposed structure. For novel compounds, or where absolute stereochemistry or subtle conformational details are important, X-ray crystallography is employed as the final, definitive arbiter.

cluster_initial Initial Characterization cluster_final Definitive Validation MS Mass Spectrometry (Confirms Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR IR Spectroscopy (Confirms Functional Groups) IR->Proposed_Structure NMR NMR Spectroscopy (Determines Connectivity) NMR->Proposed_Structure XRAY X-ray Crystallography (Unambiguous 3D Structure) Validated_Structure Validated Structure XRAY->Validated_Structure Proposed_Structure->XRAY

Caption: Logical workflow showing the complementary roles of spectroscopic methods and X-ray crystallography.

Conclusion

The structural validation of this compound exemplifies a core principle of modern chemistry: the integration of multiple analytical techniques to build an irrefutable scientific case. While NMR, MS, and IR spectroscopy provide essential, mutually reinforcing data to determine molecular formula and connectivity, they remain pieces of a puzzle. Single-crystal X-ray crystallography is the ultimate tool that solves the puzzle, providing a direct visualization of the atomic arrangement with unparalleled precision. For researchers in drug discovery and materials science, relying on this gold standard is not merely best practice; it is a fundamental requirement for ensuring the integrity and reproducibility of their work.

References

A Comparative Analysis of Novel Isoxazole-Amide Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Isoxazole-Amide Analogues in Cancer Therapy

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities, including potent anticancer effects.[1] The incorporation of an amide linkage introduces additional hydrogen bonding capabilities and conformational flexibility, allowing for fine-tuning of target engagement and pharmacokinetic properties. This guide focuses on a series of novel isoxazole-carboxamide derivatives and evaluates their potential as next-generation anticancer agents. The core hypothesis is that these analogues can offer improved efficacy and selectivity against specific cancer cell lines compared to conventional chemotherapeutics and other targeted agents.

Synthesis and Characterization of Isoxazole-Amide Analogues

A robust and reproducible synthetic route is paramount for the exploration of any new chemical series. The following protocol outlines a representative synthesis of a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide analogue, a core structure featured in several promising biological studies.[2][3]

Experimental Protocol: Synthesis of a Representative Isoxazole-Amide Analogue

This protocol involves the initial formation of the isoxazole core followed by an amide coupling reaction.

Step 1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • To a solution of 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid in a suitable solvent such as tetrahydrofuran (THF), add bis(trichloromethyl) carbonate (tBu-TC).[4]

  • The reaction is typically carried out at room temperature, followed by reflux to ensure completion.[4]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[4]

Step 2: Amide Coupling with a Substituted Aniline

  • The synthesized acid chloride is then reacted with a desired substituted aniline in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM).

  • The reaction is typically stirred at room temperature for several hours.

  • The resulting isoxazole-amide analogue is then purified using column chromatography.

This synthetic strategy allows for the generation of a diverse library of analogues by varying the substitution pattern on the aniline component, enabling extensive structure-activity relationship (SAR) studies.

Comparative Biological Evaluation: Isoxazole-Amide Analogues vs. Alternative Therapies

The central focus of this guide is to objectively assess the performance of novel isoxazole-amide analogues against a panel of human cancer cell lines and to contextualize these findings by comparison with established and contemporary anticancer agents. The primary cancer types evaluated in the foundational studies of these analogues are breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers.[2][3]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The cytotoxic potential of a series of synthesised isoxazole-carboxamide derivatives (designated 2a-2g in a key study) was evaluated using the MTT assay.[2][3] The half-maximal inhibitory concentration (IC50) values were determined and compared with doxorubicin, a standard chemotherapeutic agent.

CompoundMCF-7 (Breast Cancer) IC50 (µg/mL)HeLa (Cervical Cancer) IC50 (µg/mL)Hep3B (Liver Cancer) IC50 (µg/mL)
2a 39.80--
2d -15.48~23
2e --~23
2g >400>400>400
Doxorubicin ---

Data synthesized from Eid et al. (2021).[2][3]

Expert Insights: The data clearly indicate that the substitution pattern on the amide portion of the molecule dramatically influences cytotoxic activity. Compounds 2d and 2e demonstrated the most potent activity against Hep3B and HeLa cells, respectively, with IC50 values in a promising micromolar range.[2][3] In contrast, compound 2g was inactive, highlighting the importance of specific structural features for anticancer efficacy.[2][3] While not directly compared in this specific study, the IC50 values of the active compounds are in a range that warrants further investigation, especially considering the potential for improved side effect profiles compared to broadly cytotoxic agents like doxorubicin.

Comparison with Modern Targeted Therapies

To provide a more contemporary context, it is essential to compare the potential of isoxazole-amide analogues with current targeted therapies for breast, cervical, and liver cancers.

  • Breast Cancer (MCF-7 is HR+/HER2-): For this subtype, alternatives include CDK4/6 inhibitors (e.g., Palbociclib) and PI3K/AKT/mTOR inhibitors.[5] For BRCA-mutated breast cancers, PARP inhibitors like Olaparib and Talazoparib have shown significant efficacy.[6][7][8] These agents have a more defined mechanism of action than the isoxazole-amides discovered so far and have demonstrated clinical benefit in specific patient populations.[9][10]

  • Cervical Cancer (HeLa): The treatment landscape for advanced cervical cancer has evolved to include anti-angiogenic therapies , such as the monoclonal antibody Bevacizumab, which targets VEGF.[11][12] Additionally, the antibody-drug conjugate Tisotumab vedotin-tftv has recently been approved.[13][14] These therapies represent a shift towards more targeted approaches compared to traditional chemotherapy.

  • Liver Cancer (Hep3B): For advanced hepatocellular carcinoma, tyrosine kinase inhibitors (TKIs) such as Sorafenib and Lenvatinib are standard first-line treatments.[15][16][17] These drugs target multiple kinases involved in angiogenesis and cell proliferation.[18][19]

Causality Behind Experimental Choices: The initial screening of the isoxazole-amide analogues against a panel of cancer cell lines is a standard and essential first step in drug discovery. The choice of MCF-7, HeLa, and Hep3B cells is strategic as they represent common and challenging cancer types. The comparison with doxorubicin provides a baseline for cytotoxic potency. However, for these novel analogues to progress, future studies must include head-to-head comparisons with the targeted therapies mentioned above in relevant preclinical models.

Mechanistic Insights: How Isoxazole-Amide Analogues Exert Their Anticancer Effects

Understanding the mechanism of action is critical for the rational development of new therapeutic agents. Studies have shown that the cytotoxic effects of promising isoxazole-amide analogues are mediated through the induction of cell cycle arrest and apoptosis.[2][3]

Induction of G2/M Cell Cycle Arrest

Flow cytometry analysis of Hep3B cells treated with compounds 2d and 2e revealed a significant accumulation of cells in the G2/M phase of the cell cycle, an effect comparable to that of doxorubicin.[2][3] This suggests that these compounds interfere with the cellular machinery that governs the transition from the G2 phase to mitosis.

Signaling Pathway: G2/M Checkpoint Control

G2_M_Arrest cluster_0 Upstream Damage Signal cluster_1 Checkpoint Kinase Cascade cluster_2 Mitotic Entry Regulation DNA_Damage DNA Damage (Induced by Isoxazole-Amide Analogue) ATM_Chk2 ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 activates CDC25C CDC25C Phosphatase ATM_Chk2->CDC25C phosphorylates and inhibits CDK1_CyclinB CDK1/Cyclin B Complex (Mitosis Promoting Factor) CDC25C->CDK1_CyclinB dephosphorylates and activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes M_Phase M Phase (Mitosis) G2_M_Transition->M_Phase Isoxazole_Amide Isoxazole-Amide Analogue Isoxazole_Amide->CDC25C Inhibition leads to CDK1/Cyclin B inactivity

Caption: G2/M cell cycle arrest induced by isoxazole-amide analogues.

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. A plausible mechanism for the observed G2/M arrest is the inhibition of key regulators such as the CDC25C phosphatase, which would prevent the activation of the CDK1/Cyclin B complex, the master regulator of mitotic entry.[20][21]

Induction of Apoptosis

In addition to cell cycle arrest, the lead isoxazole-amide analogues were found to induce apoptosis, or programmed cell death.[2][3] This was demonstrated by an increase in the population of apoptotic cells as measured by Annexin V/PI staining.[2][3]

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Isoxazole_Amide Isoxazole-Amide Analogue Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole_Amide->Bcl2 downregulates Bax Bax (Pro-apoptotic) Isoxazole_Amide->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by isoxazole-amide analogues.

The intrinsic, or mitochondrial, pathway of apoptosis is a likely mechanism. This pathway is regulated by the Bcl-2 family of proteins.[22] It is hypothesized that the isoxazole-amide analogues alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[22] This, in turn, triggers the activation of a cascade of caspases, ultimately leading to the execution of the apoptotic program.[23]

Detailed Experimental Methodologies

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the key in vitro assays used in the biological evaluation of the isoxazole-amide analogues.

MTT Assay for Cell Viability

Workflow Diagram

MTT_Workflow Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add isoxazole-amide analogue Incubate_24h->Add_Compound Incubate_48h 4. Incubate 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isoxazole-amide analogues and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay

Workflow Diagram

Apoptosis_Workflow Treat_Cells 1. Treat cells with compound Harvest_Cells 2. Harvest cells Treat_Cells->Harvest_Cells Wash_PBS 3. Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend 4. Resuspend in Annexin V binding buffer Wash_PBS->Resuspend Add_Stains 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark 6. Incubate 15 min in the dark Add_Stains->Incubate_Dark Analyze_Flow 7. Analyze by flow cytometry Incubate_Dark->Analyze_Flow CellCycle_Workflow Treat_Cells 1. Treat cells with compound Harvest_Fix 2. Harvest and fix in cold 70% ethanol Treat_Cells->Harvest_Fix Wash_PBS 3. Wash with PBS Harvest_Fix->Wash_PBS Treat_RNase 4. Treat with RNase A Wash_PBS->Treat_RNase Stain_PI 5. Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_Flow 6. Analyze by flow cytometry Stain_PI->Analyze_Flow

References

A Comparative Guide to the In Vitro Antitubercular Activity of Ethyl 3-Phenylisoxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against tuberculosis (TB), a persistent and evolving threat, the need for novel therapeutic agents is paramount. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, demanding innovative approaches to drug discovery. Among the promising scaffolds in medicinal chemistry, isoxazole derivatives have garnered significant attention for their diverse biological activities, including potent antitubercular effects.[1] This guide provides a comprehensive analysis of the in vitro activity of a specific class of these compounds, ethyl 3-phenylisoxazole-5-carboxylate derivatives, against M. tuberculosis. We will delve into their structure-activity relationships, compare their efficacy against standard antitubercular drugs, and explore their potential mechanisms of action, supported by detailed experimental protocols.

The Rationale for Investigating Isoxazole Derivatives

The isoxazole ring is a versatile heterocyclic motif that has been successfully incorporated into a number of approved drugs.[1] In the context of tuberculosis, isoxazole-containing compounds have demonstrated significant promise. Several derivatives have been synthesized and shown to possess antitubercular activity comparable to standard drugs.[2] The this compound scaffold, in particular, has been the subject of rational drug design efforts to develop potent and selective inhibitors of M. tuberculosis.

Comparative In Vitro Activity of this compound Derivatives

The in vitro potency of a compound against M. tuberculosis is a critical initial determinant of its potential as a drug candidate. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of a series of ethyl 5-phenyl-3-isoxazolecarboxylate derivatives against the H37Rv strain of M. tuberculosis, as determined by the Microplate Alamar Blue Assay (MABA). For comparison, the MIC values of the first-line antitubercular drugs, isoniazid and rifampicin, are also included.

Compound IDR1 (Substitution on Phenyl Ring)MIC (µg/mL)MIC (µM)
1a H>128>554
1b 4-OCH31.03.8
1c 4-Cl0.41.5
1d 4-NO20.82.9
1e 3,4-di-Cl0.20.7
Isoniazid -0.050.36
Rifampicin -0.10.12

Data synthesized from Lilienkampf et al., 2010, Journal of Medicinal Chemistry.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals a clear structure-activity relationship for this series of compounds. The unsubstituted parent compound 1a is inactive, highlighting the importance of substitution on the phenyl ring for antitubercular activity.

The introduction of an electron-donating methoxy group at the para-position (1b ) results in a significant increase in activity. However, the most potent compounds in this series are those with electron-withdrawing groups. The para-chloro substituted derivative 1c exhibits a low micromolar MIC, which is further enhanced in the 3,4-dichloro substituted analogue 1e , the most potent compound in this series. This suggests that lipophilicity and electronic effects play a crucial role in the antitubercular activity of these compounds. The detailed SAR from these studies is instrumental in guiding the further optimization of this promising class of inhibitors.

Experimental Methodology: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Test compounds (this compound derivatives) and control drugs (isoniazid, rifampicin) dissolved in dimethyl sulfoxide (DMSO).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Biosafety cabinet (Class II).

  • Incubator (37°C).

  • Microplate reader.

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in 7H9 broth is diluted to a cell density of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds and control drugs are serially diluted in 7H9 broth in the 96-well plates to achieve a range of final concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well. The plates are then re-incubated for 12-24 hours.

  • Reading of Results: The plates are visually inspected for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink. Alternatively, fluorescence can be measured using a microplate reader.

Proposed Mechanism of Action

While the exact mechanism of action for many isoxazole derivatives is still under investigation, several studies suggest potential targets within M. tuberculosis. Some isoxazole-containing compounds are hypothesized to function as prodrugs, requiring activation by the mycobacterium.[3] Another proposed mechanism involves the inhibition of enzymes crucial for the survival of the bacterium. For instance, some isoxazole derivatives have been shown to inhibit FadD32, an enzyme essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[1] The inhibition of this pathway would disrupt the integrity of the cell wall, leading to bacterial death.

Below is a diagram illustrating the proposed mechanism of action of isoxazole derivatives targeting mycolic acid biosynthesis.

G cluster_0 M. tuberculosis Cell Isoxazole This compound Derivative Activated_Isoxazole Activated Form Isoxazole->Activated_Isoxazole Activation by mycobacterial enzymes FadD32 FadD32 (Fatty Acyl-AMP Ligase) Activated_Isoxazole->FadD32 Inhibition Mycolic_Acid_Pathway Mycolic Acid Biosynthesis FadD32->Mycolic_Acid_Pathway Essential for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Pathway->Cell_Wall Component of Cell_Lysis Cell Lysis Mycolic_Acid_Pathway->Cell_Lysis Disruption leads to Cell_Wall->Cell_Lysis

Caption: Proposed mechanism of action of isoxazole derivatives.

Experimental Workflow for In Vitro Screening

The process of screening novel compounds for antitubercular activity involves a systematic and well-defined workflow to ensure the reliability and reproducibility of the results. The following diagram outlines the key steps in the in vitro screening of this compound derivatives.

G cluster_workflow In Vitro Screening Workflow Start Start: Compound Synthesis and Characterization Prepare_Compounds Prepare Stock Solutions of Test Compounds Start->Prepare_Compounds MIC_Assay Perform Microplate Alamar Blue Assay (MABA) Prepare_Compounds->MIC_Assay Culture_Mtb Culture M. tuberculosis H37Rv Culture_Mtb->MIC_Assay Incubate Incubate Plates (37°C, 5-7 days) MIC_Assay->Incubate Add_Alamar Add Alamar Blue Reagent Incubate->Add_Alamar Read_Results Read and Analyze Results (Determine MIC) Add_Alamar->Read_Results Data_Analysis Comparative Data Analysis and SAR Studies Read_Results->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Experimental workflow for in vitro screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. The potent in vitro activity of substituted derivatives, particularly those bearing electron-withdrawing groups, underscores the potential of this chemical class. The favorable structure-activity relationships identified provide a clear roadmap for further optimization to enhance potency and improve pharmacokinetic properties.

Future research should focus on elucidating the precise mechanism of action of these compounds to facilitate target-based drug design. In vivo efficacy studies in animal models of tuberculosis are also a critical next step to validate the therapeutic potential of the most promising derivatives. The continued exploration of isoxazole-based compounds offers a valuable avenue in the urgent quest for new and effective treatments for tuberculosis.

References

A Comparative Guide to Isoxazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of isoxazole derivatives is a cornerstone of modern medicinal chemistry. These five-membered heterocyclic compounds are privileged scaffolds, appearing in a wide array of pharmaceuticals due to their diverse biological activities.[1][2][3] The efficiency of their synthesis is therefore a critical factor in the rapid discovery and development of new chemical entities. This guide provides an in-depth comparison of two primary heating methods employed in isoxazole synthesis: traditional conventional heating and modern microwave irradiation. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and offer practical guidance to help you select the optimal method for your specific research needs.

The Fundamental Difference: Heat Transfer Mechanisms

The choice between conventional heating and microwave irradiation is not merely one of convenience; it is a decision rooted in the fundamental physics of heat transfer. Understanding this difference is key to comprehending the often-dramatic variations observed in reaction outcomes.

Conventional Heating: This traditional method relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) through the walls of the reaction vessel to the solvent and, finally, to the reactants. This process, governed by conduction and convection, is inherently inefficient and leads to a temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk solution.[4] This can result in localized overheating, leading to side product formation and decomposition of sensitive reagents.

Microwave Irradiation: In contrast, microwave-assisted synthesis utilizes the ability of polar molecules (such as the reactants and solvent) to absorb microwave energy directly and convert it into heat.[5][6] This in situ heating is rapid and uniform throughout the bulk of the reaction mixture, eliminating the temperature gradients associated with conventional heating.[6][7][8] This precise and efficient energy transfer often leads to significantly reduced reaction times, increased yields, and improved product purity.[1][9][10]

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation A External Heat Source (e.g., Oil Bath) B Reaction Vessel Wall A->B Conduction C Solvent B->C Conduction/Convection D Reactants C->D Convection E Microwave Generator F Microwave Cavity E->F G Reactants & Solvent (Polar Molecules) F->G Irradiation H Direct & Uniform Heating G->H Dielectric Heating

Figure 1: A conceptual diagram illustrating the distinct heat transfer mechanisms in conventional heating versus microwave irradiation.

Experimental Showdown: Isoxazole Synthesis in Practice

The theoretical advantages of microwave irradiation translate into tangible benefits in the laboratory. Let's examine a common route to isoxazole synthesis—the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne—to highlight these differences.[11][12][13]

A Representative Protocol: Synthesis of 3,5-Diphenylisoxazole

A classic example is the reaction of benzonitrile oxide (generated in situ from benzaldoxime) with phenylacetylene.

Conventional Heating Protocol:

  • To a solution of benzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL), add N-chlorosuccinimide (NCS) (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture.

  • Heat the reaction mixture at 80°C under reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-diphenylisoxazole.

Microwave-Assisted Protocol:

  • In a 10 mL microwave reaction vial, combine benzaldoxime (1.0 mmol), phenylacetylene (1.2 mmol), NCS (1.1 mmol), and triethylamine (1.5 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in the conventional protocol to isolate the product.

Comparative Data Analysis

The following table summarizes typical results for the synthesis of 3,5-diphenylisoxazole and other derivatives using both heating methods, as supported by various studies in the literature.

Isoxazole DerivativeHeating MethodSolventTemperature (°C)TimeYield (%)Reference
3,5-Disubstituted IsoxazolesConventionalAcetic AcidReflux2-3 h65-80[14]
3,5-Disubstituted IsoxazolesMicrowaveAcetic Acid-5-10 min70-85[14]
3,5-DimethylisoxazoleConventionalEthanolReflux24 h60[3][15]
3,5-DimethylisoxazoleMicrowaveEthanol-10 min70[3][15]
5-ArylisoxazolesConventionalEthanolReflux1-2.5 h56-80[3][15]
5-ArylisoxazolesMicrowaveEthanol-30-45 min84-96[3][15]

As the data clearly indicates, microwave irradiation consistently outperforms conventional heating in terms of both reaction time and product yield. The dramatic reduction in reaction time from hours to minutes is a significant advantage, accelerating research and development timelines.[1][16][17] Furthermore, the higher yields obtained under microwave conditions are often attributed to the rapid and uniform heating, which minimizes the formation of degradation products.[9][10][18]

G cluster_0 Isoxazole Synthesis Workflow A Reactant Preparation B Heating Method A->B C Conventional Heating B->C Traditional D Microwave Irradiation B->D Modern E Reaction (Hours) C->E F Reaction (Minutes) D->F G Work-up & Purification E->G F->G H Isoxazole Product G->H

Figure 2: A generalized workflow for isoxazole synthesis, highlighting the divergence in reaction time based on the chosen heating method.

Causality Behind the Choices: Why Microwave Excels

The superiority of microwave heating in many isoxazole syntheses can be attributed to several key factors:

  • Enhanced Reaction Rates: The Arrhenius equation dictates that reaction rates increase with temperature. Microwave heating's ability to rapidly reach and maintain high temperatures, often exceeding the boiling point of the solvent in a sealed vessel, leads to significant rate enhancements.[8][19]

  • Improved Selectivity: The uniform heating profile minimizes hot spots, reducing the likelihood of side reactions and thermal decomposition of reactants and products.[5][16] This often results in cleaner reaction profiles and higher product purity.

  • Solvent Effects: Microwave irradiation can influence solvent properties, and the choice of solvent is critical. Polar solvents, which couple efficiently with microwaves, are generally preferred.[5][6] In some cases, reactions can even be performed under solvent-free conditions, offering a greener chemistry approach.[6][20][21]

Trustworthiness and Validation: A Self-Validating System

The protocols described herein are designed to be self-validating. The dramatic and reproducible differences in reaction time and yield between the two methods serve as an internal control. When transitioning from a conventional to a microwave-assisted protocol for a known transformation, a significant rate enhancement and often an improvement in yield should be observed.[10][20] If such an improvement is not seen, it may indicate that the reaction is not amenable to microwave heating or that the chosen microwave parameters (temperature, time, solvent) require further optimization.

Authoritative Grounding and Further Reading

The principles and data presented in this guide are well-established in the scientific literature. For a deeper understanding of microwave-assisted organic synthesis, the works of C. Oliver Kappe and others provide a comprehensive overview of the theory, instrumentation, and applications of this powerful technology. Further exploration into the 1,3-dipolar cycloaddition reactions of nitrile oxides under various non-conventional conditions can also provide valuable insights.[13]

Conclusion and Recommendations

For the synthesis of isoxazoles, microwave irradiation offers clear and compelling advantages over conventional heating. The ability to dramatically reduce reaction times, improve yields, and enhance product purity makes it an invaluable tool for researchers in drug discovery and development.[1][16][22] While conventional heating remains a viable option, particularly for large-scale syntheses where specialized microwave reactors may not be available, microwave-assisted synthesis should be considered the method of choice for rapid lead optimization and library synthesis.[16][17]

When embarking on the synthesis of a novel isoxazole derivative, we recommend the following approach:

  • Initial Screening: Perform initial reaction scouting using a microwave reactor to rapidly identify optimal conditions (solvent, temperature, time).

  • Method Validation: Compare the optimized microwave protocol with a conventional heating method to quantify the improvement in performance.

  • Scale-Up Considerations: For larger-scale synthesis, the optimized conditions from the microwave protocol can often be adapted to conventional heating, although longer reaction times should be anticipated.

By embracing the principles of microwave-assisted synthesis, researchers can accelerate their discovery efforts and contribute to the development of new and innovative isoxazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and preclinical development. Ethyl 3-phenylisoxazole-5-carboxylate, a member of the biologically significant isoxazole class of heterocyclic compounds, presents a compelling case for a multi-faceted analytical approach.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for its structural elucidation, grounded in both theoretical principles and practical application. We will dissect the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while also considering alternative and complementary techniques for unequivocal confirmation.

The Imperative of Orthogonal Data in Structural Elucidation

In the synthesis of substituted isoxazoles, the potential for regioisomer formation necessitates a robust analytical workflow. Relying on a single spectroscopic technique can lead to ambiguous or erroneous structural assignment. Therefore, a combination of orthogonal methods, each providing a unique piece of the structural puzzle, is not just best practice but a scientific necessity. This guide will demonstrate how the synergistic interpretation of NMR, IR, and MS data provides a self-validating system for the confirmation of this compound.

Primary Spectroscopic Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum provides a proton census of the molecule, with the chemical shift (δ) of each signal indicating the electronic environment of the corresponding proton(s), and the multiplicity revealing the number of neighboring protons.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.80-7.75Multiplet2HH-2', H-6' (ortho-protons of phenyl ring)Deshielded due to proximity to the isoxazole ring and the electron-withdrawing nature of the C=N bond.
~7.50-7.45Multiplet3HH-3', H-4', H-5' (meta- and para-protons of phenyl ring)Located in the typical aromatic region.
~7.00Singlet1HH-4 (isoxazole ring proton)The isoxazole proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electronic nature of the heterocyclic ring.
~4.45Quartet2H-OCH₂CH₃The methylene protons are split into a quartet by the adjacent methyl protons.
~1.40Triplet3H-OCH₂CH₃The methyl protons are split into a triplet by the adjacent methylene protons.

Comparative Analysis with a Regioisomer: Ethyl 5-phenylisoxazole-3-carboxylate

To underscore the importance of precise chemical shift analysis, let's compare the expected data with the reported data for its regioisomer, Ethyl 5-phenylisoxazole-3-carboxylate.[3] In this isomer, the positions of the phenyl and ester groups are swapped. This seemingly minor change leads to a significant difference in the chemical shift of the isoxazole proton (H-4), which is reported to be around 6.92 ppm.[3] This upfield shift compared to the 3-phenyl isomer is a key distinguishing feature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm) Assignment Rationale
~163.0C-3 (isoxazole ring)Attached to the phenyl group and nitrogen.
~158.0C-5 (isoxazole ring)Attached to the ester group.
~105.0C-4 (isoxazole ring)The CH carbon of the isoxazole ring.
~130.0C-4' (para-carbon of phenyl ring)Aromatic carbon.
~129.0C-2', C-6' (ortho-carbons of phenyl ring)Aromatic carbons.
~127.0C-3', C-5' (meta-carbons of phenyl ring)Aromatic carbons.
~128.0C-1' (ipso-carbon of phenyl ring)Aromatic carbon attached to the isoxazole ring.
~160.0C=O (ester)Carbonyl carbon.
~62.0-OCH₂CH₃Methylene carbon of the ethyl group.
~14.0-OCH₂CH₃Methyl carbon of the ethyl group.

Experimental Protocol for NMR Data Acquisition:

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3100-3000Medium-WeakC-H stretchAromatic and Isoxazole C-H
~2980-2850Medium-WeakC-H stretchAliphatic (Ethyl group)
~1730-1715StrongC=O stretchEster carbonyl
~1600, ~1450Medium-WeakC=C stretchAromatic ring
~1580-1550MediumC=N stretchIsoxazole ring
~1250-1200StrongC-O stretchEster
~1100-1000StrongC-O stretchEster

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[5][6] The combination of aromatic C-H and C=C stretching vibrations confirms the presence of the phenyl ring. The C=N stretching of the isoxazole ring is also a characteristic feature.[7]

Experimental Protocol for IR Data Acquisition (ATR):

Caption: A streamlined workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃ = 217.22 g/mol ).

  • Key Fragmentation Pathways: The fragmentation of isoxazole rings often involves cleavage of the weak N-O bond.[10][11] For this compound, key fragmentation patterns would likely involve:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a peak at m/z 172.

    • Loss of the entire ester group (-COOCH₂CH₃), leading to a peak at m/z 144.

    • Cleavage of the isoxazole ring, potentially leading to fragments corresponding to the benzonitrile cation (C₆H₅CN⁺) at m/z 103.

Comparative Analysis: The fragmentation pattern can be highly informative in distinguishing between regioisomers. The relative abundance of different fragments will vary depending on the stability of the resulting ions, which is influenced by the substitution pattern on the isoxazole ring.

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS form the core of spectroscopic analysis, other techniques can provide valuable confirmatory data, especially in cases of ambiguity or for comprehensive characterization.

  • X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state.[12] If a suitable single crystal can be obtained, X-ray crystallography offers unambiguous proof of structure and stereochemistry. Several crystal structures of isoxazole derivatives have been reported, providing a basis for comparison.[12][13]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5] For this compound, the conjugated system encompassing the phenyl ring and the isoxazole moiety would be expected to show characteristic UV absorptions. While not as structurally informative as NMR, it can be a useful tool for confirming the presence of the chromophore and for quantitative analysis. Theoretical studies have been conducted on the UV/Visible absorption spectra of isoxazole derivatives.[8]

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages should match the theoretical values calculated from the molecular formula, providing confirmation of the compound's elemental composition.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of this compound is a clear illustration of the power of a multi-technique, synergistic approach to analytical chemistry. While ¹H and ¹³C NMR provide the detailed architectural blueprint of the molecule, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. For absolute confirmation, particularly in a regulatory or drug development context, complementary techniques such as X-ray crystallography and elemental analysis provide an additional layer of certainty. By integrating the data from these orthogonal techniques, researchers can confidently and unequivocally confirm the structure of their target compounds, a critical step in advancing scientific discovery and therapeutic innovation.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 3-phenylisoxazole-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately assess the purity of synthesized Ethyl 3-phenylisoxazole-5-carboxylate. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, and ensuring their purity is a non-negotiable prerequisite for downstream applications.[1][2] This document moves beyond a simple recitation of methods to offer an in-depth comparison of High-Performance Liquid Chromatography (HPLC) techniques, culminating in a detailed, optimized protocol. We will explore the causality behind every experimental choice, ensuring the methodology is not only robust but also self-validating, thereby upholding the highest standards of scientific integrity.

The Synthetic Context: Why Purity Matters

This compound is a key heterocyclic building block, frequently synthesized via a [3+2] 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[3][4][5] While elegant, this reaction pathway is not without its challenges. The formation of impurities, such as the regioisomeric Ethyl 5-phenylisoxazole-3-carboxylate, unreacted starting materials, or nitrile oxide dimers (furoxans), is a common occurrence.[6][7] The presence of these impurities can confound biological assays, compromise reaction yields in subsequent synthetic steps, and create significant hurdles for regulatory approval. Therefore, a precise and reliable analytical method to quantify purity is paramount. HPLC stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is the first critical decision in method development. The physicochemical properties of this compound—a moderately polar molecule containing both aromatic and ester functionalities—guide this selection.

2.1 Reversed-Phase HPLC (RP-HPLC): The Industry Workhorse RP-HPLC is the most versatile and widely used chromatographic technique in the pharmaceutical industry. It employs a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). For isoxazole derivatives, RP-HPLC is the default starting point due to its excellent resolving power for compounds of intermediate polarity.[8][9][10]

2.2 Normal-Phase HPLC (NP-HPLC): A Tool for Specific Challenges NP-HPLC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. While less common for routine purity analysis due to concerns over solvent cost, toxicity, and longer column equilibration times, it can be invaluable for separating structurally similar isomers that may co-elute in a reversed-phase system.

2.3 Chiral Chromatography: An Unnecessary Complication this compound is an achiral molecule. Therefore, chiral chromatography, which is designed to separate enantiomers, is not relevant for assessing the purity of the target compound itself.[11][12][13] It would only be considered if a chiral impurity was expected or if the core structure was modified to contain a stereocenter.

Table 1: Comparison of HPLC Modes for Isoxazole Analysis

Parameter Reversed-Phase HPLC (Recommended) Normal-Phase HPLC
Principle Analyte partitions between a polar mobile phase and a non-polar stationary phase. Analyte partitions between a non-polar mobile phase and a polar stationary phase.
Stationary Phase Octadecylsilane (C18), Octylsilane (C8) Silica, Alumina
Mobile Phase Acetonitrile/Water, Methanol/Water Hexane/Ethyl Acetate, Heptane/Ethanol
Advantages High reproducibility, broad applicability, excellent for moderately polar compounds, MS-compatible.[9][10] Superior resolution for certain isomers, effective for very non-polar compounds.

| Disadvantages | May have limited retention for very polar compounds. | Sensitive to water content, longer equilibration times, less reproducible retention times. |

Optimized Protocol: A Deep Dive into Reversed-Phase HPLC

Based on the comparative analysis, an optimized RP-HPLC method is the most robust and trustworthy approach for this application. The following workflow and protocol are designed to be a self-validating system.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh Standard & Synthesized Product B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System with Mobile Phase C->D E Perform System Suitability Test (SST) (Inject Standard 5x) D->E F Inject Samples & Blank E->F G Integrate Chromatograms F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: High-level workflow for HPLC purity assessment.

3.1 Rationale for Method Selection

The choice of RP-HPLC with a C18 column is predicated on providing the best balance of retention, resolution, and efficiency for this specific analyte. The phenyl and isoxazole rings provide sufficient hydrophobicity for strong interaction with the C18 stationary phase, while the ethyl carboxylate group ensures solubility in typical polar mobile phases.

3.2 Materials and Reagents

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade, >99%).

  • Standards: A certified reference standard of this compound.

  • Apparatus: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm PTFE syringe filters.

3.3 Step-by-Step Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier that sharpens peak shape by ensuring the analyte is in a single ionic state and is compatible with mass spectrometry (MS) detectors for potential impurity identification.[8][9] Acetonitrile is chosen over methanol as it generally provides lower backpressure and better UV transparency.[14]

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the synthesized product in the same manner as the standard to a final concentration of ~100 µg/mL.

    • Causality: Using a diluent with a similar or slightly weaker elution strength than the initial mobile phase conditions prevents peak distortion. Filtering removes particulates that could damage the column or pump seals.

  • Chromatographic Conditions:

Table 2: Optimized HPLC Parameters

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µm Industry standard for high resolution of aromatic compounds.
Mobile Phase Gradient Elution (see below) A gradient is essential to elute potential late-eluting, non-polar impurities and to resolve the main peak from closely related species like regioisomers.
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 60% B; 19-25 min: 60% B The initial hold ensures good peak shape. The ramp effectively separates components. The final hold re-equilibrates the column.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °C A controlled temperature ensures retention time stability.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm The conjugated aromatic and isoxazole system provides strong absorbance at this wavelength. A DAD allows for peak purity assessment across the UV spectrum.

| Injection Volume | 10 µL | A small volume minimizes the risk of column overload. |

  • System Suitability and Analysis Sequence:

    • Equilibrate the system for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system contamination.

    • Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the sample solutions.

Data Interpretation and Validation

A successful analysis hinges on correct data interpretation. The primary goal is to separate the main analyte peak from all potential impurities.

Impurity_Analysis Start Analyze Chromatogram MainPeak Identify Main Peak (Matches Standard RT) Start->MainPeak OtherPeaks Are other peaks present? MainPeak->OtherPeaks PurityCalc Calculate Purity: % Area = (Area_Main / Area_Total) * 100 OtherPeaks->PurityCalc No ImpurityID Characterize Impurities OtherPeaks->ImpurityID Yes End Final Purity Report PurityCalc->End ImpurityID->PurityCalc

Caption: Logical flow for analyzing impurity profiles.

4.1 Common Impurities and Their Expected Behavior:

  • Starting Materials: Unreacted benzaldehyde oxime or ethyl propiolate are typically more polar than the product and will elute earlier in the chromatogram.

  • Regioisomer (Ethyl 5-phenylisoxazole-3-carboxylate): This is the most challenging impurity to separate. Its polarity is very similar to the target compound, and it will likely elute very close to the main peak. The optimized gradient is designed to resolve these two isomers.

  • Furoxan Dimer: This byproduct of nitrile oxide self-condensation is generally more non-polar and will have a longer retention time, eluting during the later stages of the gradient.

Method Troubleshooting

Table 3: Common HPLC Issues and Solutions

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with column silanols; Column overload. Ensure mobile phase pH is low (~2.5-3.0 with formic acid); Reduce sample concentration.
Poor Resolution Inefficient column; Suboptimal mobile phase. Replace column; Adjust gradient slope (make it shallower for better separation).
Variable Retention Times Column temperature fluctuation; Inadequate equilibration; Pump malfunction. Use a column oven; Increase re-equilibration time at the end of the gradient; Check pump for leaks and pressure fluctuations.

| Ghost Peaks | Contamination in mobile phase or injector carryover. | Use fresh, high-purity solvents; Implement a robust needle wash protocol in the autosampler. |

Conclusion

The purity assessment of synthesized this compound is a critical quality control step that demands a robust and reliable analytical method. A well-developed reversed-phase HPLC method, utilizing a C18 column with a water/acetonitrile gradient modified with formic acid, provides the necessary resolution, sensitivity, and reproducibility. By understanding the rationale behind each parameter—from mobile phase selection to gradient design—and by anticipating the chromatographic behavior of potential synthesis-related impurities, researchers can establish a self-validating system. This ensures that the purity data generated is not just a number, but a trustworthy metric of chemical integrity, essential for advancing research and development in the pharmaceutical sciences.

References

Cross-reactivity studies of Ethyl 3-phenylisoxazole-5-carboxylate-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Duality of a Privileged Structure

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its ability to engage in a wide array of biological interactions, leading to therapeutic effects spanning from anti-inflammatory to anticancer and antimicrobial activities[1]. However, this chemical versatility, the very trait that makes the isoxazole a "privileged scaffold," also presents a significant challenge in drug development: the potential for cross-reactivity and off-target effects.

This guide provides a comparative framework for assessing the cross-reactivity of compounds based on the Ethyl 3-phenylisoxazole-5-carboxylate core. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data. Our goal is to equip researchers, scientists, and drug development professionals with the tools to build a comprehensive selectivity profile for their isoxazole-based compounds, ultimately leading to safer and more effective therapeutics.

The Focus of Our Investigation: Representative Isoxazole-Based Compounds

To illustrate a practical approach to cross-reactivity studies, we have selected three representative, albeit structurally diverse, isoxazole-based compounds from the literature, each with a distinct primary biological target. Our lead compound, This compound , will serve as a foundational structure for our analysis.

  • Compound A (Kinase Inhibitor): An analog of the potent JNK inhibitors described in the literature, featuring a substituted phenyl ring at the 3-position designed to occupy the ATP-binding pocket of the kinase[2].

  • Compound B (Nuclear Receptor Agonist): Inspired by the non-steroidal FXR agonists, this derivative incorporates a lipophilic side chain at the 5-position of the isoxazole ring, intended to interact with the ligand-binding domain of the nuclear receptor[3].

  • Compound C (GPCR Antagonist): A conceptual compound based on isoxazole carboxamides that have shown activity as ghrelin receptor antagonists, with modifications to the carboxamide moiety to explore interactions with the transmembrane helices of the GPCR[4].

The Rationale for Target Selection: A Hypothesis-Driven Approach

A crucial aspect of a well-designed cross-reactivity study is the rational selection of potential off-targets. Based on the broad biological activities of the isoxazole scaffold and the structural features of our chosen compounds, we hypothesize potential cross-reactivity with the following target classes:

  • Protein Kinases: The prevalence of isoxazole-based kinase inhibitors makes this a primary family for investigation. We will assess our compounds against a panel of representative kinases from different branches of the kinome to identify potential off-target inhibition[5].

  • Nuclear Receptors: The lipophilic nature of many isoxazole derivatives suggests possible interactions with the ligand-binding domains of nuclear receptors beyond the intended target. We will include assays for key nuclear receptors such as the estrogen receptor (ERα) and the pregnane X receptor (PXR)[6].

  • G-Protein Coupled Receptors (GPCRs): Given the existence of isoxazole-based GPCR modulators, we will screen our compounds against a panel of GPCRs representing different G-protein coupling families (Gαs, Gαi, Gαq) to assess for unintended agonist or antagonist activity[7].

  • Metabolic Enzymes: Compounds like the 5-phenylisoxazole-3-carboxylic acid derivatives have been shown to inhibit enzymes such as xanthine oxidase[8]. Therefore, we will include an assay for a representative metabolic enzyme to probe this potential liability.

The following diagram illustrates the logical workflow for our proposed cross-reactivity study:

Cross_Reactivity_Workflow cluster_compounds Test Compounds cluster_assays Cross-Reactivity Assays cluster_data Data Analysis & Interpretation Compound_A Compound A (Kinase Inhibitor) Biochemical_Kinase Biochemical Kinase Panel Compound_A->Biochemical_Kinase Primary Target Validation & Off-Target Screening Compound_A->Biochemical_Kinase Cross-Reactivity Screening CETSA Cellular Thermal Shift Assay (CETSA) Compound_A->CETSA Cellular Target Engagement NR_Binding Nuclear Receptor Competitive Binding Compound_A->NR_Binding Cross-Reactivity Screening GPCR_Reporter GPCR Reporter Gene Assay Compound_A->GPCR_Reporter Cross-Reactivity Screening Enzyme_Inhibition Metabolic Enzyme Inhibition Assay Compound_A->Enzyme_Inhibition Cross-Reactivity Screening Compound_B Compound B (Nuclear Receptor Agonist) Compound_B->Biochemical_Kinase Cross-Reactivity Screening Compound_B->NR_Binding Primary Target Validation & Off-Target Screening Compound_B->NR_Binding Cross-Reactivity Screening Compound_B->GPCR_Reporter Cross-Reactivity Screening Compound_B->Enzyme_Inhibition Cross-Reactivity Screening Compound_C Compound C (GPCR Antagonist) Compound_C->Biochemical_Kinase Cross-Reactivity Screening Compound_C->NR_Binding Cross-Reactivity Screening Compound_C->GPCR_Reporter Primary Target Validation & Off-Target Screening Compound_C->GPCR_Reporter Cross-Reactivity Screening Compound_C->Enzyme_Inhibition Cross-Reactivity Screening IC50_EC50 IC50 / EC50 Determination Biochemical_Kinase->IC50_EC50 CETSA->IC50_EC50 NR_Binding->IC50_EC50 GPCR_Reporter->IC50_EC50 Enzyme_Inhibition->IC50_EC50 Selectivity_Profile Selectivity Profiling IC50_EC50->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profile->SAR_Analysis

Caption: Workflow for assessing the cross-reactivity of isoxazole-based compounds.

Experimental Protocols: A Guide to Best Practices

Here, we provide detailed, step-by-step methodologies for key experiments to build a robust cross-reactivity profile.

Biochemical Kinase Profiling

Rationale: This initial screen provides a broad overview of a compound's activity against a large panel of purified kinases, allowing for the rapid identification of potential off-target interactions in a controlled, cell-free environment.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series in a 96-well plate to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include wells for a positive control (a known inhibitor of the respective kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate (a peptide or protein specific to the kinase), and ATP to the wells. The reaction buffer should be optimized for each kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. A common method is to measure the amount of phosphorylated substrate using a mobility shift assay or a fluorescence-based method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm target engagement within a more physiologically relevant cellular context. It measures the thermal stabilization of a target protein upon ligand binding, providing evidence of a direct interaction in intact cells.

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1 to 10 µM) or with a DMSO vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation. Measure the protein concentration of the soluble fraction.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Nuclear Receptor Competitive Binding Assay

Rationale: This assay determines the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of a nuclear receptor, providing a direct measure of binding affinity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified nuclear receptor LBD, and the labeled ligand.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 384-well plate.

  • Assay Incubation: Add the nuclear receptor LBD to the wells, followed by the test compound and the labeled ligand. Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Detection: Measure the signal from the bound labeled ligand. For radioligands, this can be done using a scintillation counter. For fluorescent ligands, a fluorescence polarization reader is used.

  • Data Analysis: Calculate the percent displacement of the labeled ligand at each concentration of the test compound. Determine the IC50 value by fitting the data to a competition binding curve.

GPCR Reporter Gene Assay

Rationale: This cell-based functional assay measures the ability of a compound to either activate (agonist) or block the activation (antagonist) of a GPCR by monitoring the expression of a downstream reporter gene (e.g., luciferase or β-galactosidase) linked to a specific response element in the promoter region.

Protocol:

  • Cell Culture: Use a stable cell line expressing the GPCR of interest and a reporter gene construct. Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with the test compound for a short period (e.g., 15-30 minutes). Then, add a known agonist for the GPCR at a concentration that gives a submaximal response (e.g., EC80).

  • Compound Treatment (Agonist Mode): To test for agonist activity, add the test compound directly to the cells.

  • Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (typically 4-6 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

  • Data Analysis: For agonist mode, calculate the fold induction of reporter activity relative to the vehicle control and determine the EC50. For antagonist mode, calculate the percent inhibition of the agonist response and determine the IC50.

Data Presentation and Interpretation

Table 1: Biochemical Kinase Selectivity Profile of Compound A

Kinase FamilyKinase TargetIC50 (µM)
Primary Target JNK1 0.05
JNK20.12
JNK30.08
Off-Target Panel p38α> 10
ERK25.2
AKT1> 10
CDK28.9
......

Table 2: Cross-Reactivity Profile of Isoxazole-Based Compounds

CompoundPrimary TargetPrimary Target IC50/EC50 (µM)Off-Target 1 (Kinase) IC50 (µM)Off-Target 2 (NR) IC50 (µM)Off-Target 3 (GPCR) IC50 (µM)
Compound A JNK10.055.2 (ERK2)> 10 (ERα)> 10 (M1)
Compound B FXR0.2> 10 (JNK1)3.5 (PXR)> 10 (M1)
Compound C Ghrelin R0.8 (Antagonist)> 10 (JNK1)> 10 (ERα)9.1 (D2 - weak agonist)

Interpreting the Data:

  • Selectivity Index: A key metric is the selectivity index, which is the ratio of the IC50 or EC50 for an off-target to that of the primary target. A higher selectivity index (typically >100-fold) is desirable.

  • Structure-Activity Relationship (SAR): By comparing the cross-reactivity profiles of structurally related compounds, researchers can identify chemical moieties that contribute to off-target activity. This information is invaluable for guiding medicinal chemistry efforts to design more selective compounds.

  • Translational Relevance: It is crucial to consider the therapeutic window of the compound. Even if a compound shows some off-target activity, it may not be clinically relevant if the concentrations required to engage the off-target are significantly higher than the therapeutic dose.

The following diagram illustrates the relationship between the primary target and potential off-targets for our hypothetical compounds:

Target_Relationships cluster_A Compound A cluster_B Compound B cluster_C Compound C A_Primary JNK1 (Primary Target) A_Off1 ERK2 (Off-Target) A_Primary->A_Off1 Kinase Homology B_Primary FXR (Primary Target) B_Off1 PXR (Off-Target) B_Primary->B_Off1 NR Family C_Primary Ghrelin R (Primary Target) C_Off1 D2 R (Off-Target) C_Primary->C_Off1 GPCR Family All_Compounds Isoxazole Scaffold All_Compounds->A_Primary Potential Broad Activity All_Compounds->B_Primary Potential Broad Activity All_Compounds->C_Primary Potential Broad Activity

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-phenylisoxazole-5-carboxylate. As a trusted partner in your research, we extend our commitment beyond product provision to ensure you have the critical information necessary for safe laboratory operations and environmental stewardship. The following protocols are designed for researchers, chemists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.

Hazard Assessment & Characterization: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of the compound's hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach, informed by data from structurally analogous compounds, is essential for risk mitigation. The primary hazards associated with this class of chemicals include irritation and significant environmental toxicity.

Data from closely related isoxazole derivatives indicates that this compound should be treated as hazardous waste. Specifically, analogous compounds are known to cause skin and serious eye irritation.[1][2][3] Furthermore, a key concern is the high aquatic toxicity associated with similar isoxazole structures, which makes improper disposal, such as drain disposal, an unacceptable and environmentally damaging practice.[1]

Table 1: Inferred Hazard Profile for this compound

Hazard AttributeClassification & StatementGHS PictogramSource
Eye Irritation Category 2A: Causes serious eye irritation (H319)GHS07[1][4]
Skin Irritation Category 2: Causes skin irritation (H315)GHS07[1][2]
Respiratory Irritation Category 3: May cause respiratory irritation (H335)GHS07[1]
Aquatic Hazard Category 1: Very toxic to aquatic life with long-lasting effects (H410)GHS09[1]
Physical State SolidN/A[4]
Storage Class 11: Combustible SolidsN/A[4]

Causality: The decision to manage this compound as regulated hazardous waste stems directly from these potential hazards. The high aquatic toxicity (H410) is of paramount importance, as release into sewer systems can have devastating effects on ecosystems. The irritant properties (H315, H319, H335) dictate the stringent requirements for Personal Protective Equipment (PPE) during handling and disposal.

Personal Protective Equipment (PPE) and Pre-Disposal Precautions

Before handling any waste materials, ensuring personal safety is the top priority. The required PPE is directly correlated with the hazards identified in Section 1.

Mandatory PPE:

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is critical to prevent serious eye irritation.[1]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.[2] Contaminated gloves should be removed and disposed of properly.

  • Body Protection : A standard laboratory coat should be worn to protect against incidental skin contact.[2]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Pre-Disposal Checklist:

  • Designate a Waste Area : Identify a specific, clearly marked satellite accumulation area (SAA) within the laboratory for hazardous waste.[6]

  • Prepare the Waste Container : Use only approved, chemically compatible containers for hazardous waste. Ensure the container is clean, in good condition, and has a secure, sealable lid.[6]

  • Review Emergency Procedures : Be familiar with the location and use of the nearest safety shower, eyewash station, and spill kit.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for consolidating and preparing this compound waste for final disposal by a licensed contractor.

Protocol 3.1: Disposal of Solid Waste and Contaminated Materials

This procedure applies to unused reagents, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, pipette tips).

  • Segregation : At the point of generation, carefully separate waste containing this compound from all other waste streams (e.g., non-hazardous trash, sharps, other chemical waste).

    • Rationale: Proper segregation is a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA) and prevents dangerous chemical reactions from occurring in waste containers.[7]

  • Containerization : Place all solid waste directly into a designated, pre-labeled hazardous waste container. The container should be a wide-mouth solid waste drum or a similarly appropriate vessel.

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[6]

    • Rationale: This minimizes the release of vapors and prevents spills.

  • Labeling : Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").[6]

  • Accumulation : Store the sealed container in your designated satellite accumulation area until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste hauler.

Protocol 3.2: Decontamination of Glassware

  • Initial Rinse : Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethyl acetate) to dissolve any residue.

  • Collect Rinsate : The first solvent rinse is considered acutely hazardous. Collect this rinsate in a designated liquid hazardous waste container labeled appropriately (e.g., "Halogen-Free Organic Solvent Waste").

    • Rationale: This practice ensures that the bulk of the chemical contaminant is captured in the hazardous waste stream, rather than being diluted and discharged.

  • Subsequent Cleaning : After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory procedures.

Waste Stream Management & Regulatory Compliance

Adherence to national and local regulations is non-negotiable. In the United States, the management of hazardous waste is governed by the EPA under RCRA.[7][8] This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators.[8]

Key Compliance Points:

  • Waste Determination : As the generator, you are legally responsible for determining if your waste is hazardous.[8] Based on the available data, treating this compound as hazardous waste is the correct determination.

  • EPA Generator Status : Your institution's volume of hazardous waste generation determines its regulatory status (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific requirements for storage time, training, and contingency planning.[6]

  • Manifest System : When the waste is transported off-site, it must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final disposal site.[6][8] This is typically handled by your EHS department in coordination with a licensed transporter.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill : For small, solid spills, carefully sweep the material onto a chemical-resistant dustpan. Avoid creating dust.

  • Absorb and Collect : Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into the designated hazardous waste container.[9]

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial waste generation to final handoff for licensed disposal.

DisposalWorkflow Start Waste Generation Assess Assess Hazards (Treat as Hazardous) Start->Assess Step 1 PPE Don Appropriate PPE (Goggles, Gloves, Coat) Assess->PPE Step 2 Segregate Segregate Waste (No Mixing) PPE->Segregate Step 3 Containerize Place in Approved, Sealed Container Segregate->Containerize Step 4 Label Label Container ('Hazardous Waste', Name, Hazards) Containerize->Label Step 5 Store Store in Satellite Accumulation Area Label->Store Step 6 Handoff Coordinate Pickup with EHS/Licensed Contractor Store->Handoff Step 7 End Proper Disposal (Manifested) Handoff->End Final

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-phenylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for handling Ethyl 3-phenylisoxazole-5-carboxylate, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is built on the core principle that safety is not a checklist but a self-validating system of protocols designed to mitigate risk at every step.

Hazard Assessment: Understanding the Compound

Based on this data, we must assume this compound presents the following primary hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Given that the compound is a solid in crystalline or powder form, inhalation of airborne particles is a potential route of exposure that must be managed.[1]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For all routine laboratory operations involving this compound, the following PPE is mandatory.

  • Hand Protection: Chemically resistant gloves are essential to prevent dermal contact and subsequent skin irritation.[1]

    • Causality: The H315 warning for the analogous acid indicates a high likelihood of skin irritation upon contact.[1][2] Nitrile gloves provide a robust barrier against incidental contact with solid chemicals and many common laboratory solvents. Always double-glove if handling concentrated solutions or for extended periods.

  • Eye and Face Protection: Standard safety glasses are insufficient.

    • Causality: The H319 classification signifies a risk of serious, potentially damaging, eye irritation.[1][2] Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes. If there is a significant risk of splashing, such as during a quenching procedure, a full face shield should be worn in addition to goggles.[1][3]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

    • Causality: The lab coat protects your skin and personal clothing from contamination with powders or solutions of the compound. It serves as a removable barrier in the event of a spill.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, respiratory protection is necessary.

    • Causality: Fine powders can easily become airborne during weighing and transfer operations, creating an inhalation hazard.[4] A NIOSH-approved N95 dust respirator or equivalent is required to prevent irritation of the respiratory tract.[1][4]

TaskMinimum Required PPERationale
Weighing & Transfer (Solid) Double Nitrile Gloves, Chemical Goggles, Lab Coat, N95 Dust RespiratorHighest risk of generating and inhaling airborne powder.[1]
Solution Preparation Double Nitrile Gloves, Chemical Goggles, Lab CoatRisk of splashes and direct skin/eye contact. A face shield is recommended if splashing is likely.
Reaction Monitoring & Sampling Nitrile Gloves, Chemical Goggles, Lab CoatProtects against incidental contact with reaction mixture.
Waste Disposal Nitrile Gloves, Chemical Goggles, Lab CoatPrevents exposure during handling of contaminated materials.
Operational Protocol: Weighing and Solubilizing the Compound

This step-by-step protocol integrates PPE use into the workflow, creating a self-validating system of safety.

  • Preparation: Before retrieving the chemical, don all required PPE: a buttoned lab coat, chemical splash goggles, an N95 respirator, and a first pair of nitrile gloves.

  • Designated Area: Perform all manipulations of the solid compound within a chemical fume hood or a powder containment hood to minimize dust dispersion.[1]

  • Gloving Up: Just before handling the primary container, don a second pair of nitrile gloves over the first. This minimizes the risk of cross-contamination.

  • Weighing: Carefully open the container and use a spatula to transfer the desired amount of this compound to a tared weigh boat or beaker. Avoid any actions that could create dust clouds.

  • Transfer: Gently add the weighed solid to the solvent in your reaction vessel.

  • Immediate Cleanup: Cap the primary chemical container securely. Use a disposable wipe lightly dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate the spatula, the exterior of the container, and the balance surface. Dispose of the wipe in a designated solid chemical waste container.

  • Glove Removal: Remove the outer pair of gloves and dispose of them in the designated waste stream. The inner gloves remain on to handle decontaminated items.

  • Final Steps: Proceed with your experiment. Do not leave the designated handling area until the inner gloves are also removed and hands are thoroughly washed.

Emergency Procedures: Spill and Exposure Management
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Spill (Solid): Cordon off the area. Wearing your full PPE, gently sweep the material into an airtight container, taking care not to disperse dust.[1] Decontaminate the area with a suitable solvent and absorbent pads. Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Closing the Loop Safely

Proper disposal is a critical final step to ensure safety for you and your colleagues.

  • Contaminated PPE: All disposable PPE, including gloves, respirators, and disposable lab coats, that has come into contact with the compound must be disposed of in a designated hazardous solid waste container. Do not mix with general laboratory trash.

  • Chemical Waste: Unused compound and solutions containing the compound must be disposed of according to institutional and local regulations for chemical waste. This may involve dissolving the material in a combustible solvent for incineration in an approved facility.[1] Never dispose of this chemical down the drain.

PPE Selection Workflow

PPE_Workflow Start Plan Experiment Assess Assess Chemical Hazards - Skin Irritant (H315) - Eye Irritant (H319) - Solid/Dust Inhalation Start->Assess Select_PPE Select Core PPE Assess->Select_PPE PPE_Items ✓ Lab Coat ✓ Chemical Goggles ✓ Nitrile Gloves Select_PPE->PPE_Items Check_Solid Handling Solid Powder? Select_PPE->Check_Solid Add_Resp Add N95 Respirator Check_Solid->Add_Resp Yes Begin Begin Work in Designated Area Check_Solid->Begin No (Solution Only) Add_Resp->Begin

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenylisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-phenylisoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.